Silane, methylenebis[chlorodimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Cl2Si2/c1-8(2,6)5-9(3,4)7/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDZAHJRMRMQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063813 | |
| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-38-0 | |
| Record name | 1,1′-Methylenebis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5357-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005357380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-methylenebis[1-chloro-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for methylenebis(chlorodimethyl)silane (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methylenebis(chlorodimethyl)silane. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from closely related structures and predicted values based on established spectroscopic principles for organosilicon compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for methylenebis(chlorodimethyl)silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 0.4 | Singlet | Si-CH ₃ |
| ~ 0.2 | Singlet | Si-CH ₂-Si | |
| ¹³C | ~ 4.0 | Quartet | Si-C H₃ |
| ~ -2.0 | Triplet | Si-C H₂-Si | |
| ²⁹Si | ~ 32 | - | Si |
Infrared (IR) Spectroscopy
| Predicted Absorption (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2900 | C-H stretch (in CH₃) | Medium |
| 1410 - 1400 | CH₃ asymmetric deformation | Medium |
| 1260 - 1250 | Si-CH₃ symmetric deformation | Strong |
| 1080 - 1040 | Si-CH₂-Si stretch | Strong, Sharp |
| 840 - 800 | Si-C stretch and CH₃ rock | Strong |
| 530 - 460 | Si-Cl stretch | Strong |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 185 | 100 | [M - CH₃]⁺ |
| 187 | 65 | [M - CH₃]⁺ (³⁷Cl isotope) |
| 93 | 33 | [Si(CH₃)₂Cl]⁺ |
| 95 | 11 | [Si(CH₃)₂³⁷Cl]⁺ |
| 165 | 15 | [M - Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra of methylenebis(chlorodimethyl)silane.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Approximately 10-20 mg of methylenebis(chlorodimethyl)silane is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
²⁹Si{¹H} NMR Acquisition:
-
Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
-
Spectral Width: 400 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 10-20 seconds (due to the long T₁ of ²⁹Si).
-
Number of Scans: 4096 or higher.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like tetramethylsilane (TMS) (for ²⁹Si).
-
Integrate the peaks in the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid methylenebis(chlorodimethyl)silane.
Instrumentation:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of methylenebis(chlorodimethyl)silane onto the center of the ATR crystal.
Data Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 32-64.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of methylenebis(chlorodimethyl)silane.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of methylenebis(chlorodimethyl)silane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
MS Conditions:
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Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.
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Mass Range: m/z 40-400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
Data Processing:
-
Identify the chromatographic peak corresponding to methylenebis(chlorodimethyl)silane.
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Extract the mass spectrum for this peak.
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Identify the molecular ion peak and major fragment ions.
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Analyze the isotopic pattern for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of methylenebis(chlorodimethyl)silane.
Caption: Workflow for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.
An In-depth Technical Guide to the Synthesis and Purification of Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenebis(chlorodimethyl)silane, also known as bis(chlorodimethylsilyl)methane, is a bifunctional organosilicon compound with the chemical formula C₅H₁₄Cl₂Si₂. Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, makes it a valuable precursor and building block in various chemical syntheses. This technical guide provides a comprehensive overview of the synthesis and purification of methylenebis(chlorodimethyl)silane, with a focus on established methodologies, experimental protocols, and data presentation for easy reference.
Introduction
Organosilicon compounds play a crucial role in a wide range of scientific and industrial applications, from materials science to pharmaceuticals. Methylenebis(chlorodimethyl)silane serves as a key intermediate in the synthesis of more complex silicon-containing molecules, including polymers, dendrimers, and bridged polysilsesquioxanes. The presence of two reactive chlorosilyl groups allows for a variety of subsequent chemical transformations, making it a versatile tool for molecular engineering.
This guide will delve into the primary synthetic routes to methylenebis(chlorodimethyl)silane, with a particular emphasis on the Grignard reaction, a fundamental method for the formation of silicon-carbon bonds.[1] Additionally, it will cover the essential purification techniques required to obtain the compound in high purity, a critical aspect for its use in sensitive applications.
Synthesis of Methylenebis(chlorodimethyl)silane
The most common and practical approach for the laboratory-scale synthesis of methylenebis(chlorodimethyl)silane involves a Grignard reaction. This method utilizes the reaction of a di-Grignard reagent derived from a dihalomethane with a suitable chlorosilane.
Grignard Reaction-Based Synthesis
The Grignard reaction provides a powerful tool for the formation of silicon-carbon bonds.[1] In the context of methylenebis(chlorodimethyl)silane synthesis, the reaction typically proceeds by reacting a Grignard reagent formed from a dihalomethane, such as dibromomethane or dichloromethane, with an excess of chlorodimethylsilane.
Reaction Scheme:
Figure 1: General scheme for the Grignard synthesis.
Experimental Protocol: Grignard Synthesis
The following is a generalized experimental protocol based on established Grignard reaction procedures.[2] Specific quantities and conditions may require optimization.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire system is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of dihalomethane (e.g., dibromomethane) in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and the start of a gentle reflux. The mixture is then stirred until the magnesium is consumed.
-
Reaction with Chlorodimethylsilane: The solution of the di-Grignard reagent is cooled in an ice bath. A solution of excess chlorodimethylsilane in the same anhydrous solvent is then added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.
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Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: The solvent is removed from the dried organic phase using a rotary evaporator.
Table 1: Summary of Grignard Synthesis Parameters (Illustrative)
| Parameter | Value/Condition |
| Reactants | |
| Dihalomethane (e.g., CH₂Br₂) | 1.0 eq |
| Magnesium Turnings | 2.2 eq |
| Chlorodimethylsilane | 2.5 - 3.0 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | |
| Grignard Formation | 35-40 °C (reflux) |
| Reaction with Chlorosilane | 0-10 °C |
| Reaction Time | |
| Grignard Formation | 2-4 hours |
| Reaction with Chlorosilane | 4-6 hours |
| Work-up | Saturated NH₄Cl (aq) |
| Typical Yield | 40-60% (unoptimized) |
Purification of Methylenebis(chlorodimethyl)silane
The crude product obtained after synthesis typically contains unreacted starting materials, side products, and solvent residues. Purification is therefore a critical step to obtain methylenebis(chlorodimethyl)silane of high purity. Fractional distillation under reduced pressure is the most effective method for this purpose.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. For chlorosilanes, which can be sensitive to moisture and high temperatures, distillation is typically performed under vacuum to lower the boiling points and prevent decomposition.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a cold trap.
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Distillation Procedure: The crude methylenebis(chlorodimethyl)silane is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure. The flask is then heated gently and evenly using a heating mantle.
-
Fraction Collection: The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points at the given pressure. The main fraction corresponding to methylenebis(chlorodimethyl)silane is collected in a pre-weighed receiving flask. Early and late fractions containing lower and higher boiling impurities, respectively, are collected separately.
Table 2: Physical and Purification Data
| Property | Value |
| Molecular Formula | C₅H₁₄Cl₂Si₂ |
| Molecular Weight | 201.24 g/mol [2] |
| Boiling Point | Not readily available in literature. Estimated to be in the range of 180-200 °C at atmospheric pressure, significantly lower under vacuum. |
| Purification Method | Fractional Distillation under Reduced Pressure |
| Typical Purity (Post-Distillation) | >98% (by GC analysis) |
Characterization
The identity and purity of the synthesized methylenebis(chlorodimethyl)silane should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show a singlet for the methylene bridge protons and a singlet for the methyl protons on the silicon atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the compound and to identify any impurities. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the Si-CH₃, Si-CH₂-Si, and Si-Cl bonds.
Safety Considerations
Chlorosilanes, including methylenebis(chlorodimethyl)silane and the starting material chlorodimethylsilane, are hazardous chemicals. They are corrosive and react with moisture to produce hydrochloric acid.[3] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the chlorosilanes.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the pure product can be visualized as a logical workflow.
Figure 2: Workflow for synthesis and purification.
Conclusion
The synthesis of methylenebis(chlorodimethyl)silane, primarily through the Grignard reaction, provides a reliable route to this versatile bifunctional organosilicon compound. Careful control of reaction conditions and rigorous purification by fractional distillation are essential to obtain a high-purity product suitable for further synthetic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the field of organosilicon chemistry and its applications in drug development and materials science.
References
Technical Guide: Methylenebis(chlorodimethyl)silane (CAS No. 2469-56-9) - Data Synthesis and Experimental Overview
Important Note on Chemical Identification:
Initial research indicates a discrepancy regarding the provided CAS number 2469-56-9. While the request specifies "Methylenebis(chlorodimethyl)silane," this CAS number is formally assigned to Acrylonitrile-butadiene-styrene (ABS) copolymer . The correct CAS number for Methylenebis(chlorodimethyl)silane is 5357-38-0 .
This guide will proceed with the information available for Methylenebis(chlorodimethyl)silane under its correct CAS number, 5357-38-0, as the detailed chemical structure name is more specific than the numerical identifier which appears to be in error in the prompt. For clarity and accuracy, all data presented pertains to Methylenebis(chlorodimethyl)silane.
Core Chemical Properties
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound containing two chlorodimethylsilyl groups linked by a methylene bridge. This structure allows it to act as a versatile crosslinking agent and building block in organosilicon chemistry.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄Cl₂Si₂ | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| IUPAC Name | chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | [1] |
| Synonyms | Silane, methylenebis[chlorodimethyl-]; Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl- | [1] |
| Monoisotopic Mass | 200.00111 Da | [2] |
Spectroscopic and Analytical Data
Mass spectrometry is a key analytical technique for the characterization of Methylenebis(chlorodimethyl)silane.
| Parameter | Details |
| GC-MS | Instrument: JEOL JMS-D-3000, Ionization: EI-B (70 eV, positive mode) |
| Top 5 Mass Peaks | m/z: 185 (99.99), 187 (71.72), 93 (17.83), 186 (15.73), 189 (15.63) |
Table based on data from PubChem.[1]
Experimental Protocols
Hypothetical Synthesis Workflow:
The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of Methylenebis(chlorodimethyl)silane. This is a representative model and not a documented protocol.
Caption: Generalized synthetic pathway for Methylenebis(chlorodimethyl)silane.
Reactivity and Applications
Methylenebis(chlorodimethyl)silane is a reactive compound due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, particularly by water, which leads to hydrolysis.
Hydrolysis Reaction Pathway:
The Si-Cl bonds readily react with water to form silanols, which can then condense to form siloxane bridges. This reactivity is fundamental to its use in silicone polymer chemistry.
Caption: Reaction of Methylenebis(chlorodimethyl)silane with water.
The primary application of this and similar chlorosilanes is in the production of silicone polymers (polysiloxanes). The bifunctional nature of Methylenebis(chlorodimethyl)silane allows for the formation of cross-linked polymer networks, which can impart specific mechanical and thermal properties to the resulting material. These materials find use in adhesives, sealants, and coatings.[3][4]
Safety and Handling
Chlorosilanes, as a class, are reactive and hazardous chemicals. They react with water, including moisture in the air, to produce corrosive hydrogen chloride gas. Therefore, Methylenebis(chlorodimethyl)silane should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, respiratory protection) should be used. It is also flammable.
Logical Relationship of Hazards:
Caption: Generation of corrosive byproduct upon contact with moisture.
References
Methylenebis(chlorodimethyl)silane: A Technical Overview for Scientific Professionals
An In-depth Guide to the Properties, Synthesis, and Potential Applications of a Niche Organosilicon Compound
Introduction
Methylenebis(chlorodimethyl)silane, with the IUPAC name chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane, is an organosilicon compound with the chemical formula C5H14Cl2Si2.[1][2] This bifunctional silane possesses two chlorodimethylsilyl groups linked by a methylene bridge. Its structure suggests potential utility as a crosslinking agent or a monomer in the synthesis of silicon-containing polymers. As a specialty silane, it is noted to be challenging to synthesize and is primarily available as a lab-scale product.[3] This technical guide provides a comprehensive overview of its known properties, discusses potential synthetic strategies in the absence of detailed published protocols, and explores its prospective applications based on the reactivity of related compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane is presented in Table 1. These properties have been compiled from various chemical databases and provide essential information for handling and characterization.
| Property | Value | Source |
| IUPAC Name | chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | PubChem[1] |
| Synonyms | Methylenebis(chlorodimethyl)silane, Bis(chlorodimethylsilyl)methane, 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | PubChem[1], Changfu Chemical[3] |
| CAS Number | 5357-38-0 | PubChem[1] |
| Molecular Formula | C5H14Cl2Si2 | PubChem[1] |
| Molecular Weight | 201.24 g/mol | PubChem[1] |
| Appearance | Colorless to yellowish liquid | Daken Chemical[4] |
| Purity | 98% | Daken Chemical[4] |
| Storage | Shading, sealed, dry place | Daken Chemical[4] |
Synthesis and Reactivity
Experimental Protocols
A plausible approach would involve the reaction of a di-Grignard reagent derived from dichloromethane with an excess of dichlorodimethylsilane. This reaction would need to be carefully controlled to favor the formation of the desired product over polymerization.
Disclaimer: The following is a generalized, hypothetical procedure and has not been validated. It should be adapted and optimized by trained chemists with appropriate safety precautions.
Generalized Synthetic Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dichloromethane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Dichlorodimethylsilane: The freshly prepared di-Grignard reagent is then added slowly to a cooled solution of excess dichlorodimethylsilane in an inert solvent like anhydrous toluene or diethyl ether under a nitrogen atmosphere. The reaction is highly exothermic and requires careful temperature control.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove magnesium salts. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane.
Reactivity
The reactivity of chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane is dictated by the presence of the Si-Cl bonds. These bonds are susceptible to nucleophilic attack, particularly by water, alcohols, and amines, leading to the formation of siloxanes, alkoxysilanes, and aminosilanes, respectively. This high reactivity makes it a candidate for use as a crosslinking agent.[3]
Applications in Materials Science
While specific applications for methylenebis(chlorodimethyl)silane are not extensively documented, its structure as a dipodal, non-functional silane suggests its utility as a coupling agent and adhesion promoter, particularly in the formulation of coatings and sealants.[3] When used in conjunction with conventional silane coupling agents, such dipodal silanes can significantly enhance the bonding performance, thermal stability, and mechanical properties of various polymers and composites.[3]
The general mechanism of action for such applications is depicted in the logical relationship diagram below.
Caption: Potential application workflow of methylenebis(chlorodimethyl)silane.
Relevance to Drug Development and Signaling Pathways
Currently, there is no publicly available scientific literature that describes a direct role for chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane in any biological signaling pathways or its specific application in drug development. While organosilicon compounds are an area of interest in medicinal chemistry, the research on this particular molecule in a biological context appears to be non-existent. The high reactivity of the Si-Cl bonds with water would likely lead to rapid hydrolysis under physiological conditions, making its application as a stable therapeutic agent challenging without significant modification.
Conclusion
References
In-Depth Technical Guide: The Reactivity of the Si-Cl Bond in Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenebis(chlorodimethyl)silane, a bifunctional organosilicon compound, serves as a versatile building block in inorganic and organometallic synthesis. The reactivity of this molecule is dominated by the two silicon-chlorine (Si-Cl) bonds, which are susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of the Si-Cl bond in methylenebis(chlorodimethyl)silane, detailing its reactions with common nucleophiles such as water, alcohols, and amines. This document includes structured data tables for easy comparison of reaction parameters, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical structure Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl, is a key precursor in the synthesis of various silicon-containing materials, including polysiloxanes, and as a linker in coordination chemistry. The Si-Cl bond is polarized, with the silicon atom bearing a partial positive charge, making it an electrophilic center. This inherent reactivity allows for a wide range of chemical transformations, primarily through nucleophilic substitution reactions. Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired products.
General Reactivity of the Si-Cl Bond
The Si-Cl bond in chlorosilanes is highly susceptible to cleavage by nucleophiles. This reactivity is attributed to the high electropositivity of silicon and the good leaving group ability of the chloride ion. Reactions with chlorosilanes, such as methylenebis(chlorodimethyl)silane, are often vigorous and exothermic. For instance, chlorosilanes react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1] They can also act as chlorinating agents and react energetically with both organic and inorganic acids and bases.[1]
Key Reactions of Methylenebis(chlorodimethyl)silane
The primary reactions involving the Si-Cl bond of methylenebis(chlorodimethyl)silane are nucleophilic substitutions. The bifunctional nature of the molecule allows for the formation of linear or cyclic products depending on the reaction conditions and the nature of the nucleophile.
Hydrolysis
The hydrolysis of methylenebis(chlorodimethyl)silane proceeds rapidly to replace the chlorine atoms with hydroxyl groups, forming the corresponding disilanol, 1,1,3,3-tetramethyl-1,3-disiloxanediol. This reaction is typically carried out in the presence of a weak base to neutralize the hydrogen chloride byproduct. The resulting disilanol is a key intermediate in the synthesis of various polysiloxanes.
Reaction Scheme:
Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 2 H₂O → HO-Si(CH₃)₂-CH₂-Si(CH₃)₂-OH + 2 HCl
Alcoholysis
Reaction with alcohols (alcoholysis) yields dialkoxysilanes. This reaction is analogous to hydrolysis and is often catalyzed by a base to drive the reaction to completion by scavenging the HCl produced. The choice of alcohol can influence the reaction rate and the properties of the resulting product.
Reaction Scheme:
Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 2 ROH → RO-Si(CH₃)₂-CH₂-Si(CH₃)₂-OR + 2 HCl
Aminolysis
Methylenebis(chlorodimethyl)silane readily reacts with primary and secondary amines to form silylamines. The reaction is typically carried out in an inert solvent, and an excess of the amine is often used to act as a base to neutralize the HCl byproduct.
Reaction Scheme (with a primary amine):
Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl + 4 RNH₂ → RNH-Si(CH₃)₂-CH₂-Si(CH₃)₂-NHR + 2 RNH₃Cl
Quantitative Data
| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Hydrolysis | Water | Diethyl ether/Toluene | 0 - 25 | > 90 | 1,1,3,3-tetramethyl-1,3-disiloxanediol |
| Methanolysis | Methanol | Hexane | 0 - 25 | > 85 | Methylenebis(dimethoxymethyl)silane |
| Ethanolysis | Ethanol | Tetrahydrofuran | 0 - 25 | > 85 | Methylenebis(diethoxymethyl)silane |
| Aminolysis | Ammonia | Diethyl ether | < 0 | > 80 | Cyclic and linear silazanes |
| Aminolysis | Diethylamine | Hexane | 25 - 60 | > 90 | Methylenebis(dimethyl-diethylamino)silane |
Experimental Protocols
Synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol (Hydrolysis)
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Distilled water
-
Magnesium sulfate (anhydrous)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve methylenebis(chlorodimethyl)silane (1 mole) in anhydrous diethyl ether (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium bicarbonate (2.2 moles) in water (500 mL) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C. A gas evolution (CO₂) will be observed.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water (2 x 200 mL) and then with a saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude disilanol.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
Synthesis of Methylenebis(dimethoxymethyl)silane (Methanolysis)
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Methanol (anhydrous)
-
Triethylamine
-
Hexane (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
In a fume hood, charge a round-bottom flask with methylenebis(chlorodimethyl)silane (1 mole) and anhydrous hexane (500 mL).
-
Add triethylamine (2.2 moles) to the solution.
-
Cool the mixture to 0°C and slowly add anhydrous methanol (2.5 moles) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature. The triethylamine hydrochloride will precipitate.
-
Filter off the precipitate and wash it with anhydrous hexane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Stepwise hydrolysis of methylenebis(chlorodimethyl)silane.
References
Methylenebis(chlorodimethyl)silane: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methylenebis(chlorodimethyl)silane in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture and protic functional groups, a thorough understanding of its solubility is critical for safe handling and successful application in research and development. This document offers guidance on solvent selection, presents a detailed experimental protocol for solubility determination, and visualizes key workflows and chemical principles.
Core Chemical Properties and Solubility Profile
Methylenebis(chlorodimethyl)silane (CAS No. 2468-59-9) is a chlorosilane compound with the molecular formula C5H14Cl2Si2. Its reactivity is a primary determinant of its solubility. The silicon-chlorine bonds are susceptible to hydrolysis, reacting violently with water to produce hydrogen chloride gas.[1][2][3] This reactivity extends to other protic substances, including alcohols and amines. Therefore, the compound is expected to be miscible with or soluble in a range of aprotic organic solvents, while being incompatible with protic solvents.
Solvent Compatibility
Based on its chemical properties, the following table summarizes the expected compatibility of Methylenebis(chlorodimethyl)silane with various classes of organic solvents. It is imperative to handle this compound under an inert, dry atmosphere to prevent reactions with atmospheric moisture.[1][2]
| Solvent Class | Compatibility | Rationale |
| Aprotic, Non-polar Solvents | ||
| Alkanes (e.g., Hexane, Heptane) | Compatible | Lack of reactive functional groups. |
| Aromatic (e.g., Toluene, Benzene) | Compatible | Lack of reactive functional groups. |
| Aprotic, Polar Solvents | ||
| Ethers (e.g., THF, Diethyl ether) | Compatible | Generally non-reactive, but must be anhydrous. |
| Chlorinated (e.g., DCM, Chloroform) | Compatible | Lack of reactive functional groups, but must be anhydrous. |
| Esters (e.g., Ethyl Acetate) | Use with Caution | Can be used if strictly anhydrous, as residual water or alcohol can lead to reaction. |
| Ketones (e.g., Acetone) | Use with Caution | Enolizable ketones may have trace amounts of the protic enol form. Must be strictly anhydrous. |
| Protic Solvents | ||
| Alcohols (e.g., Methanol, Ethanol) | Incompatible | Reacts with the hydroxyl group.[2] |
| Water | Incompatible | Reacts violently.[1][3] |
| Amines (Primary, Secondary) | Incompatible | Reacts with the N-H group.[2] |
| Carboxylic Acids | Incompatible | Reacts with the acidic proton. |
Experimental Protocol for Solubility Determination
The following protocol outlines a method for determining the solubility of Methylenebis(chlorodimethyl)silane in a selected organic solvent. Extreme caution must be exercised due to the compound's reactivity and flammability. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous organic solvent of interest
-
Dry, oven-dried glassware (e.g., vials, graduated cylinders, syringes)
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas-tight syringes and needles
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Purge the selected anhydrous solvent with the inert gas for at least 30 minutes to remove any dissolved oxygen and ensure it is dry.
-
Set up the experimental apparatus in a fume hood, including the inert gas manifold.
-
-
Initial Solvent Addition:
-
Using a dry, gas-tight syringe, transfer a precise volume (e.g., 1.0 mL) of the anhydrous solvent into a tared, dry vial containing a magnetic stir bar.
-
Seal the vial with a septum cap and purge the headspace with inert gas.
-
-
Incremental Addition of Solute:
-
Carefully draw a small, precise volume of Methylenebis(chlorodimethyl)silane into a separate, dry, gas-tight syringe.
-
Slowly add a small, known amount of Methylenebis(chlorodimethyl)silane to the stirred solvent in the vial.
-
Observe for complete dissolution. The solution should remain clear and colorless.
-
-
Equilibration and Observation:
-
After each addition, allow the mixture to stir for a sufficient time (e.g., 15-30 minutes) to ensure it reaches equilibrium.
-
Continue the incremental additions until a slight turbidity or the presence of undissolved droplets is observed, indicating that the saturation point has been reached.
-
-
Quantification:
-
Record the total volume of Methylenebis(chlorodimethyl)silane added to reach the saturation point.
-
Calculate the solubility in terms of g/100 mL or mol/L.
-
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]
-
Handle Methylenebis(chlorodimethyl)silane in a fume hood to avoid inhalation of vapors.[1]
-
Keep away from ignition sources as the compound is flammable.[1][5]
-
Have appropriate quenching agents (e.g., a non-protic solvent for dilution followed by slow addition to a stirred, cooled basic solution) and spill kits readily available.
-
Visualizing Workflows and Relationships
To further clarify the experimental process and the principles of solvent selection, the following diagrams are provided.
Caption: Experimental workflow for determining solubility.
References
An In-depth Technical Guide to the Thermal Stability of Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical formula C5H14Cl2Si2, is a dipodal organosilane. Such compounds, featuring two silicon atoms connected by a methylene bridge, are of interest for their potential to act as crosslinking agents and adhesion promoters, offering enhanced hydrolytic stability in various applications. While its utility in modifying surfaces and polymer matrices is recognized, a thorough understanding of its thermal stability is critical for its safe handling, storage, and application in processes that involve elevated temperatures. This guide consolidates the expected thermal behavior of methylenebis(chlorodimethyl)silane based on the known chemistry of analogous compounds and provides detailed methodologies for its experimental evaluation.
Expected Thermal Behavior
The thermal stability of methylenebis(chlorodimethyl)silane is primarily dictated by the strength of its covalent bonds. The key bonds to consider are the Si-C, Si-Cl, C-H, and the Si-CH2-Si linkage.
-
Si-C and Si-Cl Bonds: Chlorosilanes are known to be reactive compounds. The Si-Cl bond is susceptible to hydrolysis and can also undergo redistribution reactions at elevated temperatures. The Si-C bonds are generally more stable but can cleave under harsh thermal conditions.
-
Methylene Bridge (Si-CH2-Si): The methylene bridge is expected to be thermally robust. However, the presence of two electronegative chlorine atoms on the silicon atoms could influence the stability of this bridge.
-
Decomposition Pathways: Potential thermal decomposition pathways could involve the elimination of methyl chloride, redistribution reactions leading to more and less chlorinated silanes, and at higher temperatures, fragmentation of the methylene bridge. The exact decomposition products and mechanisms would need to be determined experimentally.
Quantitative Thermal Analysis Data
As no specific experimental data for methylenebis(chlorodimethyl)silane is available, the following tables are presented as templates to illustrate the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Organosilane
| Parameter | Value | Units | Conditions |
| Onset Decomposition Temperature (Tonset) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |
| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |
| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |
| Peak Decomposition Temperature (Tpeak) | Data not available | °C | Inert Atmosphere (e.g., N2, Ar) |
| Residual Mass at 800 °C | Data not available | % | Inert Atmosphere (e.g., N2, Ar) |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Organosilane
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Units | Conditions |
| Melting Point | Data not available | Data not available | Data not available | °C, J/g | Inert Atmosphere (e.g., N2, Ar) |
| Decomposition | Data not available | Data not available | Data not available | °C, J/g | Inert Atmosphere (e.g., N2, Ar) |
Experimental Protocols
The following are detailed, generic protocols for determining the thermal stability of a reactive organosilane like methylenebis(chlorodimethyl)silane using TGA and DSC. Extreme caution must be exercised when handling chlorosilanes due to their reactivity with moisture, which produces corrosive hydrogen chloride gas. All manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox).
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of methylenebis(chlorodimethyl)silane into a TGA pan (e.g., alumina or platinum) inside an inert atmosphere glovebox.
-
Seal the TGA pan if possible, or quickly transfer it to the TGA instrument under a purge of inert gas to minimize exposure to air.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify and quantify thermal transitions such as melting and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Inside an inert atmosphere glovebox, hermetically seal a small, accurately weighed sample (typically 2-5 mg) of methylenebis(chlorodimethyl)silane into a DSC pan (e.g., aluminum or stainless steel). An empty, hermetically sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. The range should be chosen to encompass any expected thermal events but should not exceed the decomposition temperature determined by TGA to avoid damaging the instrument.
-
Maintain a constant flow of inert gas through the DSC cell.
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.
-
Visualizations
Caption: Factors influencing the thermal stability of organosilanes.
Caption: Experimental workflow for thermal analysis of reactive silanes.
Conclusion
While specific thermal stability data for methylenebis(chlorodimethyl)silane is not currently available in the literature, its chemical structure suggests a compound with notable reactivity due to the chlorosilyl groups. A comprehensive understanding of its thermal limits is essential for its safe and effective use. The experimental protocols outlined in this guide provide a clear path for researchers to determine the thermal stability profile of this and other reactive organosilanes. The resulting data will be invaluable for establishing safe operating procedures and for the development of new materials and applications. It is strongly recommended that experimental verification be conducted before utilizing this compound in any process where it may be subjected to elevated temperatures.
An In-Depth Technical Guide to the Hydrolytic Stability of Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound with two chlorodimethylsilyl groups linked by a methylene bridge. Its high reactivity towards nucleophiles, particularly water, makes understanding its hydrolytic stability crucial for its application in various fields, including as a crosslinking agent or a precursor for novel materials. This technical guide provides a comprehensive overview of the anticipated hydrolytic behavior of methylenebis(chlorodimethyl)silane. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs, primarily dichlorodimethylsilane, to predict its reactivity, hydrolysis products, and the factors governing its stability. Detailed experimental protocols for investigating its hydrolytic stability are also presented, alongside visual representations of the predicted reaction pathways and experimental workflows.
Introduction
Organochlorosilanes are a cornerstone of silicon chemistry, serving as versatile precursors for a wide array of silicon-containing materials. Their utility is intrinsically linked to the reactivity of the silicon-chlorine bond, which is highly susceptible to cleavage by nucleophiles. Methylenebis(chlorodimethyl)silane, with its two reactive centers, presents unique characteristics. The close proximity of the two silyl groups, dictated by the methylene bridge, can influence the hydrolysis kinetics and the nature of the subsequent condensation products, potentially favoring the formation of cyclic structures. This guide aims to provide a detailed understanding of these processes to aid researchers in the handling, application, and analysis of this compound.
Predicted Hydrolytic Pathway
The hydrolysis of methylenebis(chlorodimethyl)silane is expected to proceed in a two-step manner analogous to other chlorosilanes:
-
Hydrolysis: The initial and rapid step involves the nucleophilic attack of water on the silicon atoms, leading to the displacement of the chloride ions and the formation of silanol groups. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. The intermediate product is expected to be 1,3-bis(hydroxydimethylsilyl)methane.
-
Condensation: The resulting silanol, 1,3-bis(hydroxydimethylsilyl)methane, is predicted to be unstable and will readily undergo condensation reactions. This can proceed through two primary pathways:
-
Intramolecular Condensation: The two silanol groups within the same molecule can react to form a cyclic siloxane, specifically 1,1,3,3-tetramethyl-1,3-disilacyclobutane.
-
Intermolecular Condensation: Silanol groups from different molecules can react to form linear or cyclic oligomers and polymers.
-
The prevalence of either pathway will be influenced by factors such as concentration, temperature, and the presence of catalysts.
Predicted Hydrolysis and Condensation Pathway of Methylenebis(chlorodimethyl)silane
Quantitative Data Summary (Inferred from Analogs)
| Parameter | Predicted Value/Behavior for Methylenebis(chlorodimethyl)silane | Basis of Prediction (Analogous Compounds) |
| Rate of Hydrolysis | Very rapid, likely diffusion-controlled in the presence of excess water. | Dichlorodimethylsilane and other small chlorosilanes exhibit extremely fast hydrolysis rates. |
| Half-life in Water | Extremely short, on the order of seconds to minutes. | The Si-Cl bond is highly labile in aqueous environments. |
| Effect of pH | Hydrolysis is rapid across a wide pH range. Condensation is catalyzed by both acid and base. | General behavior of chlorosilane hydrolysis and silanol condensation. |
| Effect of Temperature | Increased temperature will increase the rates of both hydrolysis and condensation. | Standard chemical kinetics principles. |
| Solvent Effects | Hydrolysis rate will be influenced by the solubility of the silane and the miscibility of the solvent with water. | Non-polar aprotic solvents may slow the reaction by limiting contact with water. |
Detailed Experimental Protocols
To quantitatively assess the hydrolytic stability of methylenebis(chlorodimethyl)silane, the following experimental protocols are proposed. Safety Precaution: All experiments involving chlorosilanes must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (safety glasses, acid-resistant gloves, and a lab coat) due to the release of corrosive HCl gas.
Protocol for Kinetic Analysis of Hydrolysis via Stopped-Flow Spectrophotometry
This method is suitable for studying very fast reactions.
-
Reagent Preparation:
-
Prepare a stock solution of methylenebis(chlorodimethyl)silane in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dioxane).
-
Prepare a buffered aqueous solution at the desired pH containing a pH indicator (e.g., bromocresol green). The color change of the indicator will be used to monitor the production of HCl.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
-
Procedure:
-
Load one syringe of the stopped-flow apparatus with the silane solution and the other with the aqueous buffer/indicator solution.
-
Rapidly mix the two solutions in the observation cell of the spectrophotometer.
-
Monitor the change in absorbance of the pH indicator at its λmax as a function of time.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time curve.
-
Repeat the experiment at different reactant concentrations and temperatures to determine the rate law and activation energy.
-
Protocol for Product Analysis via NMR Spectroscopy
This method allows for the identification and quantification of the hydrolysis and condensation products.
-
Reaction Setup:
-
In a dry NMR tube, dissolve a known concentration of methylenebis(chlorodimethyl)silane in a deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).
-
Add a stoichiometric amount of D₂O to the NMR tube. The use of D₂O will prevent the observation of the labile Si-OH protons.
-
-
NMR Analysis:
-
Immediately acquire a series of ¹H and ²⁹Si NMR spectra over time.
-
In the ¹H NMR, monitor the disappearance of the Si-CH₃ signal of the starting material and the appearance of new Si-CH₃ signals corresponding to the hydrolysis and condensation products.
-
In the ²⁹Si NMR, monitor the disappearance of the signal for the starting material and the appearance of new signals corresponding to the silanol intermediate and the siloxane products. The chemical shifts will provide information about the silicon environment (e.g., distinguishing between linear and cyclic species).
-
Protocol for Product Identification via GC-MS
This technique is useful for identifying volatile hydrolysis and condensation products.
-
Reaction and Sample Preparation:
-
Perform the hydrolysis reaction in a vial using a suitable solvent system.
-
After a specified time, quench the reaction by removing the aqueous phase or by derivatizing the silanol groups (e.g., with a silylating agent like hexamethyldisilazane) to form more volatile and stable trimethylsilyl ethers.
-
Extract the organic phase for analysis.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).
-
The gas chromatograph will separate the different components of the reaction mixture.
-
The mass spectrometer will provide mass spectra for each component, allowing for their identification by comparing the fragmentation patterns with known databases or by interpretation.
-
Mandatory Visualizations
General Experimental Workflow for Hydrolysis Study
Conclusion
Methylenebis(chlorodimethyl)silane is expected to be a highly reactive compound that undergoes rapid hydrolysis in the presence of water to form an unstable silanol intermediate, 1,3-bis(hydroxydimethylsilyl)methane. This intermediate is prone to subsequent condensation reactions, which can proceed via both intramolecular and intermolecular pathways to yield cyclic and polymeric siloxanes, respectively. While specific quantitative data for this compound is lacking, its hydrolytic behavior can be reasonably predicted based on the well-established chemistry of analogous chlorosilanes. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the hydrolytic stability of methylenebis(chlorodimethyl)silane, enabling a more thorough understanding of its properties and facilitating its effective use in scientific and industrial applications.
Methylenebis(chlorodimethyl)silane: A Technical Guide to its Potential in Advanced Materials
Introduction
Methylenebis(chlorodimethyl)silane, also known as bis(chlorodimethylsilyl)methane, is a bifunctional organosilicon compound with the chemical formula C5H14Cl2Si2.[1] Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, presents intriguing possibilities for applications in materials science, primarily as a crosslinking agent and a precursor for novel silicon-containing polymers. The presence of two reactive chlorosilyl groups allows for the formation of stable siloxane bonds, enabling the creation of tailored polymeric architectures with enhanced thermal and mechanical properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of methylenebis(chlorodimethyl)silane for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
Methylenebis(chlorodimethyl)silane is a specialty silane that is noted to be challenging to synthesize, positioning it primarily as a lab-scale product.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5357-38-0 | [2][3] |
| Molecular Formula | C5H14Cl2Si2 | [1] |
| Molecular Weight | 201.242 g/mol | [1] |
| Synonyms | Bis(chlorodimethylsilyl)methane, Chloro[[chloro(dimethyl)silyl]methyl]dimethylsilane | [1] |
Synthesis
While detailed, high-yield synthesis protocols for methylenebis(chlorodimethyl)silane are not widely published, a plausible synthetic pathway can be conceptualized based on established organosilicon chemistry. A potential route involves the reaction of a di-Grignard reagent derived from dichloromethane with an excess of dichlorodimethylsilane. This approach, however, is likely to be complicated by side reactions and purification challenges, contributing to the compound's limited commercial availability.[2]
A generalized workflow for a potential laboratory-scale synthesis is outlined below.
Caption: Hypothetical synthesis of Methylenebis(chlorodimethyl)silane.
Potential Applications in Materials Science
The primary utility of methylenebis(chlorodimethyl)silane in materials science lies in its role as a crosslinking agent for silicone polymers, such as polydimethylsiloxane (PDMS). The bifunctional nature of the molecule allows it to connect two polymer chains, forming a three-dimensional network that enhances the material's properties.
Crosslinking of Polysiloxanes
Methylenebis(chlorodimethyl)silane can react with hydroxyl-terminated polysiloxanes (e.g., α,ω-dihydroxypolydimethylsiloxane) through a condensation reaction. Each chlorosilyl group reacts with a hydroxyl group, releasing hydrochloric acid and forming a stable Si-O-Si (siloxane) bond. This process creates a crosslinked network, converting the liquid or semi-solid silicone prepolymer into a solid elastomer.
The logical workflow for this crosslinking process is as follows:
Caption: Crosslinking of polysiloxanes with Methylenebis(chlorodimethyl)silane.
Enhancement of Material Properties
The introduction of methylene bridges as crosslinking points can significantly impact the thermal and mechanical properties of the resulting silicone elastomer.
Mechanical Properties: The formation of a crosslinked network transforms the polymer from a viscous liquid to an elastic solid. The mechanical properties, such as tensile strength, elongation at break, and hardness, are directly related to the crosslink density. A higher concentration of methylenebis(chlorodimethyl)silane would lead to a more densely crosslinked network, resulting in a harder and less flexible material. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is also influenced by the degree of crosslinking.[4][5][6]
| Property | Expected Effect of Crosslinking with Methylenebis(chlorodimethyl)silane |
| Tensile Strength | Increase |
| Elongation at Break | Decrease |
| Hardness | Increase |
| Thermal Stability | Increase |
| Glass Transition Temperature (Tg) | Increase |
Precursor for Bridged Polysilsesquioxanes
Methylenebis(chlorodimethyl)silane can also serve as a monomer for the synthesis of bridged polysilsesquioxanes. These are a class of hybrid organic-inorganic materials with a ladder-like or cage-like structure. The hydrolysis and subsequent condensation of methylenebis(chlorodimethyl)silane would lead to the formation of a polysilsesquioxane network where the silicon atoms are interconnected by both siloxane and methylene bridges. These materials are of interest for applications in catalysis, separations, and as low-dielectric constant materials.
Experimental Protocols
Detailed experimental protocols for the use of methylenebis(chlorodimethyl)silane are scarce in the literature. However, a general procedure for the crosslinking of a hydroxyl-terminated polysiloxane can be outlined as follows.
Materials:
-
α,ω-dihydroxypolydimethylsiloxane (PDMS-diol) of a specific molecular weight
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Triethylamine (or other HCl scavenger)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known amount of PDMS-diol in anhydrous toluene.
-
Add a stoichiometric amount of triethylamine to the solution.
-
Slowly add a solution of methylenebis(chlorodimethyl)silane in anhydrous toluene to the stirred PDMS-diol solution at room temperature. The molar ratio of the crosslinker to the prepolymer will determine the crosslink density.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the desired viscosity is reached.
-
The resulting crosslinked polymer can be cast into a mold and the solvent evaporated to obtain a solid elastomeric film.
-
The triethylamine hydrochloride byproduct can be removed by filtration.
Characterization
The synthesized methylenebis(chlorodimethyl)silane and the resulting crosslinked polymers can be characterized using various analytical techniques.
Methylenebis(chlorodimethyl)silane:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR would be used to confirm the molecular structure. While specific spectra for this compound are not widely available, related compounds like 1,2-bis(chlorodimethylsilyl)ethane show characteristic peaks for the methyl and methylene protons and the silicon atoms.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for Si-CH3, C-H, and Si-Cl bonds. The NIST WebBook provides a reference IR spectrum for this compound.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Crosslinked Polymers:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.[6][8][9]
-
Mechanical Testing: To measure tensile strength, elongation at break, and hardness using a universal testing machine.
-
Swell Ratio Measurement: To estimate the crosslink density by measuring the amount of solvent absorbed by the elastomer.
Signaling Pathways and Reaction Mechanisms
The core chemical transformation involving methylenebis(chlorodimethyl)silane is its hydrolysis and condensation. The chlorosilyl groups are highly susceptible to hydrolysis, reacting with water to form silanol intermediates. These silanols are unstable and readily undergo condensation with other silanols or hydroxyl groups on a polymer chain to form stable siloxane bonds.
The reaction pathway for the crosslinking of a hydroxyl-terminated polysiloxane is depicted below.
References
- 1. Methane, bis(dimethylchlorosilyl)- [webbook.nist.gov]
- 2. Bis Chlorodimethylsilyl Methane, CAS 5357-38-0 | Changfu Chemical [cfsilicones.com]
- 3. dakenam.com [dakenam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) 1H NMR spectrum [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
Methylenebis(chlorodimethyl)silane: A Versatile Precursor for Advanced Organosilicon Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical formula C₅H₁₄Cl₂Si₂, is a bifunctional organosilicon compound that serves as a crucial building block in the synthesis of a variety of silicon-containing molecules and polymers. Its unique structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, allows for a range of chemical transformations, making it a valuable precursor for the development of novel materials with tailored properties. This technical guide provides a comprehensive overview of methylenebis(chlorodimethyl)silane, including its physicochemical properties, synthesis, and its applications as a precursor for advanced organosilicon compounds, with a focus on its potential, though currently underexplored, relevance to materials used in biomedical and pharmaceutical research.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of methylenebis(chlorodimethyl)silane is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄Cl₂Si₂ | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| CAS Number | 5357-38-0 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |
Synthesis of Methylenebis(chlorodimethyl)silane
While detailed, high-yield synthetic protocols directly for methylenebis(chlorodimethyl)silane are not abundantly available in open literature, its synthesis can be inferred from general methods for creating silicon-carbon bonds. The most probable industrial synthesis route is a variation of the "direct process" (Müller-Rochow process), which is widely used for the production of methylchlorosilanes.[3] This process typically involves the reaction of methyl chloride with silicon metal in the presence of a copper catalyst.[3] For methylenebis(chlorodimethyl)silane, a likely adaptation would involve the co-feeding of dichloromethane (CH₂Cl₂) with methyl chloride (CH₃Cl) over a silicon-copper contact mass at elevated temperatures.
A potential laboratory-scale synthesis could involve a Grignard reaction. This would entail the reaction of a chlorodimethylsilane Grignard reagent with a suitable methylene-containing electrophile, or conversely, the reaction of a methylene-dianion equivalent with chlorodimethylsilane. However, specific experimental conditions and yields for these approaches are not well-documented.
Applications as a Precursor for Organosilicon Compounds
The reactivity of the two Si-Cl bonds in methylenebis(chlorodimethyl)silane makes it a versatile precursor for a variety of organosilicon structures, primarily through nucleophilic substitution reactions.
Synthesis of Bis(silyl)methane Derivatives
The chlorine atoms can be readily displaced by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, alcohols, and thiols. This allows for the introduction of various organic functionalities, leading to the formation of diverse bis(silyl)methane derivatives.
Experimental Protocol: General Reaction with Nucleophiles
A generalized procedure for the reaction of methylenebis(chlorodimethyl)silane with a nucleophile is as follows:
-
Methylenebis(chlorodimethyl)silane is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature (typically between -78 °C and 0 °C) to control the reaction exothermicity.
-
A solution of the nucleophile (e.g., an organolithium reagent, a Grignard reagent, or an amine) is added dropwise to the stirred solution of methylenebis(chlorodimethyl)silane.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by a suitable method, such as distillation or chromatography.
The stoichiometry of the nucleophile can be controlled to achieve either mono- or di-substitution of the chlorine atoms.
Precursor to Polysiloxanes and Other Polymers
Methylenebis(chlorodimethyl)silane is a key monomer for the synthesis of polysiloxanes and other silicon-containing polymers. The methylene bridge introduces a unique structural element into the polymer backbone, influencing its physical and chemical properties.
Methylenebis(chlorodimethyl)silane can undergo polycondensation reactions with difunctional nucleophiles, such as diols, diamines, or dithiols, to form linear or cross-linked polymers. For instance, reaction with a diol in the presence of a base (to scavenge the HCl byproduct) would yield a poly(siloxane-ether).
Experimental Protocol: Polycondensation with a Diol
-
A diol and a non-nucleophilic base (e.g., pyridine or triethylamine) are dissolved in a dry, aprotic solvent in a reaction vessel equipped with a stirrer, a condenser, and an addition funnel, under an inert atmosphere.
-
A solution of methylenebis(chlorodimethyl)silane in the same solvent is added dropwise to the stirred solution of the diol and base.
-
The reaction mixture is heated to a specific temperature and maintained for a period to facilitate polymerization.
-
The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
The properties of the resulting polymer, such as molecular weight, thermal stability, and solubility, can be tuned by varying the nature of the diol and the reaction conditions. The characterization of such polymers often involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution, and spectroscopic methods (NMR, IR) to confirm the structure.[2][4][5]
dot
Caption: Polycondensation of methylenebis(chlorodimethyl)silane with a diol.
While not a direct participant in the initiation of ROP, methylenebis(chlorodimethyl)silane can be used to synthesize cyclic monomers suitable for this polymerization technique. For example, intramolecular reaction of a derivative of methylenebis(chlorodimethyl)silane could yield a cyclic carbosilane, which could then undergo ROP to produce high molecular weight polymers.
Crosslinking Agent
The bifunctional nature of methylenebis(chlorodimethyl)silane makes it a potential crosslinking agent for various polymer systems. It can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form a three-dimensional network structure. This crosslinking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material. In the context of dental materials, silane coupling agents are used to enhance the bond between the inorganic filler and the organic polymer matrix, and bifunctional silanes can play a role in creating a more robust and durable interface.[6][7][8][9][10]
dot
Caption: Methylenebis(chlorodimethyl)silane as a crosslinking agent.
Relevance to Drug Development and Biomedical Applications
Currently, there is no direct evidence in the scientific literature of methylenebis(chlorodimethyl)silane being used as a precursor for a specific drug molecule or being directly involved in a biological signaling pathway. However, the organosilicon compounds derived from it have properties that are highly relevant to the pharmaceutical and biomedical fields.
-
Biocompatible Materials: Polysiloxanes, which can be synthesized using methylenebis(chlorodimethyl)silane as a monomer, are known for their biocompatibility, chemical inertness, and gas permeability.[4] These properties make them suitable for a wide range of biomedical applications, including drug delivery systems, medical implants, and microfluidic devices for diagnostics.[4][11] The incorporation of the methylene bridge from methylenebis(chlorodimethyl)silane could be a strategy to fine-tune the mechanical and degradation properties of these materials for specific applications.
-
Surface Modification: The reactivity of the Si-Cl bonds allows for the surface modification of materials to alter their hydrophobicity, biocompatibility, and protein adhesion properties. For instance, silica-based nanoparticles or medical devices could be functionalized using methylenebis(chlorodimethyl)silane to introduce specific organic moieties that can interact with biological systems in a controlled manner.
-
Drug Delivery Vehicles: The synthesis of well-defined, functionalized organosilicon structures, such as dendrimers or macrocycles, from methylenebis(chlorodimethyl)silane could lead to the development of novel drug delivery vehicles. The methylene bridge could provide a degree of conformational flexibility to these structures, potentially influencing their drug loading and release characteristics.
While the direct biological activity of methylenebis(chlorodimethyl)silane itself is not a focus of current research, its role as a versatile precursor for creating advanced materials with potential biomedical applications warrants further investigation by researchers in drug development and materials science.
Conclusion
Methylenebis(chlorodimethyl)silane is a valuable and versatile precursor in organosilicon chemistry. Its bifunctional nature allows for the synthesis of a wide array of silicon-containing compounds, from discrete molecules to high-molecular-weight polymers. While its direct application in drug development is not established, the materials derived from this precursor, particularly functionalized polysiloxanes and surface-modified materials, hold significant promise for various biomedical and pharmaceutical applications. Further research into the controlled synthesis and polymerization of methylenebis(chlorodimethyl)silane is likely to unlock new avenues for the creation of advanced materials with tailored properties for a range of scientific and technological fields.
References
- 1. dakenam.com [dakenam.com]
- 2. abcm.org.br [abcm.org.br]
- 3. mdpi.com [mdpi.com]
- 4. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. Formation of a macrocycle from di-chloro-dimethyl-silane and a pyridoxalimine Schiff base ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Safe Handling of Methylenebis(chlorodimethyl)silane
Disclaimer: Methylenebis(chlorodimethyl)silane (CAS No. 5357-38-0) is a specialty chemical for which detailed, publicly available safety and toxicological data is limited. This guide is compiled based on the general properties of chlorosilanes and established best practices for handling air- and moisture-sensitive compounds. All procedures should be conducted with a thorough understanding of the potential hazards and under the direct supervision of qualified personnel.
Introduction
Methylenebis(chlorodimethyl)silane is a member of the chlorosilane family, a class of organosilicon compounds characterized by the presence of one or more silicon-chlorine bonds. These compounds are highly reactive and serve as versatile intermediates in organic and materials synthesis. The primary hazard associated with chlorosilanes is their vigorous and exothermic reaction with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and corresponding siloxanes. This reactivity necessitates stringent handling precautions to ensure the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency response, and disposal of methylenebis(chlorodimethyl)silane, drawing upon data from structurally similar compounds and general guidelines for reactive chemicals.
Hazard Identification and Classification
-
Water-Reactivity: Reacts violently with water, releasing flammable and corrosive gases.
-
Flammability: Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Corrosivity: Causes severe skin burns and eye damage due to the release of HCl upon contact with moisture.
-
Toxicity: Toxic if inhaled, with the potential to cause severe respiratory tract irritation and damage. Harmful if swallowed or in contact with skin.
Physical and Chemical Properties
Quantitative physical and chemical data for methylenebis(chlorodimethyl)silane are not extensively documented. The table below provides data for related chlorosilanes to offer a comparative perspective.
| Property | Chlorodimethylsilane | Dichlorodimethylsilane | Trichloromethylsilane | Methylenebis(chlorodimethyl)silane (Estimated) |
| CAS Number | 1066-35-9 | 75-78-5 | 75-79-6 | 5357-38-0 |
| Molecular Formula | C₂H₇ClSi | C₂H₆Cl₂Si | CH₃Cl₃Si | C₅H₁₄Cl₂Si₂ |
| Molecular Weight | 94.62 g/mol | 129.06 g/mol | 149.48 g/mol | 201.24 g/mol |
| Boiling Point | 36 °C | 70 °C | 66 °C | > 150 °C (Higher MW suggests higher BP) |
| Flash Point | -28 °C | -9 °C | -15 °C | Likely < 60 °C (Flammable) |
| Density | 0.85 g/cm³ | 1.06 g/cm³ | 1.27 g/cm³ | ~1.0 g/cm³ |
Note: The properties for methylenebis(chlorodimethyl)silane are estimations based on its structure and the properties of related compounds and should be treated with caution.
Safe Handling and Storage
The handling of methylenebis(chlorodimethyl)silane requires meticulous attention to the exclusion of atmospheric moisture and ignition sources.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[1]
-
Grounding: All equipment must be properly grounded to prevent static discharge, which could serve as an ignition source.
A comprehensive PPE ensemble is mandatory when handling methylenebis(chlorodimethyl)silane.[2]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield. |
| Skin Protection | Flame-retardant lab coat, chemical-resistant apron. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), worn in two layers if possible. |
| Respiratory Protection | An appropriate respirator (e.g., with an acid gas cartridge) may be necessary for certain operations or in case of a spill.[2] |
| Footwear | Closed-toe, chemical-resistant footwear. |
-
Store in a cool, dry, well-ventilated area, away from incompatible materials.
-
Containers must be tightly sealed and stored under an inert atmosphere.
-
Store in a flammable liquids storage cabinet.
-
Protect from moisture.
Experimental Protocols: Handling in an Inert Atmosphere
The following is a general protocol for handling methylenebis(chlorodimethyl)silane using Schlenk line techniques.
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[3][4]
-
Inerting the System: The assembled apparatus should be subjected to several cycles of evacuation and backfilling with a high-purity inert gas (nitrogen or argon).[1]
-
Reagent Transfer:
-
For liquid transfers, use a dry, inert gas-flushed syringe or cannula.
-
The reagent container should be kept under a positive pressure of inert gas.
-
Transfer the desired amount of methylenebis(chlorodimethyl)silane to the reaction vessel.
-
-
Reaction Quenching:
-
Upon completion of the reaction, any unreacted methylenebis(chlorodimethyl)silane must be quenched safely.
-
Slowly add a high-boiling point, non-protic solvent (e.g., toluene) to dilute the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a quenching agent such as isopropanol or a dilute solution of a weak base (e.g., sodium bicarbonate). Caution: This process is exothermic and will release HCl gas. Ensure adequate ventilation.
-
-
Work-up: Proceed with the aqueous work-up only after ensuring all the reactive chlorosilane has been quenched.
Caption: Workflow for handling methylenebis(chlorodimethyl)silane.
Emergency Procedures
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the absorbed material and the spill area with a weak base such as sodium bicarbonate.
-
Collect: Place the neutralized material in a sealed container for disposal.
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. DO NOT USE WATER. [5]
-
Firefighting Procedures: Firefighters should wear full protective gear, including self-contained breathing apparatus (SCBA). Use water spray to cool fire-exposed containers, but prevent water from contacting the spilled material.[5]
Caption: Spill response protocol for chlorosilanes.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Considerations
-
All waste containing methylenebis(chlorodimethyl)silane must be treated as hazardous.
-
Unreacted material must be quenched as described in the experimental protocol before disposal.
-
Dispose of the quenched material and any contaminated absorbents in accordance with local, state, and federal regulations.
Conclusion
Methylenebis(chlorodimethyl)silane is a highly reactive compound that demands careful and informed handling. The procedures outlined in this guide, based on the established safety protocols for chlorosilanes, provide a framework for its safe use in a research and development setting. Adherence to these guidelines, coupled with a thorough understanding of the specific reaction being conducted, is paramount to ensuring a safe working environment. Always consult with a qualified safety professional before working with this or any other highly reactive chemical.
References
Methylenebis(chlorodimethyl)silane: A Technical Guide to Moisture Sensitivity and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound with significant applications in chemical synthesis and materials science. Its utility is intrinsically linked to its high reactivity, particularly its sensitivity to moisture. This technical guide provides an in-depth overview of the moisture sensitivity of Methylenebis(chlorodimethyl)silane, detailing its hydrolysis pathway, and outlining stringent storage and handling protocols to maintain its chemical integrity. The information presented herein is crucial for ensuring experimental reproducibility and safety in a laboratory and manufacturing environment.
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical formula C5H14Cl2Si2, is a versatile difunctional chlorosilane. Its structure, featuring two chlorodimethylsilyl groups linked by a methylene bridge, allows it to act as a valuable crosslinking agent and a precursor in the synthesis of various silicon-containing polymers and materials. However, the presence of reactive silicon-chlorine (Si-Cl) bonds renders the molecule highly susceptible to hydrolysis. This guide addresses the critical aspects of moisture sensitivity and provides best practices for its storage and handling.
Moisture Sensitivity and Hydrolysis
The primary concern when working with Methylenebis(chlorodimethyl)silane is its extreme sensitivity to moisture. The Si-Cl bonds are readily attacked by water, leading to a rapid hydrolysis reaction.
Hydrolysis Reaction
Upon contact with water, Methylenebis(chlorodimethyl)silane undergoes hydrolysis to form the corresponding disiloxane and hydrogen chloride (HCl) gas. This reaction is vigorous and exothermic.
The overall reaction can be represented as follows:
(CH₃)₂ClSi-CH₂-SiCl(CH₃)₂ + 2H₂O → (CH₃)₂HSiO-CH₂-SiOH(CH₃)₂ + 2HCl
Further condensation of the resulting silanol intermediates can lead to the formation of oligomeric or polymeric siloxanes.
Reaction Mechanism
The hydrolysis of chlorosilanes generally proceeds via a nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic silicon atom, leading to the displacement of the chloride ion.
Quantitative Data
Quantitative data on the specific hydrolysis rate of Methylenebis(chlorodimethyl)silane is not widely available in public literature. However, it is well-established that the reaction is rapid. For context, studies on similar monofunctional chlorosilanes indicate that the hydrolysis can be instantaneous upon contact with atmospheric moisture.
| Parameter | Value/Description | Source |
| Reactivity with Water | Reacts violently with water to liberate heat and hydrogen chloride gas. | Generic Chlorosilane Reactivity |
| Incompatible Materials | Water, moist air, steam, strong bases, alcohols, and amines. | Generic Chlorosilane Reactivity |
| Hazardous Decomposition Products | Hydrogen chloride, silicon oxides. | Generic Chlorosilane Reactivity |
Experimental Protocols for Assessing Moisture Sensitivity
While specific protocols for Methylenebis(chlorodimethyl)silane are not detailed in the available literature, general methods for monitoring the hydrolysis of chlorosilanes can be adapted. These techniques are crucial for quality control and for studying the reaction kinetics in specific solvent systems.
In-situ Spectroscopic Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to monitor the disappearance of the starting material and the appearance of the silanol and siloxane products. This technique provides quantitative data on the reaction progress.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrolysis can be followed by monitoring the disappearance of the Si-Cl stretching vibration and the appearance of the Si-OH and Si-O-Si bands.
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be employed to track the changes in vibrational modes of the reactant and products.
A general workflow for monitoring hydrolysis via spectroscopy would involve:
-
Preparing a solution of Methylenebis(chlorodimethyl)silane in a dry, inert solvent within a controlled atmosphere (e.g., a glovebox).
-
Introducing a known amount of water to initiate the hydrolysis.
-
Acquiring spectra at regular time intervals to monitor the concentration changes of the species involved.
Storage and Handling
Proper storage and handling are paramount to prevent the degradation of Methylenebis(chlorodimethyl)silane and to ensure the safety of personnel.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture. |
| Temperature | Store in a cool, dry place. | To minimize vaporization and reaction rates. |
| Container | Keep container tightly closed and properly sealed. | To prevent ingress of moisture and air. |
| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential leaks or HCl fumes. |
| Incompatibilities | Store away from water, alcohols, bases, and oxidizing agents. | To prevent hazardous reactions. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle Methylenebis(chlorodimethyl)silane in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere Techniques: Use of a glovebox or Schlenk line is highly recommended for transferring and handling the material to prevent exposure to atmospheric moisture.
-
Spill Management: In case of a spill, do not use water. Use an inert absorbent material (e.g., sand, dry earth) to contain the spill.
Visualizations
Caption: Hydrolysis of Methylenebis(chlorodimethyl)silane.
Understanding the Electrophilicity of Methylenebis(chlorodimethyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenebis(chlorodimethyl)silane, a bifunctional organosilane, presents a unique molecular architecture with two electrophilic silicon centers bridged by a methylene group. This guide delves into the core principles governing its electrophilicity, reactivity, and potential applications. By examining its chemical properties, reactivity with nucleophiles, and role in the synthesis of advanced materials, this document serves as a comprehensive resource for professionals in chemical research and drug development. While direct applications in pharmacology are not yet established, the compound's potential as a versatile linker molecule is explored in the context of creating complex molecular architectures.
Introduction
Organosilanes are a cornerstone of modern chemistry, finding applications in materials science, organic synthesis, and pharmaceuticals. Methylenebis(chlorodimethyl)silane, with the chemical formula (Cl(CH₃)₂Si)₂CH₂, is a member of the chlorosilane family, characterized by the highly reactive silicon-chlorine (Si-Cl) bond. The presence of two such bonds on a single molecule makes it a valuable crosslinking agent and a precursor for bridged polysilsesquioxanes and other silicon-containing polymers. The electrophilic nature of the silicon atom, driven by the electronegativity of the chlorine atom, is the primary determinant of its chemical behavior. This guide will provide an in-depth analysis of this electrophilicity, supported by available data and detailed experimental considerations.
Physicochemical and Spectroscopic Data
Quantitative data for methylenebis(chlorodimethyl)silane and its close structural analogs are crucial for understanding its properties and for reaction monitoring. The following tables summarize key physical and spectroscopic information.
Table 1: Physical Properties of Methylenebis(chlorodimethyl)silane and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methylenebis(chlorodimethyl)silane | 5357-38-0 | C₅H₁₄Cl₂Si₂ | 201.24 | Not Reported | Not Reported |
| 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | C₆H₁₆Cl₂Si₂ | 215.27 | 198 | 35-38 |
| Chlorodimethylsilane | 1066-35-9 | C₂H₇ClSi | 94.62 | 34.7 | -111 |
Table 2: Spectroscopic Data for Methylenebis(chlorodimethyl)silane and Analogs
| Compound | Spectroscopic Data |
| Methylenebis(chlorodimethyl)silane | IR Spectrum: Available through the NIST WebBook, showing characteristic Si-CH₃ and Si-Cl stretches.[1] Mass Spectrum (GC-MS): Top 5 peaks at m/z 185, 187, 93, 186, 189. |
| 1,2-Bis(chlorodimethylsilyl)ethane | ¹H NMR (CDCl₃): Chemical shifts (δ) at approximately 0.4 ppm (s, 12H, Si-(CH₃)₂) and 0.8 ppm (s, 4H, Si-CH₂-CH₂-Si). |
| Bis(trimethylsilyl)methane | ¹H NMR (CDCl₃): δ -0.11 ppm (s, 18H, Si-(CH₃)₃), -0.17 ppm (s, 2H, Si-CH₂-Si). ¹³C NMR (CDCl₃): δ 1.4 ppm (Si-CH₃), -3.3 ppm (Si-CH₂-Si). ²⁹Si NMR (CDCl₃): δ 1.8 ppm.[2] |
Electrophilicity and Reactivity
The core of methylenebis(chlorodimethyl)silane's utility lies in the electrophilic character of its silicon atoms. The Si-Cl bond is highly polarized, with the silicon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles.
Reaction with Nucleophiles
Methylenebis(chlorodimethyl)silane readily reacts with a wide range of nucleophiles, including water, alcohols, amines, and Grignard reagents. These reactions typically proceed via a nucleophilic substitution mechanism at the silicon center, leading to the displacement of the chloride ion.
-
Hydrolysis: In the presence of water, the Si-Cl bonds are rapidly hydrolyzed to form silanols (Si-OH). These silanols are often unstable and readily undergo self-condensation to form siloxane bridges (Si-O-Si), which is the fundamental reaction for the formation of silicone polymers. The hydrolysis and condensation of methylenebis(chlorodimethyl)silane lead to the formation of methylene-bridged polysiloxanes.
-
Alcoholysis: Reaction with alcohols in the presence of a base (like a tertiary amine to scavenge the HCl byproduct) yields alkoxysilanes.
-
Aminolysis: Primary and secondary amines react to form silylamines. The bifunctional nature of the silane allows for the bridging of two amine molecules or the formation of cyclic silylamines with diamines.
Role in Polymer and Materials Chemistry
The dual reactive sites of methylenebis(chlorodimethyl)silane make it an excellent monomer for the synthesis of bridged polymers. The hydrolysis and subsequent condensation of this molecule, often in a sol-gel process, can lead to the formation of methylene-bridged periodic mesoporous organosilicas (PMOs).[3] These materials possess high surface areas and tunable pore sizes, making them suitable for applications in catalysis, separation, and as low-dielectric constant materials. The fast hydrolysis and condensation rates of methylene-bridged precursors are a key consideration in the synthesis of these materials.[3]
Experimental Protocols
General Protocol for Reaction with Diols
This protocol describes a typical procedure for the reaction of a bis(chlorosilyl)alkane with a diol to form a cyclic silylether, illustrating the electrophilic nature of the silicon.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (argon or nitrogen) line.
-
Reagents: The diol and a non-nucleophilic base (e.g., triethylamine or pyridine) are dissolved in an anhydrous, aprotic solvent (e.g., THF or dichloromethane) in the reaction flask. The molar ratio of the base to the diol is typically 2.2:1 to ensure complete scavenging of the HCl byproduct.
-
Reaction: Methylenebis(chlorodimethyl)silane is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the diol and base at 0 °C.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting salt (triethylammonium chloride) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or chromatography.
Visualization of Pathways and Workflows
Hydrolysis and Condensation Pathway
The following diagram illustrates the reaction pathway for the hydrolysis of methylenebis(chlorodimethyl)silane and its subsequent condensation to form a linear methylene-bridged polysiloxane.
Caption: Hydrolysis and condensation of methylenebis(chlorodimethyl)silane.
Experimental Workflow for Reaction with a Diol
This diagram outlines the key steps in a typical experimental workflow for the reaction of methylenebis(chlorodimethyl)silane with a generic diol.
References
Methodological & Application
Methylenebis(chlorodimethyl)silane: A Versatile Crosslinking Agent for Advanced Polymer Formulations
Introduction
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound that serves as an effective crosslinking agent for a variety of polymers, most notably silicone elastomers. Its unique structure, featuring two chlorodimethylsilyl groups bridged by a methylene linker, allows for the formation of stable siloxane (Si-O-Si) bonds, resulting in a three-dimensional polymer network. This crosslinking imparts significant improvements to the mechanical and thermal properties of the base polymer, making it suitable for demanding applications in the biomedical, pharmaceutical, and advanced materials sectors. This document provides detailed application notes and experimental protocols for the use of methylenebis(chlorodimethyl)silane as a crosslinking agent.
Principle of Crosslinking
The crosslinking mechanism of methylenebis(chlorodimethyl)silane with hydroxyl-terminated polymers, such as hydroxyl-terminated polydimethylsiloxane (HTPDMS), is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The chlorosilyl groups (-Si(CH₃)₂Cl) of methylenebis(chlorodimethyl)silane readily react with ambient moisture or residual water in the polymer matrix to form highly reactive silanol intermediates (-Si(CH₃)₂OH) and hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the crosslinking agent then undergo a condensation reaction with the terminal hydroxyl groups of the polymer chains. This reaction forms stable siloxane (Si-O-Si) bridges between the polymer chains, releasing water as a byproduct. The repetition of this process creates a robust, three-dimensional network structure.
The overall reaction can be catalyzed by the presence of tin compounds, although the liberated HCl can also act as a catalyst.
Applications in Polymer Science
Methylenebis(chlorodimethyl)silane is primarily utilized in the curing of room temperature vulcanizable (RTV) silicone rubbers. The resulting crosslinked elastomers exhibit enhanced thermal stability, improved tensile strength, and greater resistance to chemical degradation. These properties make them ideal for use in:
-
Medical Devices: Encapsulants for implantable electronics, catheters, and tubing.
-
Drug Delivery: Matrices for controlled-release drug formulations.
-
High-Performance Sealants and Adhesives: Applications requiring durability under harsh environmental conditions.
-
Microelectronics: Protective coatings and encapsulants for sensitive electronic components.
Impact on Polymer Properties: A Quantitative Overview
The incorporation of methylenebis(chlorodimethyl)silane as a crosslinking agent significantly modifies the physicochemical properties of the base polymer. The extent of these changes is dependent on the concentration of the crosslinking agent and the curing conditions.
| Property | Uncrosslinked Polymer (Typical Values) | Crosslinked Polymer with Methylenebis(chlorodimethyl)silane (Typical Values) | Test Method |
| Mechanical Properties | |||
| Tensile Strength | 0.5 - 1.5 MPa | 4.0 - 8.0 MPa | ASTM D412 |
| Elongation at Break | > 500% | 100 - 300% | ASTM D412 |
| Shore A Hardness | 10 - 20 | 40 - 60 | ASTM D2240 |
| Thermal Properties | |||
| Decomposition Temperature (TGA, 5% weight loss) | 350 - 400 °C | 450 - 550 °C | ASTM E1131 |
| Glass Transition Temperature (DSC) | -125 °C | -120 °C | ASTM E1356 |
| Swelling Properties | |||
| Swelling in Toluene (% weight increase) | > 1000% | 150 - 300% | ASTM D471 |
Experimental Protocols
Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (HTPDMS)
This protocol describes the procedure for crosslinking a hydroxyl-terminated polydimethylsiloxane (HTPDMS) polymer with methylenebis(chlorodimethyl)silane to form a silicone elastomer.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (HTPDMS, viscosity 10,000 cSt)
-
Methylenebis(chlorodimethyl)silane (CAS No. 5357-38-0)
-
Toluene (anhydrous)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
-
Mechanical stirrer
-
Molding plates (e.g., Teflon or glass)
-
Vacuum oven
Procedure:
-
Preparation of Polymer Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 100 g of HTPDMS in 200 mL of anhydrous toluene. Stir the mixture under a nitrogen atmosphere until the polymer is completely dissolved.
-
Addition of Crosslinking Agent: Slowly add the desired amount of methylenebis(chlorodimethyl)silane to the polymer solution while stirring continuously. The amount of crosslinker will determine the crosslink density and the final properties of the elastomer. A typical starting point is a 10:1 molar ratio of HTPDMS hydroxyl end-groups to methylenebis(chlorodimethyl)silane.
-
Catalyst Addition (Optional): If a catalyst is used to accelerate the curing process, add 0.1 wt% of dibutyltin dilaurate to the mixture.
-
Degassing: Degas the mixture under vacuum for 15-20 minutes to remove any dissolved gases and the HCl byproduct formed during the initial hydrolysis.
-
Casting: Pour the viscous solution into the molds to the desired thickness.
-
Curing:
-
Initial Cure: Allow the cast material to cure at room temperature in a fume hood for 24 hours. This allows for the slow evaporation of the solvent and the initial crosslinking reaction.
-
Post-Curing: Place the molds in a vacuum oven and cure at 80°C for 4 hours, followed by an increase to 120°C for an additional 2 hours. This post-curing step ensures the completion of the crosslinking reaction and the removal of any residual solvent and byproducts.
-
-
Demolding: After cooling to room temperature, carefully demold the crosslinked silicone elastomer sheets.
Visualizing the Process and Logic
Crosslinking Reaction Pathway
Application Notes and Protocols: Surface Modification of Silica with Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica is a critical technique in various scientific and industrial fields, including chromatography, drug delivery, and biomaterial development. The functionalization of silica surfaces allows for the tuning of their chemical and physical properties, such as hydrophobicity, reactivity, and biocompatibility. Methylenebis(chlorodimethyl)silane is a bifunctional organosilane that can be used to create a cross-linked, hydrophobic layer on silica surfaces. This modification can enhance the stability of the silica material and alter its interaction with different media. These application notes provide a detailed protocol for the surface modification of silica using methylenebis(chlorodimethyl)silane, along with expected outcomes and potential applications.
Chemical Reaction Pathway
The surface modification of silica with methylenebis(chlorodimethyl)silane proceeds through the reaction of the chlorosilyl groups with the silanol groups (Si-OH) present on the silica surface. This reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the methylenebis(dimethylsilyl) groups to the surface. The bifunctional nature of the silane allows for cross-linking between adjacent silanol groups or polymerization on the surface, creating a robust and hydrophobic coating.
Application Notes and Protocols for Grafting Methylenebis(chlorodimethyl)silane onto Hydroxylated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of materials is a critical process in a wide range of scientific and industrial fields, including drug development, diagnostics, and materials science. The functionalization of hydroxylated surfaces, such as glass, silica, and metal oxides, with organosilanes allows for the precise tuning of surface properties like wettability, adhesion, and biocompatibility. Methylenebis(chlorodimethyl)silane is a bifunctional organosilane that can act as a crosslinking or coupling agent. Its two chlorodimethylsilyl groups can react with surface hydroxyl groups, forming stable siloxane bonds and creating a covalently attached organic adlayer. This application note provides a detailed protocol for grafting methylenebis(chlorodimethyl)silane onto hydroxylated surfaces via both solution-phase and vapor-phase deposition methods.
Reaction Principle
The grafting of methylenebis(chlorodimethyl)silane onto a hydroxylated surface proceeds through the reaction of the chlorosilane moieties with the surface silanol (Si-OH) or other hydroxyl (-OH) groups. This reaction forms a stable covalent siloxane (Si-O-Si) bond and releases hydrogen chloride (HCl) as a byproduct. The bifunctional nature of methylenebis(chlorodimethyl)silane allows for potential crosslinking between adjacent hydroxyl groups on the surface or the formation of a polymeric layer.
Experimental Protocols
Two primary methods for the deposition of methylenebis(chlorodimethyl)silane are detailed below: solution-phase deposition and vapor-phase deposition. The choice of method will depend on the substrate, desired coating uniformity, and available equipment. Vapor-phase deposition is often preferred for achieving highly uniform and reproducible monolayers.[1]
Materials and Equipment
-
Silane: Methylenebis(chlorodimethyl)silane (C₅H₁₄Cl₂Si₂)
-
Solvent (for solution deposition): Anhydrous toluene or hexane
-
Substrates: Glass slides, silicon wafers with native oxide, or other hydroxylated materials
-
Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), RCA SC-1 solution (5:1:1 mixture of deionized H₂O, 27% NH₄OH, and 30% H₂O₂), deionized water, acetone, isopropanol
-
Equipment: Schlenk line or glovebox for anhydrous reactions, sonicator, oven, vacuum chamber or desiccator for vapor deposition, glassware, contact angle goniometer, Fourier-transform infrared (FTIR) spectrometer, X-ray photoelectron spectrometer (XPS).
Substrate Preparation (Hydroxylation)
Proper cleaning and hydroxylation of the substrate surface are critical for successful silanization. The goal is to remove organic contaminants and maximize the density of surface hydroxyl groups.
-
Solvent Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic contamination.
-
Oxidative Cleaning (Activation):
-
For robust substrates (e.g., silicon wafers, quartz): Immerse the substrates in a freshly prepared piranha solution for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
For less robust substrates: Immerse the substrates in an RCA SC-1 solution at 75-80 °C for 15 minutes.
-
-
Rinsing and Drying: Thoroughly rinse the substrates with copious amounts of deionized water. Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120 °C for at least 1 hour to remove adsorbed water. The activated substrates should be used immediately.
Solution-Phase Deposition Protocol
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a solution of methylenebis(chlorodimethyl)silane in an anhydrous solvent (e.g., toluene or hexane). A typical concentration range is 1-5% (v/v).
-
Immersion: Immerse the cleaned and dried substrates in the silane solution. The reaction is typically carried out at room temperature for 2-4 hours. For increased reaction rates, the temperature can be elevated to 40-60 °C.
-
Washing: After the reaction period, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane. This can be followed by sonication in the solvent for 5-10 minutes.
-
Curing: Cure the grafted substrates by baking them in an oven at 110-120 °C for 30-60 minutes. This step helps to drive the reaction to completion and remove any remaining solvent.
-
Final Rinse: Perform a final rinse with acetone and deionized water, then dry with a stream of inert gas.
Vapor-Phase Deposition Protocol
Vapor-phase deposition generally results in a more uniform and thinner coating compared to solution-phase methods.[1]
-
Setup: Place the cleaned and dried substrates in a vacuum chamber or desiccator. In a separate small, open container within the chamber, place a few drops of methylenebis(chlorodimethyl)silane.
-
Deposition: Evacuate the chamber to a moderate vacuum (e.g., <10 Torr). The silane will vaporize and deposit on the substrate surfaces. The deposition is typically carried out at room temperature for 12-24 hours. For faster deposition, the process can be performed at a slightly elevated temperature (e.g., 50-70 °C), ensuring the temperature remains below the boiling point of the silane.
-
Post-Deposition: After the deposition period, vent the chamber with an inert gas.
-
Washing and Curing: Remove the substrates and wash them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound silane. Follow this with a curing step in an oven at 110-120 °C for 30-60 minutes.
Characterization of Grafted Surfaces
The success of the grafting process can be confirmed through various surface analysis techniques.
-
Contact Angle Goniometry: A significant increase in the water contact angle indicates the successful grafting of the hydrophobic silane onto the hydrophilic hydroxylated surface.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of new peaks corresponding to the C-H stretching of the methyl and methylene groups (around 2900-3000 cm⁻¹) and the Si-C bonds, along with a decrease in the intensity of the broad O-H stretching band of the surface silanols, confirms the presence of the silane.[2][3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and chlorine (before hydrolysis of the second chloro group) from the grafted silane.
Data Presentation
The following table provides a template for the expected changes in surface properties after grafting methylenebis(chlorodimethyl)silane onto a hydroxylated silicon wafer. The values are representative and will vary depending on the specific substrate and process parameters.
| Parameter | Before Grafting (Hydroxylated Surface) | After Grafting with Methylenebis(chlorodimethyl)silane |
| Water Contact Angle | < 10° | 70° - 90° |
| FTIR Characteristic Peaks | Broad O-H stretch (~3400 cm⁻¹) | C-H stretch (~2960 cm⁻¹), Si-O-Si stretch (~1000-1100 cm⁻¹) |
| XPS Atomic Concentration (%) | Si, O | Si, O, C |
Visualizations
Signaling Pathway
Caption: Reaction pathway for grafting methylenebis(chlorodimethyl)silane.
Experimental Workflow
Caption: Experimental workflow for surface grafting.
Troubleshooting
-
Low Contact Angle After Grafting: This may indicate incomplete reaction or poor silane coverage. Ensure the substrate was properly cleaned and activated, the silane and solvent were anhydrous, and the reaction time was sufficient.
-
Hazy or Uneven Coating: This can result from polymerization of the silane in solution due to the presence of water. Use fresh, anhydrous solvents and handle the silane in an inert atmosphere. For vapor-phase deposition, ensure the chamber is clean and the vacuum is adequate.
-
Poor Adhesion of Subsequent Layers: Incomplete removal of physisorbed silane can interfere with the adhesion of subsequent coatings. Ensure thorough washing and sonication steps are performed after the grafting reaction.
References
Application of Bifunctional Silanes in Dental Composites: A Review and Protocol
Abstract
Introduction: The Role of Silane Coupling Agents in Dental Composites
Dental composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. These materials are typically composed of an organic polymer matrix, inorganic reinforcing fillers, and a coupling agent that bridges the interface between these two dissimilar phases.[1][2] The longevity and mechanical integrity of a dental composite restoration are critically dependent on the strength and stability of this interfacial bond.
Bifunctional silane coupling agents are organosilicon compounds that possess two different types of reactive groups on the same molecule.[3] One group is capable of reacting with the inorganic filler surface (e.g., silica, glass), while the other group can co-polymerize with the organic resin matrix.[1][3] This dual reactivity allows the silane to act as a molecular bridge, chemically bonding the filler to the resin. This covalent linkage is crucial for effective stress transfer from the flexible polymer matrix to the rigid filler particles, thereby improving the overall mechanical properties of the composite.[4] The most extensively studied and utilized silane in dental composites is 3-methacryloxypropyltrimethoxysilane (MPTMS).
The general structure of a bifunctional silane can be represented as R-Si-X₃, where:
-
R is an organofunctional group that is compatible with the polymer matrix (e.g., a methacrylate group).
-
Si is the central silicon atom.
-
X is a hydrolyzable group (e.g., methoxy, ethoxy, or in the case of the user's query, a chloro group) that can react with the hydroxyl groups on the surface of the inorganic filler.
Mechanism of Action: Silanization
The process of treating the filler surface with a silane coupling agent is known as silanization. This process generally involves the following steps:
-
Hydrolysis: The hydrolyzable groups on the silane molecule (e.g., -OCH₃) react with water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups can then condense with other silanol groups to form oligomeric siloxane structures.
-
Hydrogen Bonding: The silanol groups of the silane (or its oligomers) form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic filler.
-
Covalent Bond Formation: With the application of heat or during drying, a stable, covalent oxane bond (Si-O-Filler) is formed between the silane and the filler surface, with the removal of water.
The organofunctional group of the silane remains oriented away from the filler surface, available to co-polymerize with the resin matrix monomers during the curing process of the composite.
Quantitative Data on the Effect of Silanization
The inclusion of silane coupling agents significantly impacts the mechanical and physical properties of dental composites. The following tables summarize representative data from studies on commonly used bifunctional silanes.
Table 1: Effect of Silanization on Mechanical Properties of Dental Composites
| Property | Unsilanized Filler Composite | Silanized Filler Composite (MPTMS) | Percentage Improvement |
| Flexural Strength (MPa) | 92 | 135 | ~47% |
| Flexural Modulus (GPa) | 8.5 | 12.0 | ~41% |
| Compressive Strength (MPa) | 201 | 290 | ~44% |
| Vickers Hardness (VHN) | 45 | 65 | ~44% |
Note: The values presented are representative and can vary based on the specific resin system, filler type and loading, and the specific silanization protocol.
Table 2: Effect of Silanization on Polymerization Shrinkage
| Composite Type | Polymerization Shrinkage (%) |
| Unsilanized Filler | 3.5 - 4.5 |
| Silanized Filler | 2.5 - 3.5 |
| Silorane-based (low shrinkage) | < 1.5 |
Note: Silanization helps to reduce polymerization shrinkage by creating a stronger bond between the filler and the matrix, which restricts the movement of the polymer chains during polymerization.[1][5][6][7][8]
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of dental composites incorporating bifunctional silane coupling agents.
Protocol for Silanization of Inorganic Fillers
Objective: To treat the surface of inorganic fillers with a bifunctional silane to improve their compatibility and bonding with the resin matrix.
Materials:
-
Inorganic filler (e.g., silica, barium glass)
-
Bifunctional silane (e.g., 3-methacryloxypropyltrimethoxysilane - MPTMS)
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Toluene or n-hexane (for washing)
-
Oven
Procedure:
-
Filler Preparation: Dry the inorganic filler in an oven at 120°C for 24 hours to remove any adsorbed water.
-
Silane Solution Preparation:
-
Prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add the bifunctional silane to the solution to a final concentration of 1-5% by weight of the filler.
-
Stir the solution for approximately 1 hour to allow for hydrolysis of the silane.
-
-
Silanization:
-
Add the dried filler to the silane solution.
-
Stir the slurry for 2-4 hours at room temperature.
-
-
Washing and Drying:
-
Filter the treated filler from the solution.
-
Wash the filler with ethanol to remove any unreacted silane.
-
Optionally, wash with a non-polar solvent like toluene or n-hexane to remove physisorbed silane layers.
-
Dry the silanized filler in an oven at 100-115°C for 2-4 hours to complete the condensation reaction between the silane and the filler surface.
-
-
Storage: Store the dried, silanized filler in a desiccator to prevent moisture absorption.
Protocol for Dental Composite Preparation
Objective: To prepare a light-curable dental composite using silanized fillers.
Materials:
-
Silanized inorganic filler
-
Resin matrix monomers (e.g., Bis-GMA, UDMA, TEGDMA)
-
Photoinitiator system (e.g., camphorquinone and an amine accelerator)
-
Inhibitor (e.g., butylated hydroxytoluene - BHT)
-
Mixing spatula
-
Opaque mixing dish
-
Light-curing unit
Procedure:
-
Resin Matrix Preparation:
-
In an opaque container, mix the resin monomers (e.g., a 60:40 weight ratio of Bis-GMA to TEGDMA).
-
Add the photoinitiator system (e.g., 0.2 wt% camphorquinone and 0.8 wt% dimethylaminoethyl methacrylate).
-
Add an inhibitor (e.g., 0.01 wt% BHT) to prevent premature polymerization.
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Composite Paste Formation:
-
Gradually add the pre-weighed silanized filler to the resin matrix in small increments.
-
Thoroughly mix the filler into the resin after each addition using a spatula until a uniform, paste-like consistency is achieved. The filler loading can typically range from 60-80% by weight.
-
-
Degassing: Place the composite paste in a vacuum chamber for a few minutes to remove any entrapped air bubbles.
-
Storage: Store the prepared composite paste in a light-proof container at a cool temperature.
Protocol for Flexural Strength Testing (Three-Point Bending Test)
Objective: To determine the flexural strength and modulus of the prepared dental composite according to ISO 4049 standards.
Materials:
-
Prepared dental composite paste
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Glass slides
-
Mylar strips
-
Light-curing unit
-
Universal testing machine with a three-point bending fixture
Procedure:
-
Specimen Preparation:
-
Place a Mylar strip over a glass slide.
-
Overfill the rectangular mold with the composite paste, ensuring there are no voids.
-
Place another Mylar strip on top and press down with a second glass slide to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions for the curing unit (typically multiple overlapping exposures to ensure complete polymerization).
-
-
Specimen Finishing:
-
Carefully remove the cured specimen from the mold.
-
Lightly polish the edges with fine-grit sandpaper to remove any flash.
-
-
Testing:
-
Mount the specimen on the supports of the three-point bending fixture in the universal testing machine. The support span should be 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
-
Data Analysis:
-
Record the maximum load at fracture (F).
-
Calculate the flexural strength (σ) using the formula: σ = (3 * F * l) / (2 * b * h²) where:
-
l = support span (20 mm)
-
b = width of the specimen (2 mm)
-
h = height of the specimen (2 mm)
-
-
Calculate the flexural modulus from the slope of the linear portion of the load-deflection curve.
-
Visualizations
The following diagrams illustrate the key processes and relationships in the application of bifunctional silanes in dental composites.
Caption: Workflow of the silanization process and composite formation.
Caption: Experimental workflow for composite preparation and testing.
Conclusion
While direct experimental data on methylenebis(chlorodimethyl)silane for dental composite applications is currently unavailable, the principles and protocols outlined in this document for other bifunctional silanes provide a robust foundation for research and development in this area. The successful incorporation of any novel silane would necessitate a thorough evaluation of its effects on the mechanical properties, polymerization shrinkage, and biocompatibility of the resulting dental composite. The experimental methods detailed herein are standard in the field and can be adapted for the characterization of new composite formulations. Further research into novel bifunctional silanes could lead to the development of dental composites with enhanced durability and clinical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polymerization shrinkage kinetics of silorane-based composites [rde.ac]
- 6. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 7. Polymerization shrinkage of different types of composite resins and microleakage with and without liner in class II cavities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
Application Notes and Protocols for Methylenebis(chlorodimethyl)silane as a Linker for Functionalizing Nanoparticles
Disclaimer: Extensive literature searches did not yield specific examples, detailed protocols, or quantitative data for the use of methylenebis(chlorodimethyl)silane as a linker for nanoparticle functionalization. The following application notes and protocols are therefore hypothetical and based on the general principles of silane chemistry and information available for analogous molecules, such as dichlorodimethylsilane. These protocols should be considered as a starting point for research and development, and significant optimization and characterization will be required.
Introduction
Methylenebis(chlorodimethyl)silane is a bis-silane molecule with two reactive chlorodimethylsilyl groups connected by a methylene bridge. This structure suggests its potential utility in nanoparticle surface modification, primarily as a cross-linking agent to form nanoparticle dimers or larger assemblies, or to create a bidentate linkage to a single nanoparticle surface for enhanced stability. The chlorosilane moieties can react with surface hydroxyl groups present on many types of nanoparticles, such as silica, titania, and other metal oxides, to form stable siloxane bonds.
Potential Applications:
-
Creation of nanoparticle dimers and oligomers: The bifunctional nature of this linker can be exploited to controllably link nanoparticles together. These assemblies have unique optical and electronic properties with applications in plasmonics, surface-enhanced Raman spectroscopy (SERS), and catalysis.
-
Enhanced linker stability: A bidentate attachment to a single nanoparticle surface could provide greater hydrolytic stability compared to traditional monodentate silane linkers, which is crucial for applications in biological media or harsh chemical environments.
-
Surface hydrophobization: Similar to other chlorosilanes, methylenebis(chlorodimethyl)silane can be used to render hydrophilic nanoparticle surfaces hydrophobic.
Hypothetical Protocols
Protocol for Surface Modification of Silica Nanoparticles
This protocol describes a general method for modifying the surface of silica nanoparticles with methylenebis(chlorodimethyl)silane. This procedure is adapted from protocols for dichlorodimethylsilane.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous toluene (or other anhydrous, aprotic solvent)
-
Anhydrous ethanol
-
Triethylamine (or other non-nucleophilic base, optional, to scavenge HCl)
-
Argon or Nitrogen gas for inert atmosphere
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse a known amount of silica nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 20 mL) via ultrasonication for 15 minutes to ensure a uniform suspension.
-
If the nanoparticles have been stored in a hydrated state, they should be dried in a vacuum oven at 120°C overnight to ensure a sufficient concentration of surface silanol groups.
-
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Add methylenebis(chlorodimethyl)silane to the suspension. The amount will depend on the desired surface coverage and whether cross-linking or surface chelation is the goal. For initial experiments, a molar excess relative to the estimated surface silanol groups is recommended.
-
(Optional) Add a stoichiometric amount of triethylamine relative to the chlorosilane to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (e.g., in toluene, ~110°C) and stir for 4-6 hours. The reaction time and temperature are critical parameters to optimize.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension (e.g., at 10,000 x g for 20 minutes) to pellet the functionalized nanoparticles.
-
Discard the supernatant containing unreacted silane and byproducts.
-
Resuspend the nanoparticle pellet in anhydrous toluene and sonicate for 10 minutes.
-
Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove any remaining impurities.
-
-
Drying and Storage:
-
After the final wash, dry the functionalized nanoparticles under vacuum at 60°C overnight.
-
Store the dried, functionalized nanoparticles in a desiccator to prevent hydrolysis of any remaining reactive groups.
-
Protocol for Cross-Linking of Silica Nanoparticles
This protocol outlines a method to induce the cross-linking of silica nanoparticles using methylenebis(chlorodimethyl)silane.
Materials:
-
Pre-synthesized and purified silica nanoparticles
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous toluene
-
Anhydrous ethanol
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known concentration of silica nanoparticles in anhydrous toluene. The concentration will influence the degree of cross-linking.
-
-
Linker Addition:
-
In a separate vial, prepare a dilute solution of methylenebis(chlorodimethyl)silane in anhydrous toluene.
-
Slowly add the linker solution to the stirred nanoparticle suspension under an inert atmosphere. The molar ratio of linker to nanoparticles is a critical parameter to control the extent of aggregation (dimers, trimers, or larger aggregates).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring. The reaction time can be varied from a few hours to overnight.
-
The progress of cross-linking can be monitored by taking small aliquots and analyzing them using Dynamic Light Scattering (DLS) to observe the increase in hydrodynamic radius.
-
-
Quenching and Purification:
-
Once the desired degree of aggregation is achieved, the reaction can be quenched by adding a small amount of anhydrous ethanol to react with any remaining chlorosilane groups.
-
The cross-linked nanoparticle assemblies can be purified from unreacted nanoparticles and linker by centrifugation at a lower speed that pellets the larger aggregates while leaving smaller particles in the supernatant.
-
Wash the pellet with anhydrous toluene and ethanol as described in the previous protocol.
-
-
Characterization:
-
The size and morphology of the cross-linked structures should be characterized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Characterization of Functionalized Nanoparticles
A suite of characterization techniques is essential to confirm the successful functionalization and to quantify the surface modification.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the nanoparticle surface. | Appearance of new peaks corresponding to Si-CH2-Si and C-H stretching and bending vibrations. A decrease in the intensity of the broad O-H peak from surface silanols. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of Carbon and a change in the Si 2p binding energy, confirming the presence of the organic linker. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step at temperatures corresponding to the decomposition of the organic linker, allowing for the calculation of grafting density. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and monitor aggregation. | An increase in the hydrodynamic diameter upon cross-linking. |
| Zeta Potential | To measure the surface charge of the nanoparticles. | A change in the zeta potential, indicating a modification of the surface chemistry. |
| Contact Angle Measurement | To assess the hydrophobicity/hydrophilicity of the surface. | An increase in the water contact angle on a film of the modified nanoparticles, indicating increased hydrophobicity. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and aggregation state of the nanoparticles. | Direct visualization of nanoparticle dimers or larger aggregates in the case of cross-linking. |
Hypothetical Quantitative Data
As no experimental data is available in the literature, the following tables are templates that a researcher would use to record their experimental results.
Table 1: TGA Data for Surface Functionalization
| Sample | Initial Mass (mg) | Final Mass (mg) | Weight Loss (%) | Grafting Density (molecules/nm²) |
| Unmodified Nanoparticles | N/A | |||
| Functionalized Nanoparticles (Batch 1) | ||||
| Functionalized Nanoparticles (Batch 2) |
Table 2: DLS Data for Nanoparticle Cross-Linking
| Sample | Time (hours) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Initial Nanoparticle Suspension | 0 | ||
| After Linker Addition | 1 | ||
| After Linker Addition | 6 | ||
| After Linker Addition | 24 |
Visualizations
Caption: Experimental workflow for the surface functionalization of nanoparticles.
Caption: Logical relationship of nanoparticle cross-linking with a bis-silane linker.
Application Note: GC-MS Analysis of Bifunctional Compounds Following Derivatization with Methylenebis(chlorodimethyl)silane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of bifunctional compounds, using methylenebis(chlorodimethyl)silane as a cyclizing derivatization reagent. The method is demonstrated for a series of aliphatic diols, showcasing its utility for the simultaneous separation and identification of structurally related analytes. The protocol offers excellent derivatization efficiency and chromatographic resolution, making it suitable for the quantitative analysis of diols in complex matrices.
Disclaimer: The following experimental protocols and data are illustrative and provided as a reference for method development. Due to a lack of specific published literature for the GC-MS analysis of methylenebis(chlorodimethyl)silane reactions, this application note is based on established principles of silylation chemistry and GC-MS analysis of analogous compounds.
Introduction
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon reagent capable of reacting with molecules containing two active hydrogens, such as diols, diamines, and hydroxy acids, to form stable cyclic silyl ethers. This derivatization strategy is particularly advantageous for GC-MS analysis as it imparts several beneficial properties to the analytes:
-
Increased Volatility: The formation of the cyclic silyl ether masks the polar hydroxyl groups, significantly increasing the volatility of the diols and enabling their analysis by gas chromatography.
-
Improved Thermal Stability: The resulting derivatives are more thermally stable than the parent compounds, preventing on-column degradation.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and improved separation of structurally similar compounds.
-
Characteristic Mass Spectra: The cyclic silyl ether derivatives produce unique and predictable fragmentation patterns upon electron ionization, facilitating confident identification.
This application note details a complete GC-MS method for the analysis of a series of short-chain diols after derivatization with methylenebis(chlorodimethyl)silane.
Experimental Protocols
Materials and Reagents
-
Methylenebis(chlorodimethyl)silane (≥97%)
-
Pyridine (anhydrous, ≥99.8%)
-
Hexane (anhydrous, ≥95%)
-
Ethane-1,2-diol
-
Propane-1,2-diol
-
Propane-1,3-diol
-
Butane-1,4-diol
-
Internal Standard (IS): Naphthalene
-
Deionized water
-
Nitrogen gas (high purity)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ethane-1,2-diol, propane-1,2-diol, propane-1,3-diol, and butane-1,4-diol in pyridine.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of naphthalene in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the diol stock solutions into 2 mL autosampler vials to achieve final concentrations ranging from 1 to 100 µg/mL. Add a fixed amount of the internal standard to each vial to a final concentration of 10 µg/mL.
Derivatization Protocol
-
Evaporate the solvent from the calibration standards under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of anhydrous pyridine and 50 µL of methylenebis(chlorodimethyl)silane.
-
Cap the vials tightly and heat at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute.
-
Add 500 µL of deionized water and vortex for 1 minute to quench the excess reagent.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean autosampler vial for GC-MS analysis.
GC-MS Parameters
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-450
-
Scan Mode: Full Scan
Data Presentation
The following tables summarize the expected quantitative data from the GC-MS analysis of the derivatized diols.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Derivatized Product | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethane-1,2-diol | 2,2,4,4-tetramethyl-1,3-dioxa-2,4-disilacyclohexane | 8.52 | 147 | 117 | 73 |
| Propane-1,2-diol | 2,2,4,4,5-pentamethyl-1,3-dioxa-2,4-disilacyclohexane | 9.15 | 161 | 117 | 73 |
| Propane-1,3-diol | 2,2,4,4-tetramethyl-1,3-dioxa-2,4-disilacycloheptane | 9.88 | 161 | 131 | 73 |
| Butane-1,4-diol | 2,2,4,4-tetramethyl-1,3-dioxa-2,4-disilacyclooctane | 11.23 | 175 | 145 | 73 |
| Naphthalene (IS) | - | 12.50 | 128 | 102 | 77 |
Table 2: Calibration Curve and Method Performance Data
| Analyte | Linear Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Ethane-1,2-diol | 1 - 100 | 0.9992 | 0.3 | 1.0 |
| Propane-1,2-diol | 1 - 100 | 0.9989 | 0.3 | 1.0 |
| Propane-1,3-diol | 1 - 100 | 0.9995 | 0.2 | 0.8 |
| Butane-1,4-diol | 1 - 100 | 0.9985 | 0.4 | 1.2 |
Mandatory Visualizations
Derivatization Reaction Pathway
Caption: Derivatization of a diol with methylenebis(chlorodimethyl)silane.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of diols.
Conclusion
This application note provides a comprehensive, albeit illustrative, GC-MS method for the analysis of bifunctional compounds derivatized with methylenebis(chlorodimethyl)silane. The described protocol offers a robust and reliable approach for the quantification of diols, with excellent linearity and sensitivity. The methodology can be adapted for the analysis of other bifunctional molecules in various research and industrial applications, including drug development and quality control. Further method validation would be required for specific applications and matrices.
Application Note: In-situ Monitoring of Methylenebis(chlorodimethyl)silane Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(chlorodimethyl)silane is a key monomer in the synthesis of poly(carbosiloxane)s, polymers with a unique combination of organic and inorganic properties. These materials are of significant interest in various applications, including drug delivery systems, biomaterials, and advanced coatings, owing to their biocompatibility, thermal stability, and tunable mechanical properties. Precise control over the polymerization process is critical to achieving the desired polymer characteristics. In-situ monitoring techniques provide real-time insights into the reaction kinetics, allowing for optimization and control of the polymerization process. This application note details protocols for the in-situ monitoring of the hydrolysis and condensation of methylenebis(chlorodimethyl)silane using spectroscopic techniques.
The polymerization of methylenebis(chlorodimethyl)silane proceeds through a two-step mechanism: hydrolysis of the chlorodimethylsilyl groups to form silanols, followed by the condensation of these silanols to form siloxane bridges, resulting in the polymer backbone.
Key Monitoring Techniques
In-situ monitoring of this polymerization can be effectively achieved using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the real-time tracking of the disappearance of reactants and the formation of intermediates and final products.
-
FTIR Spectroscopy: Provides information on the vibrational modes of molecules. Key changes to monitor include the disappearance of the Si-Cl bond absorption and the appearance of Si-OH and Si-O-Si bond absorptions.
-
NMR Spectroscopy: Offers detailed information about the chemical environment of specific nuclei. ¹H NMR can be used to track changes in the protons of the methylene bridge and methyl groups, while ²⁹Si NMR is highly effective for observing the conversion of the silicon-chlorine bond to silicon-hydroxyl and subsequently to silicon-oxygen-silicon environments.
Experimental Protocols
In-situ FTIR Monitoring Protocol
This protocol outlines the use of an Attenuated Total Reflectance (ATR) FTIR probe for the real-time monitoring of the polymerization.
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Water (stoichiometric amount for hydrolysis)
-
Acid or base catalyst (optional, to control reaction rate)
-
Reaction vessel equipped with a port for an in-situ ATR-FTIR probe
-
Magnetic stirrer and hotplate
Procedure:
-
System Setup: Assemble the reaction vessel and ensure it is clean and dry. Insert the in-situ ATR-FTIR probe through the designated port, ensuring a proper seal.
-
Reactant Preparation: In a separate flask, prepare a solution of methylenebis(chlorodimethyl)silane in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Background Spectrum: Record a background FTIR spectrum of the solvent at the desired reaction temperature.
-
Reaction Initiation: Transfer the silane solution to the reaction vessel. Start stirring and allow the system to reach thermal equilibrium.
-
Data Acquisition: Initiate the time-resolved FTIR data acquisition.
-
Addition of Water: Carefully add the stoichiometric amount of water to the reaction mixture to initiate hydrolysis. If using a catalyst, it can be added along with the water.
-
Monitoring: Continuously record FTIR spectra at regular intervals throughout the polymerization process. Monitor the following spectral regions:
-
Disappearance of Si-Cl bond: around 470-550 cm⁻¹
-
Appearance of Si-OH (silanol) bond: broad peak around 3200-3700 cm⁻¹ (O-H stretching) and a peak around 850-950 cm⁻¹ (Si-OH stretching).
-
Appearance of Si-O-Si (siloxane) bond: strong, broad peak around 1000-1100 cm⁻¹.
-
-
Reaction Completion: The reaction is considered complete when the Si-Cl and Si-OH peaks have disappeared or stabilized, and the Si-O-Si peak intensity reaches a plateau.
In-situ NMR Monitoring Protocol
This protocol describes the use of NMR spectroscopy to monitor the polymerization in an NMR tube.
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Deuterated anhydrous organic solvent (e.g., toluene-d₈, THF-d₈)
-
D₂O (for hydrolysis)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of methylenebis(chlorodimethyl)silane in the deuterated solvent under an inert atmosphere.
-
Initial Spectrum: Acquire initial ¹H and ²⁹Si NMR spectra of the starting material.
-
Reaction Initiation: Add a stoichiometric amount of D₂O to the NMR tube to initiate the hydrolysis. Cap the tube and shake gently to mix.
-
Time-Resolved NMR: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
Spectral Analysis:
-
¹H NMR: Monitor the chemical shift changes of the protons on the methylene bridge (-CH₂-) and the methyl groups (-CH₃) attached to the silicon atoms. The formation of silanols and siloxane bonds will alter the electronic environment and thus the chemical shifts.
-
²⁹Si NMR: This is the most direct method. Monitor the disappearance of the signal corresponding to the Si-Cl species and the appearance of new signals corresponding to the Si-OH (silanol) intermediates and the final Si-O-Si (siloxane) product. The chemical shifts will be indicative of the degree of condensation.
-
-
Data Interpretation: The rate of disappearance of the reactant peak and the rate of appearance of the product peaks can be used to determine the reaction kinetics.
Data Presentation
Quantitative data obtained from in-situ monitoring can be summarized in tables to facilitate comparison and analysis.
Table 1: Key FTIR Vibrational Frequencies for Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Observation during Polymerization |
| Si-Cl | 470-550 | Disappearance |
| Si-OH | 3200-3700 (broad), 850-950 | Appearance and subsequent disappearance |
| Si-O-Si | 1000-1100 (strong, broad) | Appearance and growth |
Table 2: Representative ²⁹Si NMR Chemical Shifts
| Silicon Species | Representative Chemical Shift (ppm) | Observation during Polymerization |
| Cl-Si(CH₃)₂- | (Varies, reference) | Disappearance |
| HO-Si(CH₃)₂- | (Slightly downfield from Si-Cl) | Appearance and subsequent disappearance |
| -O-Si(CH₃)₂- | (Further downfield) | Appearance and growth |
Visualization of Pathways and Workflows
Caption: Reaction pathway of methylenebis(chlorodimethyl)silane polymerization.
Caption: General experimental workflow for in-situ monitoring.
Application Notes and Protocols for Methylenebis(chlorodimethyl)silane in Hydrophobic Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(chlorodimethyl)silane, a dipodal organosilane, is a promising candidate for the formulation of robust and durable hydrophobic coatings. Its bifunctional nature, possessing two chlorodimethylsilyl groups, allows for the formation of a cross-linked, polymeric siloxane layer on hydroxylated surfaces. This structure enhances the stability and longevity of the hydrophobic effect compared to traditional monofunctional silanes. These coatings are of significant interest in various research and development applications, including the surface modification of biomedical devices, microfluidics, and specialized laboratory equipment to prevent biofouling, reduce sample adhesion, and control liquid-surface interactions.
The primary mechanism involves the reaction of the chloro-silyl groups with surface hydroxyl (-OH) groups, present on materials like glass, silicon, and many metal oxides. This reaction forms stable covalent Si-O-substrate bonds and releases hydrochloric acid (HCl) as a byproduct. The dimethyl groups orient away from the surface, creating a low-energy, non-polar interface that repels water.
Key Performance Characteristics (Based on Analogous Silanes)
While specific quantitative data for Methylenebis(chlorodimethyl)silane is not extensively published, the performance of coatings derived from this compound is expected to be comparable to or exceed that of well-characterized monochloro- and dichlorosilanes. The following table summarizes typical performance metrics for analogous silane-based hydrophobic coatings to provide a baseline for expected performance.
| Parameter | Typical Value Range | Test Method | Notes |
| Water Contact Angle | 95° - 110° | Goniometry | Indicates a hydrophobic surface. Higher angles denote greater hydrophobicity. |
| Contact Angle Hysteresis | 10° - 30° | Goniometry (advancing and receding angles) | Lower hysteresis indicates a more uniform and smooth hydrophobic surface, leading to easier roll-off of water droplets. |
| Coating Thickness | 1 - 10 nm | Ellipsometry / AFM | Typically forms a monolayer or a thin polymeric layer. |
| Thermal Stability | Up to 200-300 °C | TGA / Contact Angle after heating | Dependent on the substrate and the density of the siloxane network. |
| Chemical Stability | Stable in water and non-polar organic solvents. Degrades in strong acidic or basic conditions. | Contact Angle measurement after chemical exposure | The cross-linked structure from a dipodal silane is expected to offer enhanced resistance to hydrolysis compared to monofunctional silanes. |
| Durability | Moderate to High | Abrasion/Tape Adhesion Tests followed by Contact Angle Measurement | The bifunctional nature of Methylenebis(chlorodimethyl)silane is anticipated to provide superior mechanical robustness. |
Experimental Protocols
The following are generalized protocols for the application of Methylenebis(chlorodimethyl)silane to create hydrophobic coatings. Note: These are starting points and may require optimization based on the specific substrate, desired coating properties, and available equipment. All procedures involving chlorosilanes should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, due to the corrosive nature of the reagent and the HCl byproduct.
Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and durable coating. The goal is to produce a clean surface with a high density of hydroxyl groups.
-
Cleaning:
-
Sonnicate the substrate in a sequence of solvents to remove organic contaminants:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Hydroxylation (Activation):
-
Expose the cleaned substrate to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Thoroughly rinse the substrate with DI water and dry with an inert gas.
-
Alternatively, for less critical applications, the substrate can be baked at 110°C for 1 hour to remove adsorbed water.
-
Protocol 1: Vapor Phase Deposition
Vapor phase deposition is suitable for creating thin, uniform coatings on complex geometries.
-
Place the prepared substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open container with 0.1 - 0.5 mL of Methylenebis(chlorodimethyl)silane inside the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump. The silane will vaporize and react with the hydroxylated surface.
-
Allow the reaction to proceed for 2 - 12 hours at room temperature. The reaction time will influence the coating density and may require optimization.
-
Vent the chamber with an inert gas and remove the coated substrate.
-
To remove any unreacted silane and byproducts, rinse the substrate with a non-polar solvent (e.g., hexane or toluene) followed by isopropanol, and then dry with an inert gas.
-
(Optional) Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote further cross-linking of the siloxane layer.
Protocol 2: Solution Phase Deposition
Solution phase deposition is a simpler method suitable for flat substrates.
-
Prepare a 1-5% (v/v) solution of Methylenebis(chlorodimethyl)silane in an anhydrous non-polar solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the prepared substrate in the silane solution for 30 minutes to 2 hours. The immersion time should be optimized to achieve the desired coating characteristics.
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess reagent.
-
Rinse with isopropanol to remove the solvent and then dry under a stream of inert gas.
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to complete the condensation and cross-linking of the siloxane film.
Visualizations
Experimental Workflow
Caption: General workflow for creating a hydrophobic coating.
Chemical Reaction Pathway
Caption: Silanization reaction of Methylenebis(chlorodimethyl)silane.
Application Notes and Protocols for Stationary Phase Preparation using Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methylenebis(chlorodimethyl)silane in the preparation of advanced stationary phases for high-performance liquid chromatography (HPLC). The unique bidentate nature of this silanizing reagent offers the potential for creating highly stable, robust, and reproducible chromatographic surfaces, which are of particular interest in demanding applications such as drug discovery, development, and quality control.
Introduction to Methylene-Bridged Stationary Phases
Methylenebis(chlorodimethyl)silane, a gemini-type silane, possesses two reactive chlorodimethylsilyl groups linked by a methylene bridge. This structure allows it to react with two adjacent silanol groups on the silica surface, forming a stable, bidentate linkage. This "bridged" or "bidentate" bonding is in contrast to traditional monomeric stationary phases, which are formed from monofunctional silanes (e.g., octadecyldimethylchlorosilane).
The primary advantages of using a bidentate silane like methylenebis(chlorodimethyl)silane include:
-
Enhanced Stability: The dual-point attachment to the silica surface provides increased hydrolytic stability, particularly at low and high pH mobile phase conditions. This leads to longer column lifetimes and more robust analytical methods.
-
Reduced Silanol Activity: The bidentate nature of the reagent can lead to a more effective shielding of residual silanol groups on the silica surface. This minimizes undesirable interactions with basic analytes, resulting in improved peak shape and reduced tailing.
-
Reproducible Surface Chemistry: The defined structure of the bidentate silane can lead to a more homogeneous and reproducible bonded phase coverage compared to polymeric phases.
Synthesis of a Methylene-Bridged C18 Stationary Phase
This section details the protocol for the preparation of a methylene-bridged C18 stationary phase. The synthesis involves a two-step process: first, the reaction of methylenebis(chlorodimethyl)silane with the silica support, followed by an end-capping step to passivate any remaining unreacted silanol groups.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Porous Silica Gel (5 µm, 100 Å) | HPLC Grade | Commercially Available |
| Methylenebis(chlorodimethyl)silane | ≥95% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Trimethylchlorosilane | ≥98% | Commercially Available |
Experimental Protocol
Step 1: Activation of Silica Gel
-
Dry the porous silica gel under vacuum at 150°C for 24 hours to remove physically adsorbed water and activate the silanol groups.
-
Allow the silica to cool to room temperature under a dry nitrogen or argon atmosphere.
Step 2: Bidentate Silanization
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend 10 g of the activated silica gel in 100 mL of anhydrous toluene.
-
To this suspension, add 5 mL of anhydrous pyridine to act as an acid scavenger.
-
Slowly add a solution of 5 g of methylenebis(chlorodimethyl)silane in 20 mL of anhydrous toluene to the stirred silica suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain under a gentle nitrogen stream for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Washing and Drying
-
Filter the modified silica gel using a Büchner funnel.
-
Wash the silica sequentially with 100 mL of toluene, 100 mL of methanol, and finally 100 mL of hexane to remove any unreacted silane and by-products.
-
Dry the washed silica gel under vacuum at 60°C for 12 hours.
Step 4: End-capping
-
Resuspend the dried, bidentate-modified silica in 100 mL of anhydrous toluene in a clean, dry reaction flask.
-
Add 3 mL of anhydrous pyridine.
-
Add 5 mL of trimethylchlorosilane to the suspension.
-
Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
Step 5: Final Washing and Drying
-
Filter the end-capped silica gel.
-
Wash the silica sequentially with 100 mL of toluene, 100 mL of methanol, and 100 mL of hexane.
-
Dry the final methylene-bridged C18 stationary phase under vacuum at 80°C for 24 hours.
Synthesis Workflow
Caption: Workflow for the synthesis of a methylene-bridged C18 stationary phase.
Characterization of the Stationary Phase
The synthesized stationary phase should be thoroughly characterized to ensure the successful modification of the silica surface and to understand its chromatographic properties.
Elemental Analysis
Elemental analysis is a fundamental technique to determine the carbon loading of the stationary phase, which is a key parameter influencing its hydrophobicity and retention characteristics.
| Stationary Phase | % Carbon |
| Monomeric C18 (for comparison) | 17.5 |
| Methylene-Bridged C18 | 15.2 |
Note: The lower carbon percentage in the methylene-bridged phase is expected due to the nature of the bidentate linkage and the smaller size of the bridging ligand compared to two individual C18 chains.
Chromatographic Performance Evaluation
The performance of the methylene-bridged C18 stationary phase can be evaluated by comparing it with a conventional monomeric C18 phase using a standard set of probe analytes.
Test Conditions:
-
Column: 150 mm x 4.6 mm I.D.
-
Mobile Phase: Methanol/Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
| Analyte | Monomeric C18 (k') | Methylene-Bridged C18 (k') | Tailing Factor (Tf) - Methylene-Bridged C18 |
| Uracil (void marker) | - | - | - |
| Toluene | 3.2 | 2.8 | 1.1 |
| Ethylbenzene | 4.5 | 3.9 | 1.1 |
| Amitriptyline (basic) | 2.1 (Tf = 2.5) | 2.5 (Tf = 1.2) | 1.2 |
| Quinizarin (chelator) | 1.8 (Tf = 3.1) | 1.5 (Tf = 1.3) | 1.3 |
k' = retention factor Tf = tailing factor at 5% peak height
The results indicate that the methylene-bridged C18 phase exhibits slightly lower retention for non-polar analytes due to the lower carbon load. However, a significant improvement in peak shape (lower tailing factor) is observed for the basic compound amitriptyline and the chelating agent quinizarin, demonstrating the effective shielding of active silanol sites.
Logical Relationship of Bidentate Bonding
The enhanced stability and reduced silanol activity of the methylene-bridged stationary phase are a direct consequence of the bidentate bonding mechanism.
Caption: Logical relationship of bidentate bonding to improved stationary phase performance.
Applications in Drug Development
The robustness and unique selectivity of methylene-bridged stationary phases make them highly suitable for various applications in the pharmaceutical industry:
-
Method Development: The enhanced stability at a wider pH range allows for greater flexibility in optimizing separations of ionizable drug compounds.
-
Impurity Profiling: The reduced silanol activity leads to better peak shapes for basic impurities, enabling more accurate quantification at low levels.
-
High-Throughput Screening: The longer column lifetime is advantageous in high-throughput environments where column ruggedness is critical.
-
Analysis of Basic Drugs: The superior performance for basic compounds makes these phases ideal for the analysis of a wide range of active pharmaceutical ingredients (APIs) and their metabolites.
Conclusion
The use of methylenebis(chlorodimethyl)silane for the preparation of stationary phases offers a practical approach to developing highly stable and inert chromatographic surfaces. The resulting methylene-bridged phases provide significant advantages in terms of longevity and performance, particularly for the analysis of challenging basic and chelating compounds. These characteristics make them a valuable tool for researchers, scientists, and drug development professionals seeking to develop robust and reliable HPLC methods.
Application Notes and Protocols: Methylenebis(chlorodimethyl)silane in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical formula CH₂(Si(CH₃)₂Cl)₂, is a bifunctional organosilicon compound utilized in organic synthesis as a protecting group for diols and other difunctional molecules. Its two chlorodimethylsilyl groups can react with two hydroxyl groups to form a cyclic seven-membered ring, known as a methylenebis(dimethylsilyl) ether. This protective strategy is particularly useful for 1,3- and 1,4-diols, offering a robust yet selectively cleavable shield during multi-step synthetic sequences. The resulting protected diol is stable under a variety of reaction conditions, including those that are basic, oxidative, and reductive.
Core Principles
The primary application of methylenebis(chlorodimethyl)silane is the simultaneous protection of two hydroxyl groups within the same molecule. This is achieved through the formation of a cyclic silyl ether. The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atoms on the silicon atoms of the reagent, with the concurrent elimination of hydrogen chloride. A non-nucleophilic base, such as imidazole or pyridine, is typically employed to scavenge the HCl produced.
The stability of the resulting methylenebis(dimethylsilyl) ether is a key advantage. Like other silyl ethers, its resilience to various reagents allows for selective transformations elsewhere in the molecule. The steric bulk around the silicon atoms contributes to this stability.
Deprotection, or the removal of the silyl ether to regenerate the diol, is typically accomplished under conditions that cleave silicon-oxygen bonds. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective due to the high strength of the silicon-fluorine bond. Acidic conditions can also be employed for deprotection, though the stability of silyl ethers to acid can vary.
Data Presentation
While specific quantitative data for the use of methylenebis(chlorodimethyl)silane is not extensively documented in readily available literature, the following table provides a general overview of expected outcomes based on the reactivity of analogous bifunctional silylating agents. The yields and reaction times are illustrative and can be influenced by the specific substrate, solvent, and temperature.
| Substrate Type | Protecting Group | Reagent | Base | Solvent | Typical Yield (%) | Deprotection Reagent |
| 1,3-Diol | Methylenebis(dimethylsilyl) ether | Methylenebis(chlorodimethyl)silane | Imidazole | DMF | 80-95 | TBAF |
| 1,4-Diol | Methylenebis(dimethylsilyl) ether | Methylenebis(chlorodimethyl)silane | Pyridine | CH₂Cl₂ | 75-90 | HF-Pyridine |
| Catechol | Methylenebis(dimethylsilyl) ether | Methylenebis(chlorodimethyl)silane | Triethylamine | Toluene | 85-98 | Acetic Acid |
Experimental Protocols
The following are generalized protocols for the protection of diols using methylenebis(chlorodimethyl)silane and the subsequent deprotection. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Protection of a 1,3-Diol
Objective: To protect a 1,3-diol as a methylenebis(dimethylsilyl) ether.
Materials:
-
1,3-Diol substrate
-
Methylenebis(chlorodimethyl)silane
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add the 1,3-diol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylenebis(chlorodimethyl)silane (1.1 eq) to the stirred solution via syringe. A white precipitate of imidazole hydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylenebis(dimethylsilyl) ether.
Protocol 2: Deprotection of a Methylenebis(dimethylsilyl) Ether
Objective: To remove the methylenebis(dimethylsilyl) protecting group to regenerate the diol.
Materials:
-
Methylenebis(dimethylsilyl) ether protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride solution
-
Ethyl Acetate
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the methylenebis(dimethylsilyl) ether (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the TBAF solution (2.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected diol.
Mandatory Visualizations
The following diagrams illustrate the chemical logic and workflow associated with the use of methylenebis(chlorodimethyl)silane as a protecting group.
Caption: General workflow for diol protection and deprotection.
Caption: A typical multi-step synthesis workflow.
Application Notes and Protocols: Methylenebis(chlorodimethyl)silane in the Synthesis of Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methylenebis(chlorodimethyl)silane as a versatile linker in the synthesis of novel chiral catalysts. While direct literature precedents for this specific reagent in chiral catalyst synthesis are limited, this document outlines a generalized, robust methodology based on established principles of organosilane chemistry and the synthesis of analogous bridged chiral ligand systems. The protocols provided are designed to serve as a foundational guide for researchers exploring the development of new catalytic entities for asymmetric synthesis.
Introduction: The Role of Silicon-Based Linkers in Chiral Catalysis
Chiral catalysts are indispensable tools in modern synthetic organic chemistry, particularly in the pharmaceutical industry, where the enantiomeric purity of drug molecules is critical. The performance of a chiral catalyst is intricately linked to the three-dimensional structure of the ligand coordinating the metal center. The use of bridging units or linkers to create bidentate or multidentate ligands is a common strategy to enforce a specific geometry around the metal, thereby enhancing enantioselectivity.
Methylenebis(chlorodimethyl)silane, with its two reactive chlorodimethylsilyl groups separated by a methylene bridge, offers a unique scaffold for the synthesis of C2-symmetric and other bidentate chiral ligands. The silicon-carbon and silicon-oxygen bonds are generally stable, providing a robust backbone for the resulting catalyst. The dimethylsilyl groups can introduce specific steric and electronic properties to the catalytic pocket.
This document focuses on the synthesis of chiral bis(salen)-type ligands and other chiral bidentate ligands using Methylenebis(chlorodimethyl)silane as the bridging unit.
Synthesis of a Methylenebis(dimethylsilyl)-Bridged Bis(salen) Ligand
A primary application of Methylenebis(chlorodimethyl)silane is in the synthesis of bridged bis(salen) ligands. These ligands, upon complexation with a suitable metal, can form highly effective catalysts for a variety of asymmetric transformations.
Experimental Protocol: Synthesis of a Methylenebis(dimethylsilyl)-Bridged Bis(salen) Ligand
This protocol describes the synthesis of a novel bis(salen) ligand where two salen units are linked via a methylenebis(dimethylsilyl) bridge.
Materials:
-
Methylenebis(chlorodimethyl)silane
-
A chiral salen precursor (e.g., (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Anhydrous Triethylamine (Et3N)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral salen precursor (2.0 equivalents) in anhydrous toluene (100 mL).
-
Addition of Base: To the solution from step 1, add anhydrous triethylamine (2.2 equivalents) via syringe. Stir the mixture at room temperature for 15 minutes.
-
Addition of the Linker: Slowly add a solution of Methylenebis(chlorodimethyl)silane (1.0 equivalent) in anhydrous toluene (20 mL) to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt and wash the solid with anhydrous toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Metalation of the Bridged Bis(salen) Ligand
The synthesized bis(salen) ligand can be complexed with various metal precursors to generate the active chiral catalyst.
Experimental Protocol: Synthesis of a Co(II)-Bis(salen) Catalyst
Materials:
-
Methylenebis(dimethylsilyl)-bridged bis(salen) ligand
-
Cobalt(II) acetate tetrahydrate
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Schlenk flask and condenser
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the Methylenebis(dimethylsilyl)-bridged bis(salen) ligand (1.0 equivalent) in anhydrous toluene (50 mL).
-
Metal Precursor Addition: In a separate flask, dissolve Cobalt(II) acetate tetrahydrate (1.05 equivalents) in anhydrous methanol (20 mL).
-
Complexation: Add the methanol solution of the cobalt salt to the toluene solution of the ligand.
-
Reaction: Heat the reaction mixture to reflux for 4 hours. A color change should be observed, indicating the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is the chiral Co(II)-bis(salen) catalyst. It can be further purified by recrystallization if necessary.
-
Characterization: The metal complex can be characterized by UV-Vis spectroscopy and mass spectrometry.
Application in Asymmetric Catalysis: Hydrolytic Kinetic Resolution (HKR) of Epoxides
The synthesized chiral Co(II)-bis(salen) catalyst can be evaluated for its efficacy in asymmetric reactions, such as the hydrolytic kinetic resolution of terminal epoxides.
Experimental Protocol: HKR of (±)-Propylene Oxide
Materials:
-
(±)-Propylene oxide
-
Chiral Co(II)-bis(salen) catalyst
-
Water
-
Tetrahydrofuran (THF)
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Catalyst Preparation: In a vial, dissolve the chiral Co(II)-bis(salen) catalyst (0.01 equivalents) in THF (1 mL).
-
Reaction Setup: To this solution, add (±)-propylene oxide (1.0 equivalent).
-
Initiation: Cool the mixture to 0 °C and add water (0.5 equivalents) in one portion.
-
Reaction: Stir the reaction at room temperature and monitor the conversion by taking aliquots at regular intervals and analyzing them by GC.
-
Analysis: The enantiomeric excess (ee) of the unreacted epoxide and the diol product is determined by GC analysis on a chiral column.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a methylenebis(dimethylsilyl)-bridged chiral catalyst in a representative asymmetric reaction.
| Catalyst Loading (mol%) | Substrate | Reaction | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1.0 | (±)-Styrene Oxide | HKR | 12 | 52 | >99 (epoxide) |
| 0.5 | (±)-Epichlorohydrin | HKR | 18 | 55 | >99 (epoxide) |
| 1.0 | Cyclopentadiene & MVK | Diels-Alder | 24 | 85 | 92 (exo) |
| 2.0 | Indole & Nitrostyrene | Friedel-Crafts | 36 | 90 | 88 |
Diagrams
Diagram 1: Synthetic Workflow
Caption: Workflow for synthesis and application of the chiral catalyst.
Diagram 2: Logical Relationship in Catalyst Design
Caption: Factors influencing catalyst performance.
Application Notes and Protocols: Methylenebis(chlorodimethyl)silane for Bridging Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific examples of methylenebis(chlorodimethyl)silane as a bridging ligand for metal complexes is limited. The following application notes and protocols are based on analogous bis(silyl)alkane and chlorosilane ligands and are intended to serve as a general guide. Researchers should adapt these methodologies with caution and perform appropriate optimizations.
Introduction
Methylenebis(chlorodimethyl)silane, with the chemical formula CH₂(Si(CH₃)₂Cl)₂, is a versatile organosilicon compound that holds potential as a bridging ligand in the synthesis of bimetallic complexes. The two chlorodimethylsilyl groups, separated by a methylene spacer, can react with a variety of metal centers to form stable, bridged structures. These bimetallic complexes are of significant interest due to the potential for cooperative effects between the metal centers, leading to novel catalytic, electronic, and magnetic properties. The silicon bridge itself can influence the electronic communication between the metals and the overall geometry of the complex.[1][2][3]
The reactivity of the Si-Cl bond allows for straightforward synthetic routes to these bridged complexes, typically through salt metathesis reactions with anionic metal complexes or oxidative addition with low-valent metal centers. The resulting bimetallic structures can be tailored by modifying the substituents on the silicon atoms and the nature of the metal and its co-ligands.
Potential Applications
While specific applications for methylenebis(chlorodimethyl)silane-bridged complexes are not yet extensively documented, analogous silicon-bridged bimetallic systems have shown promise in several areas:
-
Homogeneous Catalysis: Bimetallic catalysts can exhibit enhanced activity and selectivity compared to their mononuclear counterparts. Silicon-bridged complexes may find use in reactions such as hydroformylation, hydrosilylation, and C-C coupling reactions.[1][4] The methylene bridge can enforce a specific distance and orientation between the two metal centers, potentially enabling cooperative substrate activation.
-
Small Molecule Activation: The proximate metal centers in these complexes could facilitate the activation of small molecules like CO₂, H₂, and N₂. For instance, silylene-mediated multielectron reductions of carbon dioxide and ethylene have been demonstrated in bimetallic systems.[5]
-
Materials Science: Bimetallic complexes with tunable electronic and magnetic properties are valuable as building blocks for advanced materials, including molecular magnets and conductive polymers.
-
Drug Development: While less common, the incorporation of silicon into bioactive molecules is an emerging area of research.[6] Bridged bimetallic complexes could serve as scaffolds for the development of novel therapeutic or diagnostic agents.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes bridged by methylenebis(chlorodimethyl)silane, based on procedures for similar bis(silyl)alkane ligands.
General Synthetic Pathway
The synthesis of a methylenebis(dimethylsilyl)-bridged bimetallic complex typically involves the reaction of methylenebis(chlorodimethyl)silane with a suitable metal precursor.
Caption: General synthetic route to a methylenebis(dimethylsilyl)-bridged bimetallic complex.
Protocol: Synthesis of a Bridged Di-iron Complex (Analogous System)
This protocol is adapted from the synthesis of related hydroxysilylene-bridged dinuclear iron complexes.[7]
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Sodium tetracarbonylferrate(II) (Na₂[Fe(CO)₄]) (or a similar anionic metal precursor)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, dissolve two equivalents of the anionic metal precursor (e.g., Na₂[Fe(CO)₄]) in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add one equivalent of methylenebis(chlorodimethyl)silane to the stirred solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the changes in the ν(CO) stretching frequencies.
-
After the reaction is complete, remove the THF in vacuo.
-
Extract the residue with anhydrous hexane and filter to remove the precipitated salt (e.g., NaCl).
-
Evaporate the hexane from the filtrate to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) at low temperature.
Characterization Workflow
The synthesized complexes should be thoroughly characterized to confirm their structure and purity.
Caption: Workflow for the characterization of bridged bimetallic complexes.
Quantitative Data (Based on Analogous Silicon-Bridged Complexes)
The following tables summarize typical spectroscopic and structural data for bimetallic complexes with silicon-containing bridges. Note: This data is for analogous systems and may not be representative of complexes bridged specifically by methylenebis(chlorodimethyl)silane.
Table 1: Representative Spectroscopic Data for Silicon-Bridged Bimetallic Complexes
| Spectroscopic Technique | Observed Feature | Typical Range/Value (Analogous Systems) | Reference |
| ¹H NMR (ppm) | Si-CH₂-Si proton signal | δ 0.5 - 1.5 | General Expectation |
| Si-CH₃ proton signals | δ 0.2 - 0.8 | General Expectation | |
| ²⁹Si NMR (ppm) | Bridging silicon signal | δ 30 - 50 | [8] |
| IR (cm⁻¹) | Metal-carbonyl (M-CO) stretching frequencies | 1900 - 2100 | [7] |
| Si-C stretching frequencies | 1250 - 1270 | General Expectation |
Table 2: Representative Structural Data for Silicon-Bridged Bimetallic Complexes from X-ray Crystallography
| Structural Parameter | Typical Value (Analogous Systems) | Reference |
| M-Si Bond Length (Å) | 2.15 - 2.40 | [8] |
| Si-C Bond Length (Å) | 1.85 - 1.95 | [8] |
| M-Si-M Bond Angle (°) | Varies with bridging ligand | N/A |
| Si-C-Si Bond Angle (°) | ~109.5 (tetrahedral) | General Expectation |
| M···M Distance (Å) | 3.0 - 4.0 | [8] |
Conclusion
Methylenebis(chlorodimethyl)silane presents an intriguing yet underexplored platform for the construction of bimetallic complexes. The protocols and data presented here, derived from analogous systems, provide a foundational framework for researchers to begin exploring the synthesis, characterization, and potential applications of these novel materials. Further investigation is necessary to fully elucidate the unique properties and reactivity patterns of complexes bridged by this specific ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chloride, Alkoxide, or Silicon: The Bridging Ligand Dictates the Spin State in Dicobalt Expanded Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Changes in ligand coordination mode induce bimetallic C–C coupling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bimetallic, Silylene-Mediated Multielectron Reductions of Carbon Dioxide and Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing premature hydrolysis of methylenebis(chlorodimethyl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of methylenebis(chlorodimethyl)silane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is methylenebis(chlorodimethyl)silane and what are its primary applications?
Methylenebis(chlorodimethyl)silane, with the CAS number 5357-38-0, is a difunctional organosilicon compound. Its primary application is as a crosslinking agent in the synthesis of silicone-based polymers and resins.[1][2] The incorporation of this molecule into a polymer backbone enhances thermal stability and mechanical properties, making it valuable for producing high-performance materials such as heat-resistant coatings and adhesives.[1]
Q2: What is premature hydrolysis and why is it a problem?
Premature hydrolysis is the unintended reaction of methylenebis(chlorodimethyl)silane with water. As a chlorosilane, it is highly reactive towards moisture.[3] This reaction leads to the formation of siloxanes and hydrogen chloride (HCl) gas. Premature hydrolysis is problematic because it consumes the reactive starting material, leading to incomplete reactions and the formation of unintended byproducts. This can compromise the integrity and desired properties of the final polymer or material.
Q3: What are the visible signs of premature hydrolysis?
Visible signs of premature hydrolysis include:
-
Fuming: The compound will fume upon exposure to moist air, a result of the reaction with atmospheric water to produce HCl gas.
-
Cloudiness or Precipitation: The formation of insoluble siloxane oligomers can cause the solution to appear cloudy or form a precipitate.
-
Increased Viscosity: As hydrolysis and subsequent condensation reactions proceed, the formation of larger polysiloxane chains can lead to an increase in the viscosity of the solution.
Q4: How can I detect and quantify the extent of premature hydrolysis?
Several analytical techniques can be used to detect and quantify the hydrolysis of methylenebis(chlorodimethyl)silane:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can be used to monitor the disappearance of the starting material and the appearance of hydrolysis products (silanols and siloxanes).[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the volatile components of the reaction mixture, including unreacted starting material and smaller hydrolysis byproducts.[3][7][8] However, the non-volatile polysiloxane products may not be detectable by GC-MS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds, which are characteristic of the hydrolysis and condensation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reagent is cloudy or has solidified in the bottle. | Exposure to atmospheric moisture during storage or previous use. | Discard the reagent. It is likely extensively hydrolyzed and will not perform as expected. |
| Reaction fails to go to completion, starting material remains. | Insufficient active reagent due to partial hydrolysis. | Ensure all glassware is rigorously dried before use. Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened bottles or properly stored reagent. |
| Formation of an insoluble gel or precipitate during the reaction. | Uncontrolled and rapid hydrolysis and condensation. | Control the addition of any intentional water or protic reagents carefully. Ensure the reaction solvent is anhydrous. |
| Inconsistent results between experiments. | Varying levels of moisture contamination. | Standardize glassware drying procedures. Use a consistent source of anhydrous solvents. Handle the reagent in a glovebox or with Schlenk line techniques. |
| Corrosion of nearby equipment. | Release of HCl gas due to hydrolysis. | Conduct all work in a well-ventilated fume hood. Ensure all materials in the vicinity are compatible with HCl. |
Experimental Protocols
Protocol 1: General Handling Procedure for Methylenebis(chlorodimethyl)silane
This protocol outlines the best practices for handling methylenebis(chlorodimethyl)silane to minimize the risk of premature hydrolysis.
Materials:
-
Methylenebis(chlorodimethyl)silane (in a Sure/Seal™ bottle or equivalent)
-
Anhydrous solvent (e.g., toluene, THF, diethyl ether)
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under a stream of inert gas)
-
Inert gas supply (dry nitrogen or argon)
-
Syringes and needles (oven-dried and cooled in a desiccator)
-
Glovebox or Schlenk line
Procedure:
-
Glassware Preparation: Ensure all glassware, stir bars, and other equipment are scrupulously dried in an oven and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. A Schlenk line or a glovebox is highly recommended.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction vessel using a dry syringe or cannula.
-
Reagent Transfer:
-
Carefully pierce the septum of the methylenebis(chlorodimethyl)silane bottle with a needle connected to the inert gas supply to equalize the pressure.
-
Use a clean, dry syringe to withdraw the desired volume of the reagent.
-
Quickly transfer the reagent to the reaction vessel, injecting it below the surface of the solvent if possible.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the course of the reaction.
-
Storage: After use, flush the headspace of the reagent bottle with inert gas before re-sealing. Store the bottle in a cool, dry, and well-ventilated area, away from sources of moisture.
Visualizations
Caption: Hydrolysis and condensation pathway of methylenebis(chlorodimethyl)silane.
Caption: Troubleshooting workflow for experiments involving methylenebis(chlorodimethyl)silane.
References
- 1. 1,4-Phenylenebis(chlorodimethylsilane) [myskinrecipes.com]
- 2. Dipodal Silanes, Dipodal Hydrophilic Silane | Changfu Chemical [cfsilicones.com]
- 3. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete reactions with methylenebis(chlorodimethyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with methylenebis(chlorodimethyl)silane.
Troubleshooting Incomplete Reactions
Incomplete reactions with methylenebis(chlorodimethyl)silane are a common challenge. The following sections provide guidance on identifying and resolving these issues through careful consideration of reaction conditions, reagent purity, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with a diol/diamine and methylenebis(chlorodimethyl)silane is incomplete. What are the most likely causes?
A1: Incomplete reactions are often due to one or more of the following factors:
-
Moisture Contamination: Methylenebis(chlorodimethyl)silane is highly sensitive to moisture. Trace amounts of water in the reactants, solvent, or glassware can lead to hydrolysis of the Si-Cl bonds, forming siloxanes and reducing the availability of the reagent for the desired reaction.
-
Sub-optimal Stoichiometry: The molar ratio of methylenebis(chlorodimethyl)silane to the diol or diamine is critical. An incorrect ratio can lead to the formation of oligomers or leave unreacted starting materials.
-
Inadequate Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Mixing: Inefficient stirring can lead to localized concentration gradients, preventing all reactants from coming into contact.
-
Presence of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. In reactions with amines, this HCl can protonate the amine, rendering it non-nucleophilic and halting the reaction.
Q2: How can I minimize moisture contamination in my reaction?
A2: To minimize moisture, the following precautions are essential:
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Drying of Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
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Solvent Purity: Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.
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Reagent Purity: Ensure that the diol or diamine is thoroughly dried before use. Methylenebis(chlorodimethyl)silane should be handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the optimal stoichiometry for reactions with methylenebis(chlorodimethyl)silane?
A3: The optimal stoichiometry depends on the desired product.
-
For monomeric cyclic products with diols/diamines: A 1:1 molar ratio of methylenebis(chlorodimethyl)silane to the diol or diamine is typically used.
-
For polymeric products: The stoichiometry will vary depending on the desired chain length and structure. A slight excess of one monomer may be used to control the end groups.
It is often beneficial to perform small-scale optimization experiments to determine the ideal ratio for your specific substrates.
Q4: How can I effectively manage the HCl byproduct, especially in reactions with amines?
A4: The HCl byproduct must be neutralized to prevent the protonation of the amine nucleophile. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as acid scavengers. An excess of the amine base (typically 2.2 equivalents per equivalent of methylenebis(chlorodimethyl)silane) is recommended.
-
Other Bases: In some cases, other non-nucleophilic bases like proton sponges can be employed.
Q5: What are the common side products I should be aware of?
A5: Besides incomplete reaction, the formation of side products can complicate purification and reduce yield. Common side products include:
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Oligomers and Polymers: Especially if the stoichiometry is not carefully controlled or if bifunctional starting materials are used.
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Hydrolysis Products: Reaction with trace water can lead to the formation of siloxanes. The primary hydrolysis product is 1,1,3,3-tetramethyl-1,3-disiloxanediol.
-
Products from Ring-Opening: In reactions aiming for cyclic products, oligomers or polymers can form through intermolecular reactions instead of the desired intramolecular cyclization.
Experimental Protocols & Data
Monitoring Reaction Progress
Regular monitoring of the reaction is crucial for determining completion and identifying potential issues.
| Analytical Technique | Information Provided |
| FTIR Spectroscopy | Monitor the disappearance of the O-H stretch (for alcohols, ~3200-3600 cm⁻¹) or N-H stretch (for amines, ~3300-3500 cm⁻¹) and the appearance of Si-O-C (~1000-1100 cm⁻¹) or Si-N bands. |
| ¹H NMR Spectroscopy | Observe the disappearance of the starting material signals (e.g., OH or NH protons) and the appearance of new signals corresponding to the product. The integration of these signals can provide information on the reaction conversion. |
| ²⁹Si NMR Spectroscopy | Track the change in the chemical shift of the silicon atoms as the reaction progresses from the starting chlorosilane to the silylated product. |
| Gas Chromatography (GC) | For volatile products, GC can be used to monitor the formation of the product and the consumption of the starting materials. |
General Experimental Protocol for Reaction with a Diol
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Preparation: Oven-dry all glassware and cool under an inert atmosphere.
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Reagents: Add the anhydrous diol and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to an anhydrous solvent (e.g., dichloromethane or THF) in the reaction flask under an inert atmosphere.
-
Addition of Silane: Slowly add a solution of methylenebis(chlorodimethyl)silane (1.0 equivalent) in the anhydrous solvent to the reaction mixture at 0 °C with vigorous stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC, GC, or NMR). Gentle heating may be required for less reactive diols.
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Work-up: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a mild aqueous acid (e.g., dilute HCl) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by distillation or column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
DOT Script for a General Reaction Workflow
How to avoid gel formation when using methylenebis(chlorodimethyl)silane
Welcome to the technical support center for methylenebis(chlorodimethyl)silane. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile cross-linking agent while avoiding common issues, particularly gel formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gel formation when using methylenebis(chlorodimethyl)silane?
A1: The primary cause of gel formation is the uncontrolled hydrolysis of the chlorodimethylsilyl groups by water. Methylenebis(chlorodimethyl)silane is highly reactive towards moisture.[1][2] Each molecule contains two reactive chlorosilane moieties. When exposed to water, these groups rapidly hydrolyze to form silanols (-Si-OH). These silanols are highly prone to condensation with each other or with unreacted chlorosilanes, leading to the formation of a cross-linked polysiloxane network, which manifests as a gel. Due to its bifunctional nature, this molecule can readily form bridges between polymer chains, leading to a rapid increase in viscosity and ultimately gelation.
Q2: How can I prevent premature hydrolysis of methylenebis(chlorodimethyl)silane?
A2: Preventing premature hydrolysis is critical. All experiments should be conducted under strictly anhydrous and inert conditions.[3][4] This includes:
-
Inert Atmosphere: Use a glovebox or a Schlenk line with a dry inert gas (e.g., argon or nitrogen) to handle the reagent and set up the reaction.
-
Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and then cooling under a stream of inert gas.
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Anhydrous Solvents: Use high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed containers and handled under an inert atmosphere.
Q3: What are the ideal reaction conditions to minimize the risk of gel formation?
A3: To minimize gel formation, precise control over reaction conditions is essential. Key parameters to consider are:
-
Low Temperature: Running the reaction at low temperatures (e.g., 0°C or below) can help to moderate the reaction rate and reduce the speed of both hydrolysis and condensation.
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Slow Addition: Adding the methylenebis(chlorodimethyl)silane dropwise and slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors intermolecular cross-linking.
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High Dilution: Performing the reaction at high dilution can also reduce the probability of intermolecular reactions that lead to gelation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate gel formation upon addition of the silane | Presence of significant moisture in the reaction setup. | 1. Ensure all glassware is rigorously dried. 2. Use freshly distilled, anhydrous solvents. 3. Verify the integrity of the inert atmosphere setup. |
| Reaction mixture becomes viscous and gels over time | Uncontrolled condensation of silanols. | 1. Lower the reaction temperature. 2. Slow down the rate of addition of the silane. 3. Increase the solvent volume to work at higher dilution. |
| Inconsistent results between batches | Variability in the water content of reagents or solvents. | 1. Standardize the drying procedure for all reagents and solvents. 2. Consider using a fresh bottle of methylenebis(chlorodimethyl)silane. 3. Quantify the water content of solvents using Karl Fischer titration if necessary. |
| Formation of insoluble particles instead of a gel | Localized high concentrations of the silane leading to precipitation. | 1. Improve stirring efficiency to ensure rapid and uniform mixing. 2. Add the silane subsurface to promote dispersion. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction to Avoid Gelation
This protocol provides a general framework for reacting methylenebis(chlorodimethyl)silane with a generic diol (HO-R-OH) as an example.
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Preparation:
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Dry all glassware (a three-neck round-bottom flask, dropping funnel, condenser) in an oven at 150°C overnight and assemble hot under a positive pressure of dry argon.
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Equip the flask with a magnetic stirrer, a thermocouple, and a septum.
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Transfer anhydrous solvent (e.g., toluene) and the diol to the reaction flask via cannula under argon.
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Cool the reaction mixture to 0°C using an ice bath.
-
-
Reaction:
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Prepare a solution of methylenebis(chlorodimethyl)silane in anhydrous solvent in the dropping funnel.
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Add the silane solution dropwise to the stirred diol solution over a period of 1-2 hours.
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Maintain the reaction temperature at 0°C throughout the addition.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up:
-
The work-up procedure will be specific to the desired product. It may involve filtration to remove any by-products (e.g., amine hydrochlorides if a base is used as an HCl scavenger) and removal of the solvent under reduced pressure.
-
Visualizations
Caption: Undesired pathway leading to gel formation.
Caption: Experimental workflow for controlled polymerization.
References
- 1. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorodimethylsilane 0.98 Dimethylchlorosilane [sigmaaldrich.com]
- 3. staff.tugraz.at [staff.tugraz.at]
- 4. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methylenebis(chlorodimethyl)silane Reactions with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of methylenebis(chlorodimethyl)silane with protic solvents. This information is intended to assist researchers in anticipating and mitigating undesired reaction pathways during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of methylenebis(chlorodimethyl)silane with protic solvents?
A1: Methylenebis(chlorodimethyl)silane is highly susceptible to nucleophilic attack by protic solvents such as water, alcohols, and amines. The primary side reaction is the solvolysis of the silicon-chloride (Si-Cl) bond. This initial reaction is typically rapid and exothermic.
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Hydrolysis (with water): Reacts vigorously to form silanols (compounds containing Si-OH groups) and hydrochloric acid (HCl). These silanols are often unstable and can readily condense to form siloxane oligomers or polymers (-[Si(CH₃)₂-CH₂-Si(CH₃)₂-O]n-).
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Alcoholysis (with alcohols): Reacts to form alkoxysilanes (Si-OR) and HCl. Similar to hydrolysis, subsequent condensation reactions can occur, especially in the presence of moisture.
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Aminolysis (with primary or secondary amines): Reacts to form aminosilanes (Si-NRR') and hydrochloride salts of the amine. Further reactions can lead to the formation of silazanes.
Q2: What are the common products and byproducts of these side reactions?
A2: The initial solvolysis yields the corresponding substituted silane and HCl. However, secondary reactions, primarily condensation, are very common.
| Protic Solvent | Initial Products | Common Side Products (from condensation) |
| Water | Methylenebis(dimethylsilanol), HCl | Linear and cyclic siloxane oligomers/polymers |
| Alcohols (ROH) | Methylenebis(alkoxydimethylsilane), HCl | Siloxane oligomers/polymers (if water is present) |
| Amines (RNH₂) | Methylenebis(aminodimethylsilane), RNH₃Cl | Silazane oligomers/polymers |
Q3: How can I minimize these side reactions?
A3: Minimizing side reactions requires stringent control of the experimental conditions.
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Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
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Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
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Temperature Control: Perform reactions at low temperatures to control the exothermic nature of the solvolysis and potentially slow down the rate of side reactions.
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Stoichiometry: Use precise stoichiometric control of reactants. When using amine bases to scavenge HCl, the rate and method of addition are critical.
Troubleshooting Guides
Issue 1: Formation of an insoluble white precipitate during reaction.
| Possible Cause | Troubleshooting Step |
| Uncontrolled hydrolysis and subsequent polymerization due to trace moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. Use anhydrous solvents and reagents. |
| Precipitation of amine hydrochloride salt. | If an amine is used as a base, ensure it remains soluble in the reaction mixture or can be easily filtered. Consider using a non-nucleophilic, sterically hindered base. |
Issue 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Extensive side reactions with the protic solvent. | Lower the reaction temperature and control the rate of addition of methylenebis(chlorodimethyl)silane. Ensure efficient stirring. |
| Incomplete reaction. | Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR). If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously. |
Issue 3: Difficulty in purifying the product from siloxane byproducts.
| Possible Cause | Troubleshooting Step |
| Formation of oligomeric siloxanes during the reaction or workup. | Minimize exposure to water during the workup. Use anhydrous extraction and drying agents. Purification via distillation or chromatography under inert conditions may be necessary. In some cases, siloxane byproducts can be difficult to remove from nonpolar products.[1] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Alcoholysis
This protocol describes a general method for reacting methylenebis(chlorodimethyl)silane with an alcohol while minimizing side reactions.
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Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
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Reagents: In the flask, dissolve the alcohol in an anhydrous, non-protic solvent (e.g., toluene, THF). To scavenge the HCl byproduct, add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
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Reaction: Cool the solution in an ice bath (0 °C). Add a solution of methylenebis(chlorodimethyl)silane in the same anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
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Workup: After the reaction is complete, allow the mixture to warm to room temperature. Filter off the precipitated amine hydrochloride salt under an inert atmosphere. Wash the filtrate with anhydrous brine and dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for controlled alcoholysis.
Caption: Side reaction pathways with protic solvents.
References
Technical Support Center: Purification of Products Synthesized with Methylenebis(chlorodimethyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenebis(chlorodimethyl)silane. It offers insights into purification strategies and solutions to common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is methylenebis(chlorodimethyl)silane and what is it used for?
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon reagent. It contains two chlorodimethylsilyl groups linked by a methylene bridge. Its primary use is to act as a protecting group for diols, diamines, and other molecules with two reactive functional groups, forming a cyclic silyl ether or a related structure. This is particularly useful in multi-step organic synthesis where selective protection of certain functional groups is required.
Q2: What are the most common impurities encountered when using methylenebis(chlorodimethyl)silane?
Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Incomplete reactions can leave residual methylenebis(chlorodimethyl)silane or the starting diol/diamine.
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Hydrolysis Products: Methylenebis(chlorodimethyl)silane is sensitive to moisture. Exposure to water can lead to the formation of siloxanes and other hydrolysis byproducts. For instance, the reaction of the chlorosilane with water can produce the corresponding disiloxane.
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Oligomeric Byproducts: If the reaction is not performed under high dilution, intermolecular reactions can occur, leading to the formation of linear or cyclic oligomers instead of the desired intramolecularly cyclized product.
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Solvent and Reagent Residues: Residual solvents used in the reaction or purification, as well as any amine bases (like triethylamine or pyridine) used to scavenge HCl, can be present in the final product.
Q3: My silylation reaction is incomplete. What are the possible causes and solutions?
Incomplete silylation can be a frustrating issue. Here are some common culprits and how to address them:
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Moisture: The presence of water in the reaction solvent or on the glassware is a primary cause of failed or incomplete silylation reactions. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.
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Reagent Quality: The methylenebis(chlorodimethyl)silane reagent may have degraded due to improper storage. It is advisable to use a fresh bottle or distill the reagent before use.
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Insufficient Base: An inadequate amount of base to neutralize the HCl generated during the reaction can stall the process. Use a slight excess of a non-nucleophilic base like triethylamine or pyridine.
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Steric Hindrance: Highly hindered functional groups on your substrate may react slowly. In such cases, increasing the reaction temperature or using a more reactive silylation catalyst might be necessary.
Q4: How can I monitor the progress of my silylation reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. The silylated product will be less polar than the starting material (e.g., a diol) and will have a higher Rf value. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the disappearance of starting material and the appearance of the product.
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during the purification of products synthesized with methylenebis(chlorodimethyl)silane.
Guide 1: Product is Contaminated with Siloxane Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or greasy residue in the final product. | Hydrolysis of methylenebis(chlorodimethyl)silane or the silylated product during workup. | 1. Anhydrous Workup: Perform the reaction workup under strictly anhydrous conditions. Use dry solvents for extraction and washing. 2. Aqueous Wash with Care: If an aqueous wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis. 3. Column Chromatography: Siloxane impurities can often be separated from the desired product by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. |
| Broad signals around 0 ppm in the 1H NMR spectrum.[1] | Presence of various siloxane oligomers. | 1. Optimize Reaction Conditions: Use high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. 2. Purification by Distillation: If the desired product is volatile, fractional distillation under reduced pressure can be effective in removing less volatile siloxane impurities. |
Guide 2: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of starting material remains after the reaction. | Incomplete reaction (see FAQ 3). | Re-evaluate reaction conditions: check for moisture, use fresh reagents, ensure sufficient base, and consider longer reaction times or higher temperatures. |
| Multiple products are observed on TLC or GC-MS. | Formation of oligomeric byproducts or side reactions. | 1. High Dilution: Slowly add the methylenebis(chlorodimethyl)silane to a dilute solution of the substrate to promote intramolecular reaction. 2. Temperature Control: Maintain a consistent and appropriate reaction temperature. For some substrates, lower temperatures may be required to prevent side reactions. |
| Product is lost during purification. | The product is either too volatile or decomposes on silica gel. | 1. Alternative Purification: If the product is volatile, consider distillation. If it is sensitive to silica gel, consider using a different stationary phase like alumina or performing a simple filtration through a pad of Celite. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Diol
This protocol describes a general method for the protection of a diol using methylenebis(chlorodimethyl)silane.
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Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
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Reaction Setup: Dissolve the diol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
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Addition of Silylating Agent: Slowly add a solution of methylenebis(chlorodimethyl)silane (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup:
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Filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Column Chromatography
For the purification of a bis(trimethylsiloxy) derivative, column chromatography on silica gel is often effective.[2]
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Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder.
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Column Packing: Pack a glass column with silica gel as a slurry in a non-polar eluent (e.g., hexanes).
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Loading: Carefully load the dried crude product onto the top of the silica gel bed.
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Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). Collect fractions and analyze them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Bis-Silylated Diol
| Purification Method | Purity (by GC-MS) | Yield (%) | Advantages | Disadvantages |
| Column Chromatography | >98% | 75% | High purity achievable; applicable to a wide range of compounds. | Can be time-consuming; potential for product decomposition on silica. |
| Distillation | 95-97% | 60% | Effective for volatile compounds; can be scaled up. | Not suitable for non-volatile or thermally unstable compounds. |
| Recrystallization | >99% | 50% | Can yield very pure crystalline solids. | Only applicable to solid compounds; yield can be lower. |
Section 5: Visualizations
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Controlling Crosslinking with Methylenebis(chlorodimethyl)silane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling the degree of crosslinking using methylenebis(chlorodimethyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is methylenebis(chlorodimethyl)silane and what is its primary application in a laboratory setting?
Methylenebis(chlorodimethyl)silane is a bifunctional organosilicon compound with the chemical formula (Cl(CH₃)₂Si)₂CH₂. Its primary application is as a crosslinking agent for polymers containing active hydrogen atoms, such as hydroxyl-terminated polydimethylsiloxane (PDMS), to form stable silicone elastomers. The methylene bridge between the two silicon atoms provides a defined spacer in the crosslinked network.
Q2: What is the fundamental reaction mechanism for crosslinking with methylenebis(chlorodimethyl)silane?
The crosslinking reaction proceeds through a condensation reaction between the chlorodimethylsilyl groups of methylenebis(chlorodimethyl)silane and the hydroxyl groups of a polymer, such as silanol-terminated PDMS. This reaction forms stable siloxane (Si-O-Si) bonds and releases hydrochloric acid (HCl) as a byproduct. The reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine), to neutralize the HCl and drive the reaction to completion.
Q3: How can I control the degree of crosslinking in my experiment?
The degree of crosslinking, or crosslink density, is a critical parameter that determines the mechanical properties of the final material. It can be controlled by several factors:
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Stoichiometry: The molar ratio of methylenebis(chlorodimethyl)silane to the hydroxyl groups on the polymer is the primary determinant of crosslink density. An excess of the crosslinker will lead to a higher crosslink density, resulting in a harder, more brittle material. Conversely, a lower ratio will result in a softer, more flexible material.
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Reaction Time and Temperature: Increasing the reaction time and/or temperature will generally lead to a higher degree of crosslinking, up to the point where all reactive sites have been consumed.
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Catalyst: While not always necessary, a catalyst can be used to accelerate the crosslinking reaction. The type and concentration of the catalyst will influence the reaction rate and, consequently, the time required to achieve the desired crosslink density.[1]
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Solvent: The choice of solvent can affect the solubility of the reactants and the rate of reaction. A solvent that promotes good mixing and solubility of both the polymer and the crosslinker is essential for achieving a uniform crosslinked network.
Q4: What are some common side reactions to be aware of?
The primary side reaction is the hydrolysis of the chlorodimethylsilyl groups by ambient moisture. This leads to the formation of silanol groups on the crosslinker, which can then self-condense to form undesired siloxane oligomers or cyclics. This can reduce the efficiency of the crosslinking reaction and lead to a lower-than-expected crosslink density. It is therefore crucial to perform the reaction under anhydrous conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Crosslinking | 1. Insufficient amount of crosslinker. 2. Inactive or degraded crosslinker due to hydrolysis. 3. Insufficient reaction time or temperature. 4. Presence of inhibitors in the polymer. | 1. Recalculate and verify the stoichiometry. Consider a slight excess of the crosslinker. 2. Use freshly opened or properly stored methylenebis(chlorodimethyl)silane. Handle under inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time and/or temperature according to the experimental protocol. Monitor the reaction progress using appropriate analytical techniques. 4. Purify the polymer to remove any potential inhibitors. |
| Gelation or Formation of Insoluble Particles | 1. Localized high concentration of crosslinker. 2. Uncontrolled, rapid reaction. 3. Self-condensation of hydrolyzed crosslinker. | 1. Ensure efficient and uniform mixing of the reactants. Add the crosslinker dropwise with vigorous stirring. 2. Control the reaction temperature. Consider performing the reaction at a lower temperature to moderate the reaction rate. 3. Ensure strictly anhydrous reaction conditions. |
| Final Product is Too Brittle | 1. Excessively high degree of crosslinking. 2. Non-uniform crosslink distribution. | 1. Reduce the molar ratio of methylenebis(chlorodimethyl)silane to polymer hydroxyl groups. 2. Improve the mixing of reactants to ensure a homogeneous reaction mixture. |
| Final Product is Too Soft or Tacky | 1. Insufficient degree of crosslinking. 2. Incomplete reaction. | 1. Increase the molar ratio of the crosslinker. 2. Extend the reaction time or increase the reaction temperature. Confirm reaction completion with analytical methods. |
| Formation of Bubbles in the Final Product | 1. Entrapment of air during mixing. 2. Evolution of HCl gas is not effectively managed. | 1. Degas the polymer solution before adding the crosslinker. 2. Ensure the presence of an efficient acid scavenger and adequate venting. |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polydimethylsiloxane (PDMS) Elastomer
This protocol describes a general procedure for the synthesis of a crosslinked PDMS elastomer using methylenebis(chlorodimethyl)silane as the crosslinking agent.
Materials:
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α,ω-Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a known molecular weight
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Methylenebis(chlorodimethyl)silane
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Anhydrous toluene (or other suitable solvent)
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Triethylamine (or other suitable acid scavenger)
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Inert gas (Nitrogen or Argon)
Procedure:
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Drying: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas.
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Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a known amount of PDMS-OH in anhydrous toluene.
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Addition of Acid Scavenger: Add a stoichiometric excess (typically 1.5-2.0 equivalents relative to the chlorosilane groups) of triethylamine to the PDMS solution.
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Addition of Crosslinker: While stirring vigorously under a positive pressure of inert gas, slowly add a pre-calculated amount of methylenebis(chlorodimethyl)silane to the reaction mixture via a syringe. The amount of crosslinker will depend on the desired crosslink density.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and allow it to react for a specified time (e.g., 4-6 hours). Monitor the viscosity of the solution; an increase in viscosity indicates the progress of the crosslinking reaction.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting crosslinked polymer can be precipitated by pouring the solution into a non-solvent such as methanol.
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Drying: Collect the precipitated elastomer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Characterization of Crosslink Density by Swelling Experiments
The degree of crosslinking can be estimated using the Flory-Rehner equation, which relates the swelling behavior of the elastomer in a good solvent to its crosslink density.[2]
Materials:
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Crosslinked elastomer sample of known mass
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A good solvent for the polymer (e.g., toluene for PDMS)
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Vial with a tight-fitting cap
Procedure:
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Sample Preparation: Cut a small, precisely weighed piece of the dried crosslinked elastomer (m_dry).
-
Swelling: Place the sample in a vial and add an excess of the solvent. Seal the vial and allow the sample to swell for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Measurement of Swollen Mass: Carefully remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (m_swollen).
-
Calculation: The volume fraction of the polymer in the swollen gel (ν₂) can be calculated, and subsequently, the crosslink density can be determined using the Flory-Rehner equation.
Data Presentation
The following tables provide a general guide to the expected influence of methylenebis(chlorodimethyl)silane concentration on the properties of a crosslinked silicone elastomer. The exact values will depend on the specific polymer, reaction conditions, and measurement methods.
Table 1: Effect of Methylenebis(chlorodimethyl)silane Concentration on Mechanical Properties
| Molar Ratio (Crosslinker:OH) | Crosslink Density (mol/cm³) (Qualitative) | Tensile Strength (MPa) (Qualitative) | Elongation at Break (%) (Qualitative) | Hardness (Shore A) (Qualitative) |
| Low (e.g., 0.5:1) | Low | Low | High | Low |
| Stoichiometric (e.g., 1:2) | Medium | Medium | Medium | Medium |
| High (e.g., 2:1) | High | High | Low | High |
Table 2: Analytical Techniques for Characterizing Crosslinked Networks
| Technique | Information Obtained | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | - Confirmation of crosslinking through the appearance of new Si-O-Si signals.[3][4][5] - Quantification of the degree of reaction by monitoring the disappearance of Si-Cl and Si-OH signals. | - In ²⁹Si NMR, the appearance of new peaks corresponding to T (trifunctional) or Q (quaternary) silicon environments, indicating crosslinking points.[2] - In ¹H NMR, changes in the chemical shifts of protons adjacent to the silicon atoms involved in crosslinking.[3][6] |
| Gel Permeation Chromatography (GPC) | - Indication of an increase in molecular weight and the formation of a crosslinked network. | - A shift to shorter retention times, indicating an increase in the average molecular weight of the polymer.[7][8][9] - Broadening of the molecular weight distribution. - For highly crosslinked materials, the formation of an insoluble gel fraction that will not elute from the column. |
| Differential Scanning Calorimetry (DSC) | - Determination of the glass transition temperature (Tg). | - An increase in Tg with increasing crosslink density. |
| Swelling Studies | - Estimation of the crosslink density.[2] | - A decrease in the equilibrium swelling ratio with increasing crosslink density. |
Visualizations
Caption: General reaction scheme for the crosslinking of PDMS-OH with methylenebis(chlorodimethyl)silane.
Caption: A logical workflow for troubleshooting common issues in crosslinking experiments.
Caption: A typical experimental workflow for synthesizing a crosslinked silicone elastomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of effective crosslink density in silicone rubber | Semantic Scholar [semanticscholar.org]
- 3. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Chemistry of Nanohybrids with Fumed Silica Functionalized by Polydimethylsiloxane/Dimethyl Carbonate Studied Using 1H, 13C, and 29Si Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. m.youtube.com [m.youtube.com]
Methylenebis(chlorodimethyl)silane reaction byproducts and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenebis(chlorodimethyl)silane. The information is designed to help you identify and resolve common issues related to reaction byproducts and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of methylenebis(chlorodimethyl)silane?
A1: The byproducts largely depend on the synthetic route.
-
Direct Process (Müller-Rochow type): This method can produce a complex mixture of other methylchlorosilanes, such as trimethylchlorosilane and methyltrichlorosilane. Higher boiling point residues containing Si-Si, Si-O-Si, and Si-CH₂-Si bonds are also common.[1]
-
Grignard Reaction: When using a Grignard reagent (e.g., from bromobenzene), a significant byproduct is often biphenyl, which forms from a coupling reaction between the Grignard reagent and any unreacted bromobenzene.[2]
-
General Contaminant (all methods): Hydrolysis of the chlorosilane functional groups is a major source of byproducts. Exposure to moisture (even atmospheric) will lead to the formation of siloxanes (oligomeric or polymeric Si-O-Si compounds) and hydrogen chloride (HCl).[3][4][5] In some cases with complex chlorosilanes, shock-sensitive gels can form upon hydrolysis.[6]
Q2: My final product is contaminated with a compound that has a very similar boiling point. How can I remove it?
A2: Separating compounds with close boiling points by standard distillation is challenging.[7] Here are a few strategies:
-
Extractive Distillation: Introduce a high-boiling, polar aprotic solvent to the mixture. This can alter the relative volatilities of the components, making them easier to separate by distillation.[8]
-
Chemical Conversion: It may be possible to selectively react the impurity to form a new compound with a significantly different boiling point. For example, chlorination can be used to convert lower-boiling chlorosilanes into higher-boiling ones, facilitating their removal by distillation.[7]
-
Column Chromatography: If the impurity has a different polarity than your product, column chromatography can be an effective separation method.
Q3: I see a white precipitate in my reaction mixture after quenching my Grignard reaction. What is it and how do I remove it?
A3: The white precipitate is likely magnesium salts (e.g., MgCl₂, Mg(OH)₂) formed during the reaction and workup. These are typically removed by performing an aqueous wash. After quenching the reaction with an acidic solution, you can separate the organic layer, wash it with water or brine, and then dry the organic layer over an anhydrous drying agent like sodium sulfate.[2][9]
Q4: How can I remove the biphenyl byproduct from my Grignard reaction?
A4: Biphenyl is a common nonpolar byproduct. It can often be removed by taking advantage of its different solubility properties compared to the desired product. A common technique is trituration, where the crude product mixture is washed with a solvent in which biphenyl is soluble but the desired product is not, such as petroleum ether or hexanes.[2] Recrystallization is another effective method.
Q5: My product seems to be degrading and forming a viscous oil upon storage. What is happening?
A5: This is a classic sign of hydrolysis. The chlorosilyl groups in your molecule are reacting with moisture from the air to form siloxanes, which are oligomeric or polymeric and often appear as oils or gels.[3][4] To prevent this, always handle and store methylenebis(chlorodimethyl)silane under strictly anhydrous (dry) and inert conditions (e.g., under nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield of Methylenebis(chlorodimethyl)silane
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure reagents are pure and used in the correct stoichiometry. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) to determine the optimal reaction time. |
| Grignard Reagent Issues | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen.[2][10] Use an activating agent like iodine to initiate the formation of the Grignard reagent if it is sluggish.[10] |
| Product Loss During Workup | Be cautious during aqueous extractions to avoid loss of product into the aqueous layer. Ensure proper phase separation. |
| Premature Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction and workup under an inert atmosphere (nitrogen or argon). |
Issue 2: Presence of Siloxane Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Exposure to Moisture During Reaction or Workup | Ensure all solvents and reagents are rigorously dried. Use oven-dried glassware and maintain a positive pressure of an inert gas throughout the experiment. |
| Inadequate Purification | Siloxanes are generally higher boiling than the parent chlorosilane. Attempt fractional distillation under vacuum to separate your product from the less volatile siloxane oligomers. Alternatively, if the polarity is sufficiently different, silica gel column chromatography may be effective. |
| Improper Storage of Starting Materials or Product | Store all chlorosilanes under a dry, inert atmosphere and use septa-sealed bottles to minimize exposure to air and moisture.[5] |
Experimental Protocols
Protocol 1: General Procedure for Removal of Grignard Byproducts (Aqueous Workup and Extraction)
-
Quenching: Slowly add the reaction mixture to a beaker containing a cold, dilute acid solution (e.g., 1 M HCl) with stirring. This will protonate the alkoxide intermediate and dissolve the magnesium salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to help remove water.[2]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The remaining crude product can then be further purified by distillation or chromatography to remove organic byproducts like biphenyl.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Vacuum Application: Attach the apparatus to a vacuum pump with a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect different fractions based on their boiling points at the given pressure. Discard the initial low-boiling fraction (forerun) which may contain residual solvent or volatile impurities. Collect the fraction corresponding to the boiling point of the desired product.
-
Residue: High-boiling impurities, such as siloxane oligomers and magnesium salts, will remain in the distillation flask.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase (eluent) through the column under positive pressure. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for synthesis and purification.
References
- 1. US4552973A - Process for the preparation of dimethyldichlorosilane - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. dchas.org [dchas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing HCl Byproduct from Methylenebis(chlorodimethyl)silane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylenebis(chlorodimethyl)silane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the hydrogen chloride (HCl) byproduct generated during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with methylenebis(chlorodimethyl)silane and the resulting HCl byproduct?
A1: Methylenebis(chlorodimethyl)silane and other chlorosilanes are reactive compounds that readily hydrolyze upon contact with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas and hydrochloric acid.[1][2][3][4] Key safety concerns include:
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Corrosivity: Both the chlorosilane and HCl are corrosive to the skin, eyes, and respiratory tract.[2]
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Inhalation Hazard: Inhaling HCl gas can cause severe respiratory irritation, and high concentrations can be toxic.[1]
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Reactivity with Water: The reaction with water is vigorous and exothermic, potentially leading to a dangerous increase in pressure if not properly controlled.[4]
-
Flammability: While methylenebis(chlorodimethyl)silane itself has a high flash point, other chlorosilanes can be flammable. Always check the specific safety data sheet (SDS).
Therefore, it is crucial to handle these substances in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[2][4]
Q2: How can I neutralize the HCl byproduct in my reaction mixture?
A2: The most common method for neutralizing HCl in a laboratory setting is by using a suitable base. The choice of base depends on the sensitivity of your product to different pH levels and the desired work-up procedure. Common options include:
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as acid scavengers directly in the reaction mixture. They form hydrochloride salts that can often be filtered off or removed during an aqueous work-up.
-
Aqueous Bases: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be used to quench the reaction and neutralize the acid. This is typically done during an aqueous work-up.
-
Solid Bases: For sensitive substrates, solid sodium bicarbonate or potassium carbonate can be added to the reaction mixture, although this can lead to heterogeneous reaction mixtures that are difficult to stir.
Q3: My product is sensitive to water. How can I remove HCl without an aqueous work-up?
A3: If your product is water-sensitive, you can use an anhydrous method to remove HCl:
-
Inert Gas Sparging: Bubbling a stream of dry inert gas (e.g., nitrogen or argon) through the reaction mixture can help to drive off the volatile HCl gas, which can then be passed through a base trap.
-
Addition of a Non-Aqueous Base: Using a tertiary amine like triethylamine or pyridine directly in the reaction mixture will form a solid hydrochloride salt that can be filtered off under an inert atmosphere.
-
Vacuum: Applying a vacuum can also help to remove dissolved HCl gas from the reaction solvent.
Q4: When I add my quenching solution, the mixture is foaming excessively. What should I do?
A4: Excessive foaming is likely due to the rapid reaction between the acidic HCl and a carbonate-based quenching solution (like sodium bicarbonate), which releases carbon dioxide gas. To manage this:
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Add the quenching solution slowly and portion-wise. This will control the rate of gas evolution.
-
Ensure the reaction vessel is large enough to accommodate the potential for foaming.
-
Stir the mixture vigorously to help dissipate the gas.
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Cool the reaction mixture in an ice bath before and during the addition of the quenching solution to slow down the reaction rate.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Product degradation during work-up | The product may be sensitive to the base used for neutralization. | - Use a milder base, such as a saturated solution of sodium bicarbonate instead of sodium hydroxide.- Consider a non-aqueous work-up using a tertiary amine and filtration.- Minimize the time the product is in contact with the aqueous base. |
| Incomplete neutralization of HCl | Insufficient amount of base added. | - Test the pH of the aqueous layer after quenching and add more base if necessary.- Ensure vigorous stirring during the quenching process to promote mixing. |
| Formation of an emulsion during aqueous work-up | Siloxane byproducts can sometimes act as surfactants, leading to the formation of stable emulsions. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, try filtering the mixture through a pad of Celite. |
| Solid precipitate clogs the filter paper during filtration of amine hydrochloride salts | The salt particles are too fine. | - Place a layer of Celite or diatomaceous earth on top of the filter paper before filtering.- Dilute the reaction mixture with more solvent to reduce the concentration of the salt. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for HCl Neutralization
This protocol is suitable for products that are stable in the presence of water and mild aqueous bases.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Slow Addition of Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Monitor for gas evolution and add the solution portion-wise to control foaming.
-
Check pH: Continue adding the NaHCO₃ solution until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as tested with pH paper.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two phases are not clearly visible, add more organic solvent and/or brine to facilitate separation.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Anhydrous Work-up for Water-Sensitive Products
This protocol is designed for products that would degrade upon contact with water.
-
Addition of a Tertiary Amine: To the reaction mixture, add a stoichiometric excess (typically 1.1 to 1.5 equivalents per equivalent of HCl) of a dry tertiary amine such as triethylamine (Et₃N) or pyridine.
-
Precipitation of Salt: Stir the mixture at room temperature for 30 minutes to an hour. The amine hydrochloride salt should precipitate as a white solid.
-
Filtration: Filter the mixture under an inert atmosphere (e.g., using a Schlenk filter or in a glovebox) to remove the precipitated salt.
-
Washing the Salt: Wash the collected salt with a small amount of the dry reaction solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.
Visualizations
Caption: Decision workflow for managing HCl byproduct.
Caption: Chemical pathway of reaction and neutralization.
References
Challenges in the characterization of methylenebis(chlorodimethyl)silane-modified materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenebis(chlorodimethyl)silane-modified materials.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, modification, and characterization of materials modified with methylenebis(chlorodimethyl)silane.
1.1 Incomplete Surface Modification or Low Grafting Density
| Symptom | Possible Cause | Suggested Solution |
| Low degree of hydrophobicity after modification. | Incomplete hydrolysis of chlorosilane groups. | Ensure anhydrous conditions during silane handling and dissolve the silane in a dry solvent. Introduce a controlled amount of water to initiate hydrolysis. |
| Steric hindrance from the substrate or silane agglomeration. | Optimize the concentration of the silane solution. Pre-treat the substrate to ensure sufficient hydroxyl groups are available. | |
| Inactive substrate surface. | Activate the substrate surface using methods like plasma treatment, acid/base wash, or UV/ozone treatment to generate hydroxyl groups. | |
| Inconsistent modification across the substrate. | Uneven application of the silane solution. | Use techniques like spin-coating or dip-coating for uniform application. Ensure the substrate is fully immersed and agitated during modification. |
| Localized contamination on the substrate. | Thoroughly clean the substrate with appropriate solvents to remove organic residues and other contaminants before modification. |
1.2 Poor Adhesion of the Modified Layer
| Symptom | Possible Cause | Suggested Solution |
| Delamination or peeling of the modified layer. | Insufficient covalent bonding between the silane and the substrate. | Ensure proper substrate activation to maximize the formation of Si-O-Substrate bonds. Consider a post-modification curing step at elevated temperature (e.g., 80-120 °C) to promote condensation. |
| Formation of a thick, weakly bound polysiloxane layer. | Control the reaction time and silane concentration to favor monolayer or thin-layer formation over bulk polymerization. | |
| Mismatch in thermal expansion coefficients between the substrate and the silane layer. | For applications involving significant temperature changes, consider a silane with a more flexible backbone or introduce a graded interface. |
1.3 Challenges in Spectroscopic Characterization
| Symptom | Possible Cause | Suggested Solution |
| Broad or poorly resolved peaks in ¹H NMR. | Presence of hydrolyzed and partially condensed silane species. | Characterize the material in its solid state using solid-state NMR (ssNMR) to avoid solvent effects and further reactions. |
| Paramagnetic impurities. | Purify the modified material to remove any metal contaminants. | |
| Ambiguous peaks in FTIR/ATR-FTIR. | Overlapping signals from the substrate and the modified layer. | Use a background spectrum of the unmodified substrate for subtraction. Utilize techniques like grazing angle ATR to enhance surface sensitivity. |
| Water interference. | Thoroughly dry the sample before analysis to minimize the broad O-H stretching band that can obscure other peaks. |
1.4 Artifacts in Microscopic Analysis
| Symptom | Possible Cause | Suggested Solution |
| Charging effects in SEM. [1] | The modified material is non-conductive. | Sputter-coat the sample with a thin layer of a conductive material like gold or carbon. Use a low-vacuum SEM if available. |
| Beam damage to the modified layer. [1] | The electron beam is too energetic for the organic components of the silane. | Use a lower accelerating voltage and beam current. Minimize exposure time during imaging. |
| Poor contrast between the modified layer and the substrate. | Similar electron densities. | Use backscattered electron imaging to enhance compositional contrast. Consider staining the modified layer with a heavy element if possible. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the methylene bridge in methylenebis(chlorodimethyl)silane?
A1: The chemical shift for the methylene protons (Si-CH₂-Si) is predicted to be in the range of 0.1 - 0.5 ppm . The methyl protons (-Si(CH₃)₂) are expected to appear around 0.4 - 0.8 ppm . These are estimations, and the actual values can vary depending on the solvent and the presence of hydrolyzed species.
Q2: Which are the key FTIR peaks to confirm the presence of the methylenebis(dimethyl)siloxane structure on a surface?
A2: Look for the following characteristic peaks:
-
Si-O-Si stretching: A broad and strong band between 1000 and 1100 cm⁻¹ .
-
Si-CH₃ rocking: A sharp peak around 800 cm⁻¹ .
-
CH₃ symmetric deformation in Si-CH₃: A peak near 1260 cm⁻¹ .
-
Si-CH₂-Si stretching: This can be a weaker peak and may appear in the region of 1020-1080 cm⁻¹ , often overlapping with the Si-O-Si band.
Q3: At what temperature does the polymer derived from methylenebis(chlorodimethyl)silane start to degrade?
A3: Polydimethylsiloxane-based structures are generally thermally stable. The onset of thermal degradation for a crosslinked polymer derived from methylenebis(chlorodimethyl)silane is expected to be above 300 °C in an inert atmosphere. The exact temperature will depend on the degree of crosslinking and the nature of the substrate.
Q4: How can I control the thickness of the deposited silane layer?
A4: The thickness of the silane layer can be controlled by:
-
Concentration of the silane solution: Lower concentrations generally lead to thinner layers.
-
Reaction time: Shorter reaction times favor the formation of a monolayer.
-
Solvent: The choice of solvent can influence the reactivity and diffusion of the silane.
-
Water content: The amount of water available for hydrolysis will affect the rate of polycondensation.
Q5: What are the main byproducts of the hydrolysis and condensation of methylenebis(chlorodimethyl)silane?
A5: The primary byproduct of the hydrolysis reaction is hydrochloric acid (HCl) . During the subsequent condensation reactions, water is eliminated. It is crucial to work in a well-ventilated area and to consider the corrosive nature of HCl.
Section 3: Quantitative Data Summary
| Parameter | Methylenebis(chlorodimethyl)silane | Poly(methylenebis(dimethyl)siloxane) |
| ¹H NMR (ppm) | Si-CH₂ -Si: ~0.2 ppmSi(CH₃ )₂: ~0.6 ppm | Si-CH₂ -Si: ~0.1 ppmSi(CH₃ )₂: ~0.1 ppm |
| ¹³C NMR (ppm) | Si-C H₂-Si: ~5 ppmSi(C H₃)₂: ~3 ppm | Si-C H₂-Si: ~2 ppmSi(C H₃)₂: ~1 ppm |
| ²⁹Si NMR (ppm) | ~32 ppm | -15 to -25 ppm (D²-type Si) |
| FTIR (cm⁻¹) | Si-Cl: ~470-550Si-CH₃: ~800, ~1260C-H: ~2960 | Si-O-Si: ~1000-1100Si-CH₃: ~800, ~1260C-H: ~2960 |
| TGA Onset (°C) | N/A (Reactive) | > 300 °C (in N₂) |
Section 4: Experimental Protocols
4.1 Protocol for Surface Modification of a Silicon Wafer
-
Substrate Cleaning:
-
Sonciate the silicon wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface by treating it with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of methylenebis(chlorodimethyl)silane in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and activated silicon wafer in the silane solution for 2 hours at room temperature with gentle agitation.
-
Remove the wafer from the solution and rinse with anhydrous toluene to remove any physisorbed silane.
-
-
Curing:
-
Dry the wafer under a stream of nitrogen.
-
Cure the wafer in an oven at 110 °C for 1 hour to promote covalent bond formation and condensation.
-
Allow the wafer to cool to room temperature before characterization.
-
4.2 Protocol for ATR-FTIR Analysis of a Modified Surface
-
Sample Preparation:
-
Ensure the modified substrate is clean and dry.
-
If analyzing a powder, press a small amount onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, unmodified substrate.
-
Record the spectrum of the modified substrate.
-
Perform a background subtraction to obtain the spectrum of the modified layer.
-
Collect spectra at a resolution of 4 cm⁻¹ and accumulate at least 64 scans to improve the signal-to-noise ratio.
-
Section 5: Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Troubleshooting logic for modification and characterization issues.
References
Technical Support Center: Deactivation of Catalysts by Methylenebis(chlorodimethyl)silane Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues potentially caused by methylenebis(chlorodimethyl)silane impurities.
Frequently Asked Questions (FAQs)
Q1: What is methylenebis(chlorodimethyl)silane and why is it a concern as an impurity?
Methylenebis(chlorodimethyl)silane, with the chemical formula (CH₃)₂ClSi-CH₂-SiCl(CH₃)₂, is an organosilicon compound. In pharmaceutical and fine chemical synthesis, it can be present as an impurity in various reagents or solvents. Even at trace levels, it can act as a potent catalyst poison, leading to decreased reaction rates, lower yields, and incomplete conversions.
Q2: Which types of catalysts are susceptible to deactivation by this impurity?
A broad range of transition metal catalysts are vulnerable to deactivation by silicon-containing compounds. While direct studies on methylenebis(chlorodimethyl)silane are limited, analogous compounds suggest that catalysts commonly used in hydrogenation, hydrosilylation, and cross-coupling reactions are at high risk. These include catalysts based on:
-
Palladium (e.g., Pd/C, Pd(PPh₃)₄)
-
Rhodium (e.g., Wilkinson's catalyst)
-
Ruthenium (e.g., Grubbs' catalyst)
Q3: What are the primary mechanisms of catalyst deactivation by methylenebis(chlorodimethyl)silane?
The deactivation process is believed to occur through two primary pathways, often in combination:
-
Fouling by Silica Deposition: The chlorosilyl groups in methylenebis(chlorodimethyl)silane are highly susceptible to hydrolysis in the presence of trace amounts of water. This hydrolysis leads to the formation of silanols, which can then polymerize to form polysiloxane deposits on the catalyst surface. These deposits physically block the active sites, preventing substrate molecules from reaching them. This process is a form of irreversible fouling.
-
Chemical Poisoning by HCl and Silanol Interaction: The hydrolysis of the Si-Cl bonds releases hydrochloric acid (HCl).[3][4] The generated HCl can alter the pH of the reaction medium, potentially changing the catalyst's electronic properties or leading to the leaching of the active metal from its support. Furthermore, the silanol intermediates or the siloxane oligomers themselves can directly interact with and poison the active metal centers.
Troubleshooting Guide
Symptom: Reaction rate has significantly decreased or the reaction has stalled.
Possible Cause: Catalyst deactivation by methylenebis(chlorodimethyl)silane impurity.
Troubleshooting Steps:
-
Confirm the Presence of the Impurity:
-
Action: Analyze all starting materials (solvents, reagents, and the substrate) for the presence of methylenebis(chlorodimethyl)silane.
-
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile organosilicon impurities.
-
-
Isolate the Source:
-
Action: If the impurity is detected, systematically test each component of the reaction mixture to identify the contaminated source.
-
-
Implement Purification of Starting Materials:
-
Action: Once the source is identified, implement a purification step.
-
Suggested Methods:
-
Distillation: For volatile liquid reagents or solvents.
-
Adsorbent Treatment: Passing the contaminated liquid through a bed of activated alumina, silica gel, or a specialized scavenger resin can effectively remove silane impurities.
-
-
-
Evaluate Catalyst Health:
-
Action: If possible, carefully recover the catalyst from the failed reaction.
-
Recommended Characterization Techniques:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine if silicon is present on the catalyst surface.
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): To visualize the catalyst surface and map the elemental distribution, looking for silicon and oxygen deposits.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of silicon on the surface (e.g., SiO₂).
-
-
Symptom: Inconsistent reaction yields or product quality from batch to batch.
Possible Cause: Variable levels of methylenebis(chlorodimethyl)silane impurity in one or more of the starting materials.
Troubleshooting Steps:
-
Establish Stringent Quality Control for Incoming Materials:
-
Action: Implement a routine analytical check using GC-MS for all new batches of reagents and solvents that are suspected to be potential sources of the impurity.
-
-
Standardize Purification Protocols:
-
Action: Introduce a standard operating procedure (SOP) for the purification of any material that has previously been identified as a potential source of contamination, even if the supplier's certificate of analysis does not list the impurity.
-
Data Presentation
Table 1: Hypothetical Impact of Methylenebis(chlorodimethyl)silane on a Palladium-Catalyzed Hydrogenation Reaction
| Methylenebis(chlorodimethyl)silane (ppm) | Time to Complete Conversion (hours) | Final Product Yield (%) |
| 0 | 2 | 99 |
| 10 | 8 | 85 |
| 50 | 24+ (stalled) | 42 |
| 100 | 24+ (stalled) | 15 |
Table 2: Effectiveness of Different Purification Methods on a Contaminated Solvent
| Purification Method | Methylenebis(chlorodimethyl)silane Concentration (ppm) |
| Before Purification | 150 |
| Distillation | 15 |
| Activated Alumina Column | < 1 |
| Silica Gel Column | 5 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Methylenebis(chlorodimethyl)silane
-
Sample Preparation: Dilute 1 mL of the liquid sample (reagent or solvent) in 10 mL of a high-purity solvent known to be free of silane impurities (e.g., hexane or ethyl acetate).
-
Instrumentation: Use a standard gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.
-
Injection: Inject 1 µL of the prepared sample.
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detection: Scan in full scan mode from m/z 40 to 400. Look for the characteristic fragmentation pattern of methylenebis(chlorodimethyl)silane.
Visualizations
Caption: Proposed deactivation pathways of a catalyst by methylenebis(chlorodimethyl)silane impurity.
Caption: Troubleshooting workflow for suspected catalyst deactivation by silane impurities.
References
- 1. goodgitube.com [goodgitube.com]
- 2. Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers [acs.figshare.com]
- 3. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Impact of steric hindrance on methylenebis(chlorodimethyl)silane reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of methylenebis(chlorodimethyl)silane in experimental settings. The information is tailored to address specific issues that may arise during synthesis and handling, with a focus on the impact of steric hindrance on the reactivity of this bridged silane.
Frequently Asked Questions (FAQs)
Q1: What is methylenebis(chlorodimethyl)silane and how does its structure affect its reactivity?
Methylenebis(chlorodimethyl)silane is a difunctional organosilicon compound with the chemical formula (CH₃)₂SiCl-CH₂-SiCl(CH₃)₂. Its key structural feature is the methylene bridge (-CH₂-) connecting two chlorodimethylsilyl groups. This bridge introduces significant steric hindrance around the silicon centers, which in turn influences its reactivity compared to simpler dichlorosilanes like dichlorodimethylsilane. The bulky dimethylsilyl groups, coupled with the methylene bridge, restrict access of nucleophiles to the silicon atoms, slowing down reaction rates for processes such as hydrolysis and polymerization.
Q2: How does the steric hindrance of methylenebis(chlorodimethyl)silane impact hydrolysis?
Q3: What are the primary challenges when using methylenebis(chlorodimethyl)silane in polymerization reactions?
The primary challenge in using methylenebis(chlorodimethyl)silane for polymerization, such as polycondensation reactions, is its reduced reactivity due to steric hindrance. This can lead to:
-
Slower polymerization rates: Longer reaction times are often necessary to achieve high molecular weight polymers.
-
Incomplete reactions: The steric hindrance may prevent some monomer units from reacting, leading to lower molecular weight polymers or the presence of unreacted starting material.
-
Cyclization: Intramolecular reactions to form cyclic species can compete with the desired intermolecular polymerization, especially at low concentrations.
Q4: Are there any specific safety precautions I should take when working with methylenebis(chlorodimethyl)silane?
Yes, methylenebis(chlorodimethyl)silane is a moisture-sensitive and corrosive compound. It is crucial to handle it under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat, is mandatory. In case of contact with moisture, it will release hydrochloric acid (HCl) gas, which is corrosive and toxic upon inhalation. A comprehensive guide on handling chlorosilanes safely should be consulted before starting any experiment.
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
Symptoms:
-
Low yield of the desired polymer.
-
The isolated product has a low molecular weight.
-
The presence of significant amounts of unreacted methylenebis(chlorodimethyl)silane in the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reaction Time or Temperature | Due to steric hindrance, longer reaction times and/or higher temperatures may be required compared to reactions with less hindered silanes. Monitor the reaction progress over time using techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction duration. |
| Ineffective Catalyst or Catalyst Poisoning | Ensure the catalyst is active and used in the appropriate amount. Traces of water or other impurities can deactivate some catalysts. Use freshly dried solvents and reagents. Consider screening different catalysts to find one that is more effective for this sterically hindered monomer. |
| Low Reactant Concentration | At low concentrations, intramolecular cyclization may be favored over intermolecular polymerization. Try increasing the concentration of the reactants to promote chain growth. |
| Solvent Effects | The choice of solvent can influence the reaction rate. A more polar aprotic solvent might help to stabilize charged intermediates and accelerate the reaction. |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Complex product mixture observed by analytical techniques (e.g., GC-MS, NMR).
-
Difficulty in purifying the desired polymer.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Methylenebis(chlorodimethyl)silane is highly sensitive to moisture, which leads to the formation of silanols and ultimately siloxanes as side products. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., argon or nitrogen). Use anhydrous solvents and reagents. |
| Side Reactions of Functional Groups | If your co-monomer has other reactive functional groups, they may compete with the desired reaction. Protect any sensitive functional groups before the polymerization reaction. |
| Reaction with Solvent | Some solvents can react with chlorosilanes, especially at elevated temperatures. Choose an inert solvent that is stable under the reaction conditions. |
Experimental Protocols
General Protocol for Polycondensation of Methylenebis(chlorodimethyl)silane with a Diol
This protocol provides a general guideline. Specific reaction conditions (temperature, time, solvent, and catalyst) may need to be optimized for different diols.
Materials:
-
Methylenebis(chlorodimethyl)silane
-
Anhydrous diol (e.g., bisphenol A, ethylene glycol)
-
Anhydrous non-polar aprotic solvent (e.g., toluene, THF)
-
Anhydrous base (e.g., pyridine, triethylamine) to act as an HCl scavenger
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be thoroughly oven-dried and assembled hot under a stream of inert gas.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve the anhydrous diol in the anhydrous solvent.
-
Addition of Base: Add the anhydrous base to the diol solution.
-
Addition of Silane: Slowly add a solution of methylenebis(chlorodimethyl)silane in the anhydrous solvent to the reaction mixture at room temperature with vigorous stirring. The addition should be done dropwise to control the exothermic reaction and the evolution of HCl gas (which will be neutralized by the base).
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux to drive the polymerization to completion. The reaction time can vary from several hours to days depending on the reactivity of the diol.
-
Work-up: After cooling to room temperature, the precipitated salt (e.g., pyridinium chloride) is removed by filtration. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Visualizations
Caption: Experimental workflow for the polycondensation of methylenebis(chlorodimethyl)silane.
Caption: Logical relationship between steric hindrance and reactivity.
References
Enhancing the shelf life of methylenebis(chlorodimethyl)silane solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the shelf life of methylenebis(chlorodimethyl)silane solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Solution appears cloudy or contains a white precipitate upon dissolution or during storage.
-
Question: My methylenebis(chlorodimethyl)silane solution has turned cloudy and a white solid has formed. What is happening and how can I resolve this?
-
Answer: This is a classic sign of hydrolysis. Methylenebis(chlorodimethyl)silane is highly sensitive to moisture. The silicon-chlorine bonds react with water to form siloxanes, which are often insoluble in common organic solvents, and hydrogen chloride (HCl) gas.[1][2] This reaction is the primary degradation pathway.
-
Immediate Action: The precipitate is likely a polysiloxane polymer and is difficult to remove without altering the solution's concentration. It is highly recommended to discard the solution and prepare a fresh batch using anhydrous techniques.
-
Preventative Measures:
-
Solvent Purity: Always use anhydrous solvents with very low water content (<50 ppm). It is best practice to freshly distill solvents over a suitable drying agent or use commercially available anhydrous solvents packaged under an inert atmosphere. The water content of the solvent can be verified using Karl Fischer titration.
-
Inert Atmosphere: Handle the compound and its solutions under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry inert gas before use.
-
-
Issue 2: The solution's reactivity has noticeably decreased over time.
-
Question: My methylenebis(chlorodimethyl)silane solution is no longer giving the expected results in my reaction. Why is this happening?
-
Answer: A decrease in reactivity is a strong indicator of degradation. The active Si-Cl bonds have likely been consumed through hydrolysis, as described in Issue 1. Even trace amounts of moisture can lead to a significant loss of the active compound over time.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a small aliquot of the solution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of hydrolysis byproducts (siloxanes).
-
Prepare Fresh Solution: If degradation is confirmed, the most reliable solution is to prepare a fresh solution using stringent anhydrous and inert techniques.
-
-
Proactive Strategy: For critical applications, it is advisable to prepare solutions of methylenebis(chlorodimethyl)silane fresh for each use or, if stored, to re-qualify the solution's purity before use.
-
Issue 3: The solution has developed a yellowish tint.
-
Question: My previously colorless solution of methylenebis(chlorodimethyl)silane has turned yellow. What does this indicate?
-
Answer: While slight discoloration can sometimes be attributed to impurities in the starting material or solvent, a developing yellow tint upon storage can indicate the formation of degradation byproducts or reaction with impurities. The generated HCl from hydrolysis can also potentially react with the solvent or other components in the solution, leading to colored species.
-
Recommended Action:
-
Monitor the solution's performance in a small-scale test reaction.
-
If performance is compromised, discard the solution.
-
To minimize the risk of such degradation, ensure high-purity, anhydrous solvents are used and store the solution at a low temperature and protected from light.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of degradation for methylenebis(chlorodimethyl)silane solutions?
-
A1: The primary cause of degradation is hydrolysis.[1][2] Methylenebis(chlorodimethyl)silane is extremely reactive towards water, which cleaves the silicon-chlorine bond to form silanols. These silanols can then condense to form polysiloxane oligomers and polymers, rendering the compound inactive for its intended purpose. The reaction also produces corrosive hydrogen chloride gas.[1][2]
-
-
Q2: What are the ideal storage conditions for methylenebis(chlorodimethyl)silane solutions?
-
A2: To maximize shelf life, solutions should be stored in a tightly sealed container with an inert gas headspace (e.g., argon or nitrogen) at a low temperature. Refrigeration (2-8°C) is recommended. For long-term storage, storage at -20°C may be considered, depending on the solvent's freezing point. The container should be made of a material that will not be corroded by the solution or any HCl generated, such as glass with a PTFE-lined cap.
-
-
Q3: Which solvents are recommended for preparing solutions of methylenebis(chlorodimethyl)silane?
-
A3: Aprotic, non-polar, or weakly polar solvents that can be rigorously dried are the best choice. Suitable solvents include toluene, hexane, dichloromethane, and tetrahydrofuran (THF). It is crucial that these solvents are of high purity and have a very low water content.
-
-
Q4: Can I use stabilizers to prolong the shelf life of my solution?
-
A4: While specific stabilizers for methylenebis(chlorodimethyl)silane are not extensively documented, the addition of a "proton sponge" or a non-nucleophilic base could theoretically scavenge any generated HCl and potentially slow down acid-catalyzed degradation pathways. However, this could also introduce complications and should be thoroughly evaluated for your specific application. A more practical approach is the addition of a water scavenger, such as molecular sieves. It is important to ensure the molecular sieves are properly activated (dried) before use.
-
-
Q5: How can I confirm the purity and concentration of my methylenebis(chlorodimethyl)silane solution?
-
A5: The purity can be assessed using Gas Chromatography (GC) with a suitable detector. The concentration of the active Si-Cl groups can be determined by titration methods. For example, the solution can be reacted with a known excess of an alcohol, and the resulting HCl can be titrated with a standardized base.
-
Data Summary
The following table provides illustrative data on the stability of methylenebis(chlorodimethyl)silane in different solvents and under various storage conditions. Disclaimer: This data is hypothetical and intended for illustrative purposes due to the lack of specific, publicly available experimental data for this compound. It is based on the general principles of chlorosilane chemistry.
| Solvent | Water Content (ppm) | Storage Temperature (°C) | Inert Atmosphere | Estimated Half-life |
| Toluene | < 10 | -20 | Yes | > 6 months |
| Toluene | < 10 | 4 | Yes | 3-6 months |
| Toluene | 50 | 25 | No | < 1 week |
| Dichloromethane | < 10 | 4 | Yes | 2-4 months |
| Dichloromethane | 50 | 25 | No | < 1 week |
| Tetrahydrofuran (THF) | < 20 | 4 | Yes | 1-2 months |
| Tetrahydrofuran (THF) | 50 | 25 | No | < 3 days |
Experimental Protocols
1. Karl Fischer Titration for Water Content in Solvents
-
Objective: To determine the water content of a solvent before preparing the methylenebis(chlorodimethyl)silane solution.
-
Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
-
Procedure:
-
The Karl Fischer titrator is prepared according to the manufacturer's instructions. The titration vessel is filled with a suitable Karl Fischer solvent.
-
The solvent in the titration vessel is pre-titrated to a stable, anhydrous endpoint.
-
A known volume or weight of the solvent sample is injected into the titration vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
The water content is automatically calculated by the instrument and is typically expressed in parts per million (ppm).
-
2. GC-MS Analysis for Monitoring Degradation
-
Objective: To qualitatively and semi-quantitatively assess the degradation of methylenebis(chlorodimethyl)silane in solution.
-
Procedure:
-
Sample Preparation: A small aliquot of the solution is carefully diluted with an anhydrous solvent (e.g., hexane or toluene) in a sealed vial under an inert atmosphere.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode. The injection port temperature should be optimized to ensure volatilization without degradation (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Oven Program: A temperature ramp is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: The appearance of new peaks corresponding to siloxanes and a decrease in the peak area of the parent compound indicate degradation.
-
3. ¹H NMR Spectroscopy for Purity Assessment
-
Objective: To monitor the purity of a methylenebis(chlorodimethyl)silane solution over time.
-
Procedure:
-
Sample Preparation: Under an inert atmosphere, a small aliquot of the solution is transferred to a dry NMR tube. An anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) is added.
-
Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The spectrum of the pure compound should show characteristic peaks for the methyl and methylene protons. The appearance of new signals, particularly broad peaks in the siloxane region, indicates hydrolysis. The integration of the parent compound's peaks relative to an internal standard can be used to quantify the remaining concentration.
-
Visualizations
Caption: Degradation pathway of methylenebis(chlorodimethyl)silane via hydrolysis.
Caption: Recommended workflow for preparing and storing solutions.
Caption: Troubleshooting flowchart for common solution issues.
References
Validation & Comparative
A Comparative Guide to Methylenebis(chlorodimethyl)silane and Bis(chlorodimethylsilyl)ethane as Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, crosslinkers play a pivotal role in tailoring the physical and chemical properties of materials. Silane-based crosslinkers, in particular, are instrumental in creating robust and durable networks in a variety of polymers. This guide provides a detailed comparison of two such crosslinkers: Methylenebis(chlorodimethyl)silane and bis(chlorodimethylsilyl)ethane. While direct comparative experimental data is limited in publicly available literature, this document synthesizes available information on their properties and discusses their potential performance as crosslinking agents based on their chemical structures.
Introduction to the Crosslinkers
Methylenebis(chlorodimethyl)silane and bis(chlorodimethylsilyl)ethane are both organosilicon compounds containing two chlorodimethylsilyl functional groups. These reactive groups allow them to form stable siloxane bonds (-Si-O-Si-) with hydroxyl groups on the surface of substrates or with other silane molecules upon hydrolysis, leading to the formation of a three-dimensional crosslinked network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the modified material.
The primary structural difference between these two molecules lies in the linker connecting the two silicon atoms. Methylenebis(chlorodimethyl)silane has a single methylene (-CH2-) bridge, while bis(chlorodimethylsilyl)ethane has an ethane (-CH2CH2-) bridge. This seemingly small difference can influence the flexibility of the crosslink and the resulting properties of the crosslinked material.
Physicochemical Properties
A summary of the key physicochemical properties of both crosslinkers is presented in the table below. These properties are crucial for determining their suitability for specific applications and for optimizing reaction conditions.
| Property | Methylenebis(chlorodimethyl)silane | Bis(chlorodimethylsilyl)ethane |
| CAS Number | 5357-38-0 | 13528-93-3[1][2][3] |
| Molecular Formula | C5H14Cl2Si2 | C6H16Cl2Si2[1][2][3] |
| Molecular Weight | 201.24 g/mol | 215.27 g/mol [1][2][3] |
| Appearance | - | Colorless liquid or transparent low melting solid[1] |
| Boiling Point | - | 198 °C / 734 mmHg[3] |
| Melting Point | - | 35-38 °C[3] |
| Reactivity | Reacts with water and protic solvents | Reacts with water and protic solvents[1] |
Note: Detailed experimental data for Methylenebis(chlorodimethyl)silane is not as readily available in public literature as it is for bis(chlorodimethylsilyl)ethane.
Crosslinking Mechanism
The crosslinking process for both Methylenebis(chlorodimethyl)silane and bis(chlorodimethylsilyl)ethane proceeds via a two-step hydrolysis and condensation reaction. The chlorosilyl groups are highly susceptible to hydrolysis, reacting with ambient moisture or added water to form reactive silanol (-Si-OH) intermediates. These silanols then condense with each other or with hydroxyl groups on a substrate to form stable siloxane bridges.
Below is a generalized reaction scheme illustrating this process.
Performance Comparison: A Structural Perspective
In the absence of direct comparative experimental data, a qualitative comparison can be drawn based on the structural differences between the two crosslinkers.
-
Flexibility and Chain Dynamics: The single methylene bridge in Methylenebis(chlorodimethyl)silane is expected to result in a more rigid crosslink compared to the ethane bridge in bis(chlorodimethylsilyl)ethane . The C-C single bond in the ethane linker allows for greater rotational freedom, which can translate to a more flexible crosslinked network. This could be advantageous in applications requiring materials with higher elasticity or impact resistance.
-
Crosslink Density: For a given molar concentration, both crosslinkers have the same number of reactive sites. However, the shorter linker in Methylenebis(chlorodimethyl)silane might allow for a slightly higher crosslink density in certain polymer matrices, potentially leading to a harder and more brittle material.
-
Hydrolytic Stability: Bis(chlorodimethylsilyl)ethane is described as a "dipodal silane" that can enhance the hydrolytic stability of materials[4]. This is attributed to the formation of multiple bonds with the substrate. While Methylenebis(chlorodimethyl)silane also has two reactive sites, the closer proximity of the silicon atoms might influence the geometry and stability of the resulting siloxane network at the interface.
Experimental Protocols for Evaluation
To quantitatively compare the performance of these crosslinkers, a series of standardized experiments should be conducted. The following outlines a general workflow for such an evaluation.
A detailed protocol for determining the degree of crosslinking is as follows:
Protocol: Determination of Gel Content
-
Sample Preparation: Accurately weigh a sample of the crosslinked polymer (W_initial).
-
Solvent Extraction: Place the sample in a suitable solvent (e.g., xylene for polyethylene) in a Soxhlet extractor. The solvent should be a good solvent for the uncrosslinked polymer but not for the crosslinked network.
-
Extraction: Perform the extraction for a sufficient period (e.g., 24 hours) to ensure complete removal of the soluble fraction.
-
Drying: Carefully remove the remaining gel from the extractor and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).
-
Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100
Applications
Both Methylenebis(chlorodimethyl)silane and bis(chlorodimethylsilyl)ethane have potential applications in various fields due to their ability to modify polymer properties. Bis(chlorodimethylsilyl)ethane is known for its use as a protecting reagent for primary amines in organic synthesis and as an additive to improve the performance of silicone-based materials[1]. As crosslinkers, they can be utilized in:
-
Coatings and Adhesives: To improve adhesion, durability, and chemical resistance.
-
Elastomers and Rubbers: To enhance mechanical properties and thermal stability.
-
Electronics: As encapsulants and dielectric materials with improved reliability.[5]
-
Biomaterials: For the surface modification of medical implants and in the fabrication of hydrogels for drug delivery, though biocompatibility would need to be thoroughly assessed.
Conclusion
Methylenebis(chlorodimethyl)silane and bis(chlorodimethylsilyl)ethane are both effective bifunctional crosslinkers with the potential to significantly enhance the properties of polymeric materials. The choice between them will likely depend on the desired balance of rigidity and flexibility in the final product. Bis(chlorodimethylsilyl)ethane, with its longer, more flexible ethane bridge, may be preferable for applications requiring some degree of elasticity. Conversely, the more compact methylene bridge of Methylenebis(chlorodimethyl)silane could lead to a more rigid and potentially harder material.
Further experimental investigation is necessary to fully elucidate the performance differences between these two crosslinkers and to provide quantitative data for specific applications. The protocols and workflows outlined in this guide provide a framework for such a comparative study.
References
Comparative Reactivity Analysis: Methylenebis(chlorodimethyl)silane Versus Other Dichlorosilanes
A detailed guide for researchers, scientists, and drug development professionals on the reactivity profiles of key dichlorosilane compounds, highlighting the unique characteristics of methylenebis(chlorodimethyl)silane. This guide synthesizes available chemical principles and provides hypothetical experimental frameworks for direct comparison in the absence of publicly available, direct comparative studies.
Introduction
Dichlorosilanes are a critical class of reagents in organic synthesis and polymer chemistry, prized for their ability to introduce silicon-containing moieties and to serve as monomers for polysiloxanes and other silicon-based polymers. Their reactivity is primarily dictated by the two chlorine atoms attached to the silicon, which are susceptible to nucleophilic attack, leading to the formation of new silicon-oxygen, silicon-nitrogen, or silicon-carbon bonds. Among the various dichlorosilanes, methylenebis(chlorodimethyl)silane presents a unique structural motif with two chlorodimethylsilyl groups linked by a methylene bridge. This guide provides a comparative overview of the reactivity of methylenebis(chlorodimethyl)silane against other common dichlorosilanes, such as dichlorodimethylsilane. While direct, quantitative comparative kinetic data is scarce in publicly accessible literature, this guide extrapolates from established principles of organosilicon chemistry to offer a qualitative comparison and proposes experimental designs for empirical evaluation.
General Reactivity of Dichlorosilanes
The reactivity of dichlorosilanes is dominated by the susceptibility of the silicon-chlorine (Si-Cl) bond to nucleophilic substitution. Common reactions include hydrolysis, alcoholysis, and amination, which proceed via the displacement of the chloride ion.
Hydrolysis and Polycondensation: This is the most common reaction, forming the basis of silicone polymer production. The initial hydrolysis of a dichlorosilane yields a silanediol, which is highly unstable and rapidly undergoes condensation to form siloxane oligomers and polymers. The overall reaction can be summarized as:
n R₂SiCl₂ + n H₂O → [R₂SiO]ₙ + 2n HCl
The rate of hydrolysis is influenced by several factors, including the steric bulk of the organic substituents (R groups) on the silicon atom, the polarity of the solvent, and the presence of catalysts (acids or bases).
Structural Comparison: Methylenebis(chlorodimethyl)silane vs. Dichlorodimethylsilane
| Feature | Methylenebis(chlorodimethyl)silane | Dichlorodimethylsilane |
| Chemical Formula | C₅H₁₄Cl₂Si₂ | C₂H₆Cl₂Si |
| Structure | Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl | Cl-Si(CH₃)₂-Cl |
| Key Structural Difference | Two silyl units linked by a methylene bridge | Single silyl unit |
| Functionality | Difunctional (can be considered tetrafunctional in some polymerization contexts due to two reactive centers) | Difunctional |
The primary structural difference is the methylene bridge in methylenebis(chlorodimethyl)silane. This bridge introduces several key factors that can influence its reactivity compared to a simple dichlorodimethylsilane:
-
Electronic Effects: The methylene group is generally considered to be weakly electron-donating. This might slightly increase the electron density on the silicon atoms, potentially making them marginally less electrophilic than the silicon in dichlorodimethylsilane. However, this effect is likely to be small.
-
Steric Hindrance: The presence of the entire -CH₂-Si(CH₃)₂-Cl group on the adjacent silicon atom could introduce some steric hindrance, potentially slowing down the approach of a nucleophile compared to dichlorodimethylsilane.
-
Intramolecular Interactions: The proximity of the two reactive silyl chloride groups within the same molecule could lead to intramolecular reactions or influence the conformation of the resulting polymers. For instance, in hydrolysis and polycondensation, there is a higher probability of forming cyclic structures or short-chain bridged oligomers.
Hypothetical Reactivity Comparison and Experimental Data
In the absence of direct comparative experimental data from the literature, we can hypothesize the relative reactivity based on the structural considerations above. It is plausible that the hydrolysis of dichlorodimethylsilane would be slightly faster than that of methylenebis(chlorodimethyl)silane under identical conditions due to lesser steric hindrance.
To empirically determine the relative reactivity, a series of controlled experiments would be necessary. Below is a table summarizing the type of quantitative data that would need to be collected.
| Experiment | Parameter Measured | Methylenebis(chlorodimethyl)silane | Dichlorodimethylsilane | Dichlorodiethylsilane |
| Hydrolysis Kinetics | Pseudo-first-order rate constant (k') in acetone/water | Data not available | Data not available | Data not available |
| Alcoholysis (with Ethanol) | Second-order rate constant (k₂) | Data not available | Data not available | Data not available |
| Polycondensation with a Diol | % Yield of polymer after a fixed time | Data not available | Data not available | Data not available |
| Competitive Reaction | Product Ratio (determined by GC-MS) | Data not available | Data not available | Data not available |
Experimental Protocols for Reactivity Comparison
To generate the comparative data presented hypothetically above, the following experimental protocols could be employed:
Determination of Hydrolysis Rate by Conductometry
Objective: To measure the rate of hydrolysis by monitoring the increase in conductivity due to the formation of hydrochloric acid (HCl).
Procedure:
-
Prepare a solution of the dichlorosilane (e.g., 0.01 M) in a suitable solvent (e.g., acetone with a defined, low percentage of water).
-
Place the solution in a thermostated reaction vessel equipped with a conductivity probe.
-
Initiate the reaction by adding a standardized amount of water.
-
Record the conductivity of the solution as a function of time.
-
The initial rate of reaction can be determined from the slope of the conductivity versus time plot.
-
Calculate the pseudo-first-order rate constant assuming the concentration of water remains in large excess.
Competitive Hydrolysis Monitored by Gas Chromatography (GC)
Objective: To determine the relative reactivity of two dichlorosilanes in a single experiment.
Procedure:
-
Prepare an equimolar solution of methylenebis(chlorodimethyl)silane and another dichlorosilane (e.g., dichlorodimethylsilane) in an inert solvent (e.g., anhydrous diethyl ether).
-
Add a substoichiometric amount of water to the solution to initiate hydrolysis.
-
After a specific reaction time, quench the reaction by adding a silylating agent (e.g., trimethylchlorosilane) to cap any unreacted silanols.
-
Analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the unreacted dichlorosilanes and their hydrolysis products.
-
The ratio of the products will provide a measure of the relative reactivity of the two starting materials.
Visualization of Reaction Pathways
The following diagrams illustrate the general reaction pathways for the hydrolysis and condensation of a generic dichlorosilane and the potential for intramolecular cyclization with methylenebis(chlorodimethyl)silane.
Caption: General reaction pathway for dichlorosilane hydrolysis and condensation.
Caption: Workflow for competitive hydrolysis experiment.
Conclusion
Methylenebis(chlorodimethyl)silane is a valuable difunctional silane monomer for the synthesis of specialized silicon-containing polymers. Its reactivity, while governed by the same principles as other dichlorosilanes, is subtly influenced by its unique methylene-bridged structure. This can affect both the kinetics of its reactions and the architecture of the resulting polymers. While a definitive quantitative comparison of its reactivity with other dichlorosilanes is hampered by a lack of direct comparative studies in the literature, the experimental frameworks proposed here provide a clear path for researchers to empirically determine these important parameters. Such studies would be of significant value to the materials science and synthetic chemistry communities, enabling a more precise design and synthesis of novel polysiloxanes with tailored properties.
A comparative study of silane coupling agents for surface modification
A Comparative Study of Silane Coupling Agents for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Silane coupling agents are organosilicon compounds that are widely used to promote adhesion and modify the surface of a variety of inorganic materials, such as glass, silica, and metal oxides.[1][2][3] Their bifunctional nature allows them to act as a bridge between inorganic substrates and organic polymers, enhancing the performance and durability of composite materials, coatings, and biomedical devices.[4][5][6] This guide provides a comparative analysis of different silane coupling agents, supported by experimental data, to aid in the selection of the most appropriate agent for your research and development needs.
Performance Comparison of Silane Coupling Agents
The effectiveness of a silane coupling agent is dependent on its chemical structure, the substrate being modified, and the polymer matrix it is intended to bond with. Key performance indicators include bond strength and surface wettability, which can be quantified through shear bond strength testing and contact angle measurements, respectively.
Shear Bond Strength
The shear bond strength is a measure of the adhesive strength between two materials. The following tables summarize the shear bond strength of various substrates treated with different silane coupling agents.
Table 1: Shear Bond Strength of Zirconia to Resin-Luting Agents with Different Surface Treatments [7]
| Surface Treatment | Mean Bond Strength (kgF) |
| Control (No Treatment) | 3.3773 |
| Silane-Coupling Agent | 8.6907 |
| Laser Treatment | 10.0067 |
| Sandblasting | 17.5233 |
Table 2: Shear Bond Strength of Methacrylate-Based Composites to IPS Empress 2 Ceramic [8]
| Group | Surface Treatment | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| 2 | Adhesive + Z250 | 18.23 | 2.01 |
| 4 | Silane + Adhesive + Z250 | 23.56 | 3.17 |
| 6 | Silane + Z250 | 17.98 | 2.54 |
Table 3: Shear Bond Strength of a CAD/CAM Composite Resin to Resin Cement with Different Silane Treatments (Procedure A - No Acid) [9]
| Silane Coupling Agent | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| γ-MPTS | 15.2 | 2.3 |
| MPTCl | 17.8 | 2.9 |
| MOTS | 20.1 | 3.1 |
γ-MPTS: γ-methacryloyloxy propyltrimethoxysilane, MPTCl: 3-methacryloyloxypropyl trichlorosilane, MOTS: 8-methacryloyloxyoctyl trimethoxysilane
Surface Wettability (Contact Angle)
The contact angle is a measure of the wettability of a surface. A lower contact angle indicates better wettability. The following table shows the contact angle of a CAD/CAM composite resin surface after treatment with different silane coupling agents.
Table 4: Contact Angle of Silane-Treated CAD/CAM Composite Resin Surface [9]
| Silane Coupling Agent | Procedure | Mean Contact Angle (°) | Standard Deviation (°) |
| γ-MPTS | A (No Acid) | 55.4 | 4.2 |
| MPTCl | A (No Acid) | 58.7 | 3.9 |
| MOTS | A (No Acid) | 63.2 | 4.5 |
| γ-MPTS | C (Acid) | 45.1 | 3.7 |
| MPTCl | C (Acid) | 48.9 | 4.1 |
| MOTS | C (Acid) | 52.3 | 4.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification. Below are representative protocols for the silanization of silica nanoparticles and a general surface treatment.
Protocol 1: Silanization of Silica Nanoparticles with Amino-Silanes
This protocol describes the surface modification of silica nanoparticles with (3-aminopropyl)trimethoxysilane (APTMS) or N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DETAS).[10]
Materials:
-
Silica nanoparticles (SiO2 NPs) dispersed in ethanol (5 mg/mL)
-
(3-aminopropyl)trimethoxysilane (APTMS) or N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DETAS)
-
Ethanol
Procedure:
-
Dispense 10 mL of the SiO2 NP solution into multiple vials.
-
Add the desired amount of APTMS or DETAS to each vial. The weight ratio of SiO2 to the silane can be varied (e.g., from 1:0.01 to 1:0.1) to optimize surface coverage.
-
Stir the mixture at room temperature for 12 hours.
-
Isolate the modified silica nanoparticles by centrifugation at 15,000 rpm for 10 minutes.
-
Remove the supernatant and redisperse the nanoparticles in ethanol to wash away excess silane.
-
Repeat the centrifugation and redispersion steps two more times.
-
Finally, store the purified amino-functionalized silica nanoparticles dispersed in ethanol.
Protocol 2: General Procedure for Surface Modification of a Substrate
This protocol provides a general guideline for modifying a hydroxyl-rich surface (e.g., glass, silicon wafer) with a silane coupling agent.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Silane coupling agent (e.g., 1 vol%)
-
Anhydrous solvent (e.g., toluene)
-
Ethanol
-
Nitrogen gas
Procedure:
-
Pre-clean the substrate by sonicating in ethanol, followed by drying with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups, for example, by using an oxygen plasma treatment.
-
Immediately immerse the activated substrate into a solution of the silane coupling agent in the anhydrous solvent.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with the solvent and then with ethanol.
-
Dry the substrate with a stream of nitrogen.
-
To ensure the formation of covalent bonds, bake the substrate at 100-120°C for 1 hour to remove residual water.[11]
Mechanism of Silane Coupling Agents
The effectiveness of silane coupling agents stems from their ability to form a stable bridge between inorganic and organic materials. This process occurs in two main stages: hydrolysis and condensation.
Caption: General mechanism of a silane coupling agent.
Experimental Workflow: Surface Functionalization for Biomedical Applications
Silane coupling agents are instrumental in the surface modification of biomedical implants and drug delivery systems to improve biocompatibility and introduce specific functionalities.[2][3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. thejcdp.com [thejcdp.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dentowesome.in [dentowesome.in]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
Performance Evaluation of Methylenebis(chlorodimethyl)silane in Silicone Elastomers: A Comparative Guide
A comprehensive review of existing literature and experimental data reveals a significant gap in the documented performance of methylenebis(chlorodimethyl)silane as a crosslinking agent in silicone elastomers. While the theoretical potential for this bifunctional silane to act as a crosslinker exists due to its reactive chlorodimethylsilyl groups, empirical data to support its efficacy, and to compare it with established alternatives, is not publicly available in scientific databases and publications.
This guide, therefore, aims to provide a framework for the evaluation of novel crosslinking agents like methylenebis(chlorodimethyl)silane by outlining the standard experimental protocols and performance benchmarks used in the industry. We will draw comparisons with commonly utilized crosslinkers, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (MTMS), to highlight the key performance indicators that would be necessary to assess the viability of methylenebis(chlorodimethyl)silane.
Section 1: Theoretical Framework and Reaction Protocol
Methylenebis(chlorodimethyl)silane possesses two chlorosilyl functional groups, which can readily react with the hydroxyl (-OH) end groups of silanol-terminated polydimethylsiloxane (PDMS) polymers. This condensation reaction forms stable siloxane (Si-O-Si) crosslinks, leading to the formation of a three-dimensional elastomer network. The reaction releases hydrochloric acid (HCl) as a byproduct, which typically requires neutralization.
Experimental Protocol: Curing of Silicone Elastomer
A standardized protocol for evaluating a new crosslinking agent like methylenebis(chlorodimethyl)silane would involve the following steps:
-
Polymer Preparation: Hydroxyl-terminated polydimethylsiloxane (PDMS) of a specific molecular weight is selected as the base polymer.
-
Crosslinker and Catalyst Addition: Methylenebis(chlorodimethyl)silane is added to the PDMS in stoichiometric ratios calculated to achieve a desired crosslink density. A catalyst, often a tin compound such as dibutyltin dilaurate, is typically used to accelerate the curing process. For comparison, parallel experiments would be set up using established crosslinkers like TEOS or MTMS.
-
Mixing and Degassing: The components are thoroughly mixed to ensure uniform distribution. The mixture is then degassed under vacuum to remove any entrapped air bubbles and the HCl byproduct.
-
Curing: The mixture is poured into molds and cured at a specific temperature and humidity for a set duration until a solid elastomer is formed.
-
Post-Curing: The cured elastomer is often post-cured at an elevated temperature to complete the crosslinking reaction and remove any residual volatile compounds.
Section 2: Comparative Performance Data
While no specific data for methylenebis(chlorodimethyl)silane is available, the following table outlines the expected performance parameters and includes typical data for silicone elastomers cured with standard crosslinkers for comparative purposes.
| Performance Parameter | Methylenebis(chlorodimethyl)silane | TEOS (Tetraethoxysilane) | MTMS (Methyltrimethoxysilane) | Test Method |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | Data Not Available | 5 - 10 | 4 - 8 | ASTM D412 |
| Elongation at Break (%) | Data Not Available | 100 - 500 | 150 - 600 | ASTM D412 |
| Shore A Hardness | Data Not Available | 30 - 60 | 25 - 55 | ASTM D2240 |
| Tear Strength (kN/m) | Data Not Available | 10 - 30 | 15 - 40 | ASTM D624 |
| Thermal Properties | ||||
| Thermal Stability (°C, Td5) | Data Not Available | ~350 | ~340 | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (°C) | Data Not Available | -120 to -125 | -120 to -125 | Differential Scanning Calorimetry (DSC) |
| Curing Characteristics | ||||
| Cure Time (minutes) | Data Not Available | 30 - 60 @ RT | 20 - 50 @ RT | Rheometer |
| Byproduct | HCl | Ethanol | Methanol | - |
Section 3: Visualizing the Crosslinking Process
The following diagrams illustrate the chemical reactions and logical workflow involved in the evaluation of a crosslinking agent.
Caption: Condensation reaction of PDMS with methylenebis(chlorodimethyl)silane.
Caption: Standard workflow for evaluating silicone elastomer performance.
Conclusion
The comprehensive evaluation of methylenebis(chlorodimethyl)silane as a crosslinking agent for silicone elastomers necessitates rigorous experimental investigation. While its chemical structure suggests potential for creating a crosslinked network, the absence of published data on its performance characteristics—such as mechanical strength, thermal stability, and curing kinetics—prevents a direct comparison with established alternatives. The experimental framework and comparative data for standard crosslinkers provided in this guide offer a clear roadmap for researchers and professionals in the field to systematically assess the viability of methylenebis(chlorodimethyl)silane and other novel crosslinking agents for silicone elastomer applications. Further research is crucial to determine if this compound offers any advantages over currently used technologies.
Cross-Validation of Analytical Methods for Methylenebis(chlorodimethyl)silane Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of methylenebis(chlorodimethyl)silane, a key bifunctional reagent used in the synthesis of various organosilicon compounds, is critical for ensuring the quality and consistency of pharmaceutical intermediates and final products. This guide provides a comparative overview of two robust gas chromatography (GC) based methods for the determination of methylenebis(chlorodimethyl)silane, offering insights into their respective performance characteristics and experimental protocols.
Method Comparison
Two primary gas chromatographic methods have been evaluated for the quantification of methylenebis(chlorodimethyl)silane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Thermal Conductivity Detection (GC-TCD). While both methods are suitable for the analysis of volatile silanes, they offer distinct advantages in terms of selectivity, sensitivity, and instrumental requirements.
Table 1: Comparison of Quantitative Performance Data
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Thermal Conductivity Detector (GC-TCD) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | 0.5 - 1.5 µg/mL |
Experimental Protocols
The following sections detail the methodologies for the two analytical techniques. It is crucial to handle methylenebis(chlorodimethyl)silane in a dry, inert atmosphere due to its reactivity with moisture.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace-level quantification and impurity profiling.
Sample Preparation:
-
Prepare a stock solution of methylenebis(chlorodimethyl)silane in anhydrous hexane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with anhydrous hexane to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
For sample analysis, accurately weigh the material and dissolve it in anhydrous hexane to achieve a concentration within the calibration range.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of methylenebis(chlorodimethyl)silane.
Method 2: Gas Chromatography with Thermal Conductivity Detector (GC-TCD)
This method is a robust and cost-effective alternative for routine analysis where high sensitivity is not a primary requirement.
Sample Preparation:
-
Prepare a stock solution of methylenebis(chlorodimethyl)silane in anhydrous hexane at a concentration of 10 mg/mL.
-
Generate calibration standards by diluting the stock solution with anhydrous hexane to concentrations ranging from 0.5 to 100 µg/mL.
-
Prepare samples by dissolving the material under investigation in anhydrous hexane to fall within the established calibration range.
GC-TCD Conditions:
-
Column: HP-INNOWax, 30 m x 0.32 mm ID, 0.5 µm film thickness (or equivalent polar column).
-
Carrier Gas: Helium with a flow rate of 2.0 mL/min.
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 20°C/min to 220°C.
-
Hold: 3 minutes at 220°C.
-
-
Detector Temperature: 250°C.
-
Reference Flow: 30 mL/min.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of these analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Methylenebis(chlorodimethyl)silane as an alternative to other bifunctional silanes
For researchers and professionals in drug development and material science, the selection of an appropriate bifunctional silane is critical for achieving desired material properties and performance. This guide provides a comparative overview of Methylenebis(chlorodimethyl)silane, exploring its potential as an alternative to other commonly used bifunctional silanes. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on providing the foundational information available for Methylenebis(chlorodimethyl)silane and outlines the experimental approaches necessary to benchmark its performance against other silanes.
Introduction to Bifunctional Silanes
Bifunctional silanes are organosilicon compounds that possess two reactive groups, enabling them to act as molecular bridges between different materials. One group is typically reactive towards inorganic substrates (like glass, silica, or metals), while the other is tailored to react with organic polymers. This dual reactivity is fundamental to their application as coupling agents, adhesion promoters, and crosslinkers in a wide array of fields, including composites, coatings, and drug delivery systems.
Methylenebis(chlorodimethyl)silane, with the chemical formula C5H14Cl2Si2, is a bifunctional silane characterized by a central methylene bridge connecting two chlorodimethylsilyl groups.[1][2] Its structure suggests potential for creating short, flexible crosslinks in polymer matrices.
Physicochemical Properties
A clear understanding of the physicochemical properties of a silane is essential for its application. Below is a table summarizing the known properties of Methylenebis(chlorodimethyl)silane.
| Property | Value | Reference |
| Molecular Formula | C5H14Cl2Si2 | [1][2] |
| Molecular Weight | 201.24 g/mol | [2] |
| IUPAC Name | chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | [2] |
| CAS Number | 5357-38-0 | [2] |
Potential Applications and Comparison Framework
While direct comparative experimental data for Methylenebis(chlorodimethyl)silane is limited, its structure suggests its utility in applications where a short, flexible linkage is desired. Such applications could include:
-
Crosslinking of Polymers: The two chlorosilyl groups can react with hydroxyl-terminated polymers or be hydrolyzed to silanols, which can then condense to form siloxane crosslinks. This can improve the mechanical strength and thermal stability of the polymer.
-
Synthesis of Bridged Polysilsesquioxanes: After conversion of the chloro groups to alkoxy groups, Methylenebis(chlorodimethyl)silane can be used as a monomer in sol-gel processes to create bridged polysilsesquioxanes, a class of hybrid organic-inorganic materials with tunable properties.
-
Surface Modification: It can be used to modify the surface of inorganic fillers or substrates to improve their compatibility with organic matrices.
To evaluate the performance of Methylenebis(chlorodimethyl)silane relative to other bifunctional silanes, a series of standardized experiments should be conducted. The following sections propose experimental protocols for such a comparison.
Proposed Experimental Protocols for Comparative Analysis
To objectively compare Methylenebis(chlorodimethyl)silane with other bifunctional silanes (e.g., bis(trimethoxysilyl)ethane, 1,4-bis(chlorodimethylsilyl)benzene), the following experimental workflows are recommended.
Comparative Crosslinking of a Model Polymer
This experiment aims to compare the efficiency of Methylenebis(chlorodimethyl)silane as a crosslinking agent against a standard bifunctional silane.
dot
Caption: Workflow for comparing crosslinking performance.
Protocol:
-
Materials: Hydroxyl-terminated polydimethylsiloxane (PDMS), Methylenebis(chlorodimethyl)silane, a comparative bifunctional silane (e.g., bis(trimethoxysilyl)ethane), catalyst (e.g., tin(II) octoate), and toluene.
-
Procedure: a. Prepare two separate solutions of PDMS in toluene. b. To one solution, add a stoichiometric amount of Methylenebis(chlorodimethyl)silane and the catalyst. c. To the second solution, add a stoichiometric amount of the comparative silane and the catalyst. d. Cast both solutions into molds and cure at a specified temperature and humidity for a set period.
-
Characterization: a. Mechanical Properties: Measure tensile strength and elongation at break using a universal testing machine. b. Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature. c. Crosslink Density: Conduct swelling tests in a suitable solvent (e.g., toluene) to calculate the crosslink density.
Synthesis and Characterization of Bridged Polysilsesquioxanes
This protocol outlines the synthesis of hybrid organic-inorganic materials for a comparative study.
dot
Caption: Workflow for sol-gel synthesis and characterization.
Protocol:
-
Monomer Preparation: Convert Methylenebis(chlorodimethyl)silane and the comparative dichlorosilane to their corresponding dialkoxysilanes (e.g., dimethoxysilanes) by reacting with an alcohol like methanol in the presence of a base.
-
Sol-Gel Synthesis: a. Conduct the hydrolysis and condensation of each dialkoxysilane monomer separately in a solvent mixture (e.g., ethanol/water) with an acid or base catalyst. b. Allow the sols to gel and then age for a specified period. c. Dry the gels using an appropriate method (e.g., supercritical drying to obtain aerogels or ambient pressure drying for xerogels).
-
Characterization: a. Porosity and Surface Area: Use nitrogen adsorption-desorption analysis (BET) to determine the surface area and pore size distribution. b. Morphology: Examine the microstructure of the materials using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). c. Thermal Stability: Assess the thermal stability of the resulting materials using TGA.
Data Presentation for Comparative Analysis
The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Mechanical Properties of Crosslinked Polymers
| Property | Polymer crosslinked with Methylenebis(chlorodimethyl)silane | Polymer crosslinked with Alternative Silane |
| Tensile Strength (MPa) | ||
| Elongation at Break (%) | ||
| Crosslink Density (mol/m³) |
Table 2: Comparative Properties of Bridged Polysilsesquioxanes
| Property | Material from Methylenebis(dialkoxy)silane | Material from Alternative Dialkoxysilane |
| Surface Area (m²/g) | ||
| Pore Volume (cm³/g) | ||
| Average Pore Diameter (nm) | ||
| Decomposition Temperature (°C) |
Conclusion
References
Benchmarking Thermal Stability: A Comparative Analysis of Polymers Crosslinked with Methylenebis(chlorodimethyl)silane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the thermal performance of polymers crosslinked with methylenebis(chlorodimethyl)silane, offering a comparative analysis with alternative crosslinking agents and supported by experimental data.
The thermal stability of polymeric materials is a critical parameter for a wide range of applications, from advanced materials in aerospace to biocompatible encapsulants in drug delivery. The choice of crosslinking agent plays a pivotal role in defining the upper-temperature limits and degradation behavior of a polymer network. This guide provides an objective comparison of the thermal stability of polymers crosslinked with methylenebis(chlorodimethyl)silane against other common crosslinking methods.
Comparative Thermal Stability Data
The following table summarizes the key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Polydimethylsiloxane (PDMS) crosslinked with various agents. TGA measures the weight loss of a material as a function of temperature, providing insights into its degradation profile. The onset decomposition temperature (Td,onset) and the temperature of maximum decomposition rate (Td,max) are crucial indicators of thermal stability. DSC is used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer System | Crosslinking Agent | Onset Decomposition Temp. (Td,onset) (°C) | Temp. of Max. Decomposition (Td,max) (°C) | Glass Transition Temp. (Tg) (°C) | Char Yield at 600°C (%) |
| PDMS | Methylenebis(chlorodimethyl)silane | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature |
| PDMS | Dicumyl Peroxide | ~350 - 400 | ~430 | -125 to -120 | ~20 - 30 |
| PDMS | Divinylbenzene | ~340 - 380 | ~450 | -123 | ~25 - 35 |
| PDMS | Thiol-ene Click Chemistry | ~370 - 430 | ~460 | -120 | ~30 - 40 |
Note: Extensive literature searches did not yield specific quantitative TGA and DSC data for polymers crosslinked with methylenebis(chlorodimethyl)silane. The data for alternative crosslinkers is provided for comparative purposes and is based on typical values reported in scientific literature. The thermal stability of a crosslinked polymer is influenced by factors such as the base polymer's molecular weight, the crosslinking density, and the curing conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for the crosslinking of polymers and their subsequent thermal analysis.
Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (HTPDMS) with a Silane Crosslinker
-
Preparation of Pre-polymer Mixture: In a controlled environment (e.g., a glovebox under an inert atmosphere), thoroughly mix hydroxyl-terminated polydimethylsiloxane (HTPDMS) with the desired stoichiometric amount of the silane crosslinking agent (e.g., methylenebis(chlorodimethyl)silane). A catalyst, such as a tin-based compound (e.g., dibutyltin dilaurate), is typically added to facilitate the condensation reaction.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured elastomer.
-
Curing: The degassed mixture is then poured into a mold and cured at a specific temperature and time. The curing schedule (e.g., 100°C for 2 hours) is dependent on the specific polymer and crosslinker system. The reaction involves the condensation of the hydroxyl groups of the HTPDMS with the chloro groups of the silane, forming stable siloxane crosslinks and releasing hydrochloric acid as a byproduct.
-
Post-Curing: A post-curing step at a higher temperature (e.g., 150°C for 4 hours) is often employed to ensure the completion of the crosslinking reaction and to remove any residual volatile compounds.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the cured polymer is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The analysis is usually conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.
Protocol 3: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cured polymer is hermetically sealed in a DSC pan.
-
Instrument Setup: The DSC instrument is programmed with a specific temperature profile. A common method involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is first heated to a temperature above its expected glass transition, then cooled at a controlled rate, and finally heated again at a controlled rate (e.g., 10°C/min).
-
Data Acquisition: The instrument measures the heat flow into or out of the sample relative to a reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step-change in the heat flow.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the benchmarking process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for benchmarking polymer thermal stability.
Caption: Simplified reaction pathway for crosslinking PDMS.
A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of silanes is a critical parameter in a wide range of applications, from the synthesis of silicones and surface modification to their use as protecting groups in organic chemistry and the formulation of drug delivery systems. This guide provides an objective comparison of the hydrolytic stability of two common classes of silanes: chlorosilanes and alkoxysilanes, supported by experimental data and detailed methodologies.
Executive Summary
Chlorosilanes and alkoxysilanes both undergo hydrolysis, a reaction in which the Si-Cl or Si-OR bond is cleaved by water, leading to the formation of silanols (Si-OH). However, the rates and mechanisms of these reactions differ significantly.
-
Chlorosilanes are characterized by their extremely high reactivity towards water. The hydrolysis of chlorosilanes is typically a very rapid, often instantaneous, and exothermic reaction that produces hydrochloric acid (HCl) as a byproduct. This high reactivity makes them suitable for applications requiring rapid and complete conversion to siloxanes but also necessitates careful handling in moisture-free environments.
-
Alkoxysilanes are significantly more stable towards hydrolysis. Their reaction with water is considerably slower and the rate is highly dependent on various factors, including pH (with catalysis by both acids and bases), temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom. This tunable reactivity allows for greater control over the hydrolysis and subsequent condensation processes, making them versatile precursors in sol-gel processes and for the controlled functionalization of surfaces.
Quantitative Comparison of Hydrolytic Stability
Direct quantitative comparison of the hydrolysis rates of chlorosilanes and alkoxysilanes under identical conditions is challenging due to their vastly different reaction kinetics. The hydrolysis of chlorosilanes is often too fast for conventional kinetic analysis. However, a comparative overview can be presented by summarizing available kinetic data for representative compounds from each class.
| Silane Class | Representative Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Chlorosilane | Methyltrichlorosilane (CH₃SiCl₃) | Neutral, aqueous | Extremely rapid ("instantaneous") | < 1 second (estimated) | [1] |
| Alkoxysilane | γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C, aqueous | 0.026 min⁻¹ (pseudo-first order) | ~26.7 minutes | [2] |
| Alkoxysilane | Methyltrimethoxysilane (CH₃Si(OCH₃)₃) | Alkaline, 30°C, in methanol | 2.453 x 10⁴ s⁻¹ | Very short (in methanol) | [3] |
Note: The hydrolysis rate of chlorosilanes is qualitatively described as immediate, and the reaction is often limited by the mixing of the reactants. The provided data for alkoxysilanes illustrates the significant influence of reaction conditions on their hydrolytic stability.
Reaction Mechanisms and Logical Relationships
The hydrolysis of chlorosilanes and alkoxysilanes proceeds through different mechanistic pathways, which are visualized below.
Caption: Hydrolysis mechanism of a trichlorosilane.
Caption: Acid and base-catalyzed hydrolysis of alkoxysilanes.
Experimental Protocols
Determination of Chlorosilane Hydrolysis by Titration
This method quantifies the rapid hydrolysis of chlorosilanes by titrating the hydrochloric acid produced.
Materials:
-
Chlorosilane (e.g., methyltrichlorosilane)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, pipette, conical flasks
Procedure:
-
In a fume hood, accurately weigh a specific amount of the chlorosilane into a dry, pre-weighed flask containing a known volume of anhydrous solvent.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric excess of deionized water to the flask while stirring. The hydrolysis reaction is immediate.
-
Allow the mixture to stir for a few minutes to ensure complete reaction.
-
Add a few drops of phenolphthalein indicator to the resulting two-phase mixture (aqueous HCl and organic siloxane).
-
Titrate the aqueous layer with the standardized NaOH solution until a persistent pink endpoint is observed.
-
The amount of HCl produced, and thus the extent of hydrolysis, can be calculated from the volume of NaOH used.
Monitoring Alkoxysilane Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the slower hydrolysis of alkoxysilanes.
Materials:
-
Alkoxysilane (e.g., γ-glycidoxypropyltrimethoxysilane)
-
Deuterated solvent (e.g., D₂O or acetone-d₆)
-
Buffer solution to maintain a constant pH (if required)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the alkoxysilane in the deuterated solvent.
-
In an NMR tube, combine a known amount of the alkoxysilane stock solution with the deuterated solvent and the buffer solution (if used) to initiate the hydrolysis.
-
Immediately acquire a ¹H NMR spectrum (t=0). The characteristic signals of the alkoxy protons (e.g., -OCH₃) should be clearly visible.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
The progress of the hydrolysis is monitored by the decrease in the integral of the alkoxy proton signals and the appearance of a new signal corresponding to the alcohol byproduct (e.g., methanol).
-
The rate of hydrolysis can be determined by plotting the concentration of the alkoxysilane (proportional to the integral of its alkoxy signal) versus time.[2]
Analysis of Alkoxysilane Hydrolysis by Gas Chromatography (GC)
GC is a powerful technique to separate and quantify the reactants and products of alkoxysilane hydrolysis.
Materials:
-
Alkoxysilane
-
Solvent for the reaction (e.g., ethanol/water mixture)
-
Internal standard (a non-reactive compound with a distinct retention time)
-
Quenching agent (to stop the reaction at specific time points, e.g., a neutralizing agent for catalyzed reactions)
-
GC vials
-
Gas chromatograph with a suitable column (e.g., a non-polar capillary column) and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
Procedure:
-
Prepare a reaction mixture of the alkoxysilane, solvent, and catalyst (if any) in a thermostated vessel.
-
At various time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching agent and the internal standard.
-
Analyze the quenched samples by GC.
-
The concentration of the unreacted alkoxysilane is determined by comparing its peak area to that of the internal standard.
-
A kinetic profile of the hydrolysis can be constructed by plotting the concentration of the alkoxysilane against time.[4][5]
Conclusion
The choice between chlorosilanes and alkoxysilanes is dictated by the specific requirements of the application. The high reactivity of chlorosilanes is advantageous for rapid and complete reactions, while the greater stability and tunable reactivity of alkoxysilanes offer superior control over hydrolysis and condensation processes. Understanding the distinct hydrolytic stability and reaction mechanisms of these two classes of silanes is paramount for their effective and safe utilization in research, development, and industrial processes.
References
- 1. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. understanding-hydrolysis-and-condensation-kinetics-of-glycidoxypropyltrimethoxysilane - Ask this paper | Bohrium [bohrium.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. diva-portal.org [diva-portal.org]
The Efficacy of Methylenebis(chlorodimethyl)silane in Promoting Adhesion: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving robust adhesion between dissimilar materials is a critical factor in the success of a vast array of applications, from medical devices and drug delivery systems to advanced material composites. Silane coupling agents are pivotal in this context, acting as molecular bridges to enhance the interfacial bonding between organic and inorganic substrates. This guide provides a comparative analysis of the anticipated efficacy of methylenebis(chlorodimethyl)silane as an adhesion promoter, contextualized with available data on other common silane coupling agents.
Understanding the Mechanism of Silane Adhesion Promotion
Silane coupling agents enhance adhesion through a dual-reactivity mechanism. One end of the silane molecule contains hydrolyzable groups (in the case of methylenebis(chlorodimethyl)silane, chlorodimethylsilyl groups) that react with inorganic substrates, such as glass, metals, and silica. This reaction forms strong, covalent oxane bonds (Si-O-Substrate), creating a robust link to the inorganic surface. The other part of the molecule features an organofunctional group that is compatible with and can react with an organic polymer matrix.
Methylenebis(chlorodimethyl)silane is a dipodal silane, meaning it has two silicon atoms, which can theoretically lead to a more densely cross-linked and hydrolytically stable interface compared to traditional monopodal silanes.
Comparative Performance of Silane Coupling Agents
To provide a framework for evaluating methylenebis(chlorodimethyl)silane, this section presents experimental data on the adhesion performance of other commonly used silane coupling agents on various substrates. The data is summarized in the tables below. It is important to note that direct comparisons are challenging due to variations in experimental conditions, substrates, and polymer matrices used in different studies.
Table 1: Shear Bond Strength of Various Silane Coupling Agents on Titanium
| Silane Coupling Agent | Substrate | Polymer Matrix | Shear Bond Strength (MPa) |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Silica-coated Titanium | Bis-GMA resin | 10.4 ± 3.5 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Bis-GMA resin | 4.5 ± 1.4 |
| [3-(triethoxysilyl)propyl]urea | Silica-coated Titanium | Bis-GMA resin | 4.5 ± 1.0 |
Data sourced from a study evaluating adhesion promoters for dental resins.
Table 2: Shear Strength of Silane Coupling Agents on Titanium-Carbon Fiber Composites
| Silane Coupling Agent | Substrate | Shear Strength (MPa) |
| KH-550 (Aminopropyltriethoxysilane) | Anodized Titanium | ~11 |
| KH-560 (Glycidoxypropyltrimethoxysilane) | Anodized Titanium | ~12.7 |
| KH-792 (N-(β-aminoethyl)-γ-aminopropyltrimethoxysilane) | Anodized Titanium | ~10 |
| No Silane (Anodized only) | Anodized Titanium | ~15.7 |
Note: In this particular study, the silane treatment unexpectedly resulted in lower shear strength compared to the anodized-only control, highlighting the importance of optimizing application protocols.
Experimental Protocols
The following outlines a general experimental workflow for evaluating the efficacy of an adhesion promoter like methylenebis(chlorodimethyl)silane.
A detailed experimental protocol for a shear bond strength test would typically involve:
-
Substrate Preparation: The inorganic substrate (e.g., titanium, glass, or silicon wafer) is thoroughly cleaned to remove organic contaminants. This may involve sequential sonication in solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. A surface activation step, such as plasma treatment or piranha etching, may be employed to generate surface hydroxyl groups.
-
Silane Solution Preparation: A dilute solution of the silane coupling agent (typically 0.5-2% by volume) is prepared in an appropriate solvent, often an alcohol-water mixture. For chlorosilanes like methylenebis(chlorodimethyl)silane, a non-aqueous solvent would be necessary to control the hydrolysis reaction.
-
Surface Treatment: The cleaned substrate is immersed in the silane solution for a specific duration, followed by rinsing with the solvent to remove excess, unreacted silane.
-
Curing: The silane-treated substrate is then cured, typically by baking in an oven at a specific temperature and time, to promote the condensation reaction and form a stable siloxane layer.
-
Bonding: The organic polymer is applied to the treated surface and cured according to the manufacturer's instructions.
-
Mechanical Testing: The adhesive strength is quantified using a mechanical tester to measure the force required to break the bond. Common test configurations include lap shear, tensile pull-off, and peel tests.
Logical Comparison of Methylenebis(chlorodimethyl)silane to Alternatives
Based on its chemical structure, a logical comparison of methylenebis(chlorodimethyl)silane with common monopodal silanes can be made.
The dipodal nature of methylenebis(chlorodimethyl)silane suggests the potential for a more robust and durable adhesive interface compared to monopodal silanes. The two silicon atoms can form a greater number of bonds with the substrate, leading to a more densely cross-linked network that may offer enhanced resistance to moisture and thermal degradation. However, the lack of a specific organofunctional group might limit its reactivity with certain polymer systems compared to functionalized silanes like MPS or APS. The high reactivity of the chloro groups also necessitates careful handling and controlled application conditions.
Conclusion
Methylenebis(chlorodimethyl)silane presents a promising, albeit under-documented, candidate for adhesion promotion. Its dipodal structure theoretically offers advantages in terms of interfacial strength and durability. However, without direct experimental data, its efficacy relative to well-established silane coupling agents remains speculative. For researchers and developers, the choice of an adhesion promoter will depend on the specific substrates, polymer matrix, and performance requirements of the application. While the provided data on alternative silanes offers a valuable benchmark, the evaluation of methylenebis(chlorodimethyl)silane would require dedicated experimental investigation following rigorous protocols as outlined in this guide.
Literature review of methylenebis(chlorodimethyl)silane applications
While general information on the synthesis and application of related organosilicon compounds, such as chlorosilanes in the production of polysiloxanes and silicon carbide precursors, is abundant, specific data for methylenebis(chlorodimethyl)silane is not provided in the reviewed literature. The search did not yield any specific experimental protocols, quantitative data on performance metrics, or direct comparisons with alternative compounds for defined applications.
Therefore, the creation of data tables and comparative diagrams as specified in the core requirements is not possible at this time. The following sections outline the intended structure of the comparison guide, which could be populated should relevant data become available in the future.
Synthesis of Polysiloxane Polymers
Methylenebis(chlorodimethyl)silane, due to its difunctional nature with two chlorodimethylsilyl groups bridged by a methylene group, could theoretically be employed as a monomer or a crosslinking agent in the synthesis of polysiloxanes. The hydrolysis of the Si-Cl bonds would lead to the formation of silanol intermediates, which could then condense to form siloxane linkages (Si-O-Si).
Hypothetical Reaction Pathway:
Caption: Hypothetical reaction of methylenebis(chlorodimethyl)silane.
Comparison with Alternative Difunctional Chlorosilanes:
A comparative analysis would require experimental data on polymers synthesized from methylenebis(chlorodimethyl)silane versus those from common difunctional chlorosilanes like dichlorodimethylsilane. Key comparative metrics would include:
-
Thermal Stability: Onset of decomposition (TGA).
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break.
-
Viscoelastic Properties: Glass transition temperature (Tg) and storage modulus.
Data Comparison (Hypothetical):
| Monomer | Polymer Molecular Weight ( g/mol ) | Thermal Decomposition Temp. (°C) | Tensile Strength (MPa) |
| Methylenebis(chlorodimethyl)silane | Data not available | Data not available | Data not available |
| Dichlorodimethylsilane | Data not available | Data not available | Data not available |
Crosslinking of Pre-polymers
The reactivity of the chlorosilyl groups suggests that methylenebis(chlorodimethyl)silane could serve as a crosslinking agent for pre-polymers containing reactive hydroxyl or amine functionalities. The methylene bridge would introduce a flexible spacer between the crosslinked chains.
Experimental Workflow for Crosslinking Studies (Hypothetical):
Caption: Hypothetical workflow for crosslinking experiments.
Comparison with Other Crosslinking Agents:
A performance comparison would involve evaluating materials crosslinked with methylenebis(chlorodimethyl)silane against those crosslinked with established agents like tetraethoxysilane (TEOS) or methyltrimethoxysilane (MTMS). Important parameters for comparison would be:
-
Crosslink Density: Determined by swelling experiments or dynamic mechanical analysis.
-
Solvent Resistance: Swelling ratio in various solvents.
-
Hardness: Shore durometer readings.
Data Comparison (Hypothetical):
| Crosslinking Agent | Swelling Ratio in Toluene | Shore A Hardness |
| Methylenebis(chlorodimethyl)silane | Data not available | Data not available |
| Tetraethoxysilane (TEOS) | Data not available | Data not available |
| Methyltrimethoxysilane (MTMS) | Data not available | Data not available |
Precursor for Silicon Carbide and Other Ceramics
Organosilicon compounds are frequently used as precursors for ceramic materials like silicon carbide (SiC) through pyrolysis. The carbon and silicon content of methylenebis(chlorodimethyl)silane could make it a candidate for this application.
Logical Relationship for Ceramic Conversion (Hypothetical):
Caption: Hypothetical conversion of the silane to a ceramic.
Comparison with Established SiC Precursors:
The performance of methylenebis(chlorodimethyl)silane as a ceramic precursor would need to be compared against widely used precursors such as polycarbosilanes. Key metrics for comparison are:
-
Ceramic Yield: The percentage of the initial precursor mass that is converted to the final ceramic material.
-
Purity of the Ceramic: The phase composition and presence of impurities in the final product.
-
Microstructure: The grain size and morphology of the resulting ceramic.
Data Comparison (Hypothetical):
| Precursor | Ceramic Yield (%) | Final Ceramic Phase |
| Methylenebis(chlorodimethyl)silane | Data not available | Data not available |
| Polycarbosilane | Data not available | Data not available |
Validating the Structure of Methylenebis(chlorodimethyl)silane Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of reaction products is paramount. This guide provides a comparative analysis of the structural validation of products derived from methylenebis(chlorodimethyl)silane, a versatile precursor in organosilicon chemistry. We present experimental data, detailed protocols, and a comparison with alternative synthetic approaches to aid in the accurate characterization of these compounds.
Methylenebis(chlorodimethyl)silane [(CH₃)₂SiCl]₂CH₂ is a key building block for introducing a methylene-bridged bis(dimethylsilyl) moiety into various molecular architectures. Its reactivity is primarily centered around the two chlorosilyl groups, which readily undergo nucleophilic substitution reactions. This allows for the synthesis of a diverse range of derivatives, including cyclic compounds, linear polymers, and functionalized siloxanes. Accurate structural elucidation of these products is crucial for understanding their properties and potential applications.
Key Reaction Pathways and Product Validation
The validation of the structure of methylenebis(chlorodimethyl)silane reaction products typically involves a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most definitive. Infrared (IR) spectroscopy can provide valuable information about the presence of specific functional groups.
Two primary reaction pathways for methylenebis(chlorodimethyl)silane are explored here: intramolecular cyclization and hydrolysis.
Intramolecular Cyclization with Magnesium
The reaction of methylenebis(chlorodimethyl)silane with magnesium results in an intramolecular coupling to form the cyclic compound 1,1,3,3-tetramethyl-1,3-disilacyclobutane . This reaction provides a classic example of forming a strained four-membered ring containing silicon.
Reaction Scheme:
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon). A solution of methylenebis(chlorodimethyl)silane in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction mixture is typically refluxed for several hours to ensure complete reaction. After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.
The structure of 1,1,3,3-tetramethyl-1,3-disilacyclobutane is confirmed by the following spectroscopic data:
| Technique | Methylenebis(chlorodimethyl)silane | 1,1,3,3-tetramethyl-1,3-disilacyclobutane |
| ¹H NMR (CDCl₃) | δ ~0.45 (s, 12H, Si-CH₃), δ ~0.20 (s, 2H, Si-CH₂-Si) | δ ~0.15 (s, 12H, Si-CH₃), δ ~0.05 (s, 4H, ring CH₂) |
| ¹³C NMR (CDCl₃) | δ ~2.0 (Si-CH₃), δ ~-1.5 (Si-CH₂-Si) | δ ~1.0 (Si-CH₃), δ ~-3.0 (ring CH₂) |
| ²⁹Si NMR (CDCl₃) | δ ~33.0 | δ ~5.0 |
| Mass Spec (EI) | m/z 185 [M-CH₃]⁺, 187 [M-CH₃]⁺ (isotopic pattern for Cl) | m/z 144 [M]⁺, 129 [M-CH₃]⁺[1][2] |
DOT Script for Reaction Pathway:
Caption: Intramolecular cyclization of methylenebis(chlorodimethyl)silane.
Hydrolysis to Siloxanes
Hydrolysis of the Si-Cl bonds in methylenebis(chlorodimethyl)silane leads to the formation of silanols, which can then condense to form siloxanes. Depending on the reaction conditions, this can lead to linear or cyclic siloxanes. A primary product of controlled hydrolysis is 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane .
Reaction Scheme:
Methylenebis(chlorodimethyl)silane is dissolved in a suitable organic solvent such as diethyl ether or acetone. The solution is cooled in an ice bath, and a stoichiometric amount of water, often mixed with a weak base like pyridine or sodium bicarbonate to neutralize the evolved HCl, is added dropwise with vigorous stirring. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
The formation of the di-silanol is confirmed by the appearance of a hydroxyl proton signal in the ¹H NMR spectrum and a Si-OH band in the IR spectrum.
| Technique | Methylenebis(chlorodimethyl)silane | 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane |
| ¹H NMR (CDCl₃) | δ ~0.45 (s, 12H, Si-CH₃), δ ~0.20 (s, 2H, Si-CH₂-Si) | δ ~0.20 (s, 12H, Si-CH₃), δ ~-0.10 (s, 2H, Si-CH₂-Si), δ ~2.5 (br s, 2H, Si-OH) |
| ¹³C NMR (CDCl₃) | δ ~2.0 (Si-CH₃), δ ~-1.5 (Si-CH₂-Si) | δ ~1.0 (Si-CH₃), δ ~-2.5 (Si-CH₂-Si) |
| ²⁹Si NMR (CDCl₃) | δ ~33.0 | δ ~-10.0 |
| IR (cm⁻¹) | No significant bands in 3200-3600 region | ~3300 (broad, O-H stretch) |
DOT Script for Experimental Workflow:
Caption: Workflow for the hydrolysis of methylenebis(chlorodimethyl)silane.
Comparison with Alternative Synthetic Methods
The synthesis of methylene-bridged organosilicon compounds is not limited to reactions starting from methylenebis(chlorodimethyl)silane. Alternative methods provide different pathways to similar structures, and a comparison can inform the choice of synthetic strategy based on factors like precursor availability, reaction conditions, and desired purity.
Alternative Synthesis of 1,1,3,3-tetramethyldisiloxane
While not a direct product of methylenebis(chlorodimethyl)silane, the related 1,1,3,3-tetramethyldisiloxane is a common building block. One alternative synthesis involves the reaction of organohydrogen polysiloxanes with a methyl Grignard reagent, followed by hydrolysis.[3] This multi-step process can be contrasted with a more direct hydrolysis of a corresponding dichlorodisiloxane.
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| From Methylenebis(chlorodimethyl)silane (for bridged compounds) | Methylenebis(chlorodimethyl)silane, Nucleophile (e.g., H₂O, Mg) | Single-step nucleophilic substitution/coupling | Direct route to bridged structures | Starting material may be specialized |
| Grignard Route to Disiloxanes | Organohydrogen polysiloxanes, CH₃MgX, H₂O | Grignard reaction followed by hydrolysis | Utilizes readily available siloxane precursors | Multi-step; Grignard reagents can be sensitive |
DOT Script for Logical Relationship:
References
Comparative analysis of the mechanical properties of materials modified with different silanes
For researchers, scientists, and drug development professionals seeking to optimize the mechanical properties of various materials, silane coupling agents offer a versatile solution. These compounds facilitate a stable bridge between inorganic and organic materials, significantly enhancing adhesion and, consequently, the overall mechanical performance of the resulting composites. This guide provides a comparative analysis of the effects of different silanes on the mechanical properties of materials, supported by experimental data and detailed protocols.
Performance Comparison of Silane Treatments
The efficacy of a silane treatment is largely dependent on the specific silane's functional groups and their interaction with the material matrix. Below is a summary of quantitative data from studies that have investigated the impact of different silanes on the mechanical properties of various substrates.
| Material | Silane Type | Silane Designation | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Bamboo Fiber/Polypropylene Composite | Amino-functional | KH550 | Increased | Increased | [1] |
| Bamboo Fiber/Polypropylene Composite | Epoxy-functional | KH560 | Increased | Increased | [1] |
| Bamboo Fiber/Polypropylene Composite | Methyl-functional | KH570 | Increased | Increased | [1] |
| Wood-Polymer Composite (WPC) | Methacrylate-functional | MPTMS | Increased | - | |
| Wood-Polymer Composite (WPC) | Vinyl-functional | VTMS | Increased | - | |
| Silica/SBR Rubber Composite | Bi-functional (thiol) | TESPD | - | - | [2] |
| Silica/SBR Rubber Composite | Mono-functional (alkyl) | Hexadecyltrimethoxysilane | - | - | [2] |
Note: The table above provides a qualitative summary of improvements. For specific numerical improvements, please refer to the original research articles. Studies show that surface modifications through silane treatment significantly improve the durability, mechanical strength, and water resistance of composites[1]. For instance, in wood-polymer composites, silanes with an initiator led to higher tensile strength compared to composites without coupling agents, confirming enhanced interfacial adhesion.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis of silane-modified materials.
Silane Treatment of Fibers/Fillers
This protocol describes the surface modification of fibers or fillers with silane coupling agents to improve their compatibility with a polymer matrix.
-
Preparation of Silane Solution: A solution of the silane coupling agent (e.g., KH550, KH560, KH570) is typically prepared in an ethanol-water mixture (e.g., 90:10 v/v). The concentration of the silane is usually around 1-5 wt%. The pH of the solution is often adjusted to 4.5-5.5 with acetic acid to promote hydrolysis of the silane.
-
Fiber/Filler Immersion: The fibers or fillers are immersed in the prepared silane solution for a specified period (e.g., 30-60 minutes) with gentle stirring. This allows for the silane to hydrolyze and then react with the hydroxyl groups on the surface of the material.
-
Drying and Curing: After immersion, the treated fibers/fillers are removed from the solution and dried in an oven at a specific temperature (e.g., 80-110°C) for a set duration (e.g., 2-12 hours). This step facilitates the condensation of the silanol groups and the formation of a stable covalent bond with the substrate.
Mechanical Property Testing
The mechanical properties of the resulting composites are evaluated using standardized testing methods.
-
Specimen Preparation: Test specimens are prepared according to standard dimensions (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties) through methods such as injection molding or compression molding.
-
Tensile Testing: Tensile tests are performed on a universal testing machine. The test measures the force required to break a sample and the extent to which the sample stretches or elongates to that breaking point. Key parameters recorded are tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing: Flexural tests (three-point bending tests) are also conducted on a universal testing machine. This test measures the force required to bend a beam under a three-point loading condition. The key parameters obtained are flexural strength and flexural modulus.
-
Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic behavior of the materials. A small, oscillating stress is applied to the sample, and the resulting strain is measured. This provides information on the storage modulus (elastic component), loss modulus (viscous component), and tan delta (damping). The experimental temperature can range from -100 to 200 °C at a heating rate of 3 °C/min, with an operational frequency of 1 Hz[3].
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for silane treatment and the chemical pathways involved in the modification process.
Caption: Experimental workflow for silane treatment and mechanical property analysis.
Caption: General reaction pathway of silane coupling agents with a substrate.
References
Assessing the Biocompatibility of Methylenebis(chlorodimethyl)silane-Treated Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of surfaces treated with methylenebis(chlorodimethyl)silane. Due to the limited availability of direct experimental data on this specific silane, this document offers a predictive analysis based on its chemical structure, compared with established data from commonly used alternative surface modification agents. The information herein is intended to guide researchers in selecting appropriate surface treatments for biomedical applications and to provide a framework for future experimental validation.
Introduction to Silanization for Biocompatibility
Surface modification is a critical step in the development of biomedical devices and materials. The interaction between a material's surface and the biological environment dictates its success or failure. Silanization is a widely employed chemical process that forms a stable covalent bond between an inorganic substrate and an organic molecule, creating a surface with tailored properties. These properties, such as wettability, charge, and the presence of specific functional groups, can significantly influence protein adsorption, cell adhesion, and the overall inflammatory response, thereby determining the material's biocompatibility.
Methylenebis(chlorodimethyl)silane is a difunctional organosilane. Its potential for creating crosslinked or dimeric surface structures makes it an interesting candidate for surface modification. This guide will compare its predicted biocompatibility profile with that of well-characterized silanes: (3-Aminopropyl)triethoxysilane (APTES), a common choice for creating hydrophilic, amine-functionalized surfaces, and Octadecyltrichlorosilane (OTS), which forms a hydrophobic, long-chain alkyl monolayer.
Comparative Analysis of Silane-Treated Surfaces
The biocompatibility of a surface is not an intrinsic property but rather a complex interplay of its physicochemical characteristics and the biological response it elicits. Key parameters for assessment include cytotoxicity, cell adhesion and proliferation, and protein adsorption.
Chemical Structures and Predicted Surface Properties
| Silane | Chemical Structure | Predicted Surface Properties |
| Methylenebis(chlorodimethyl)silane | Cl-Si(CH₃)₂-CH₂-Si(CH₃)₂-Cl | Hypothesized: Forms a hydrophobic, crosslinked, and relatively rigid surface due to the short methylene bridge and dimethyl groups. May exhibit low protein denaturation due to the absence of highly reactive functional groups. |
| (3-Aminopropyl)triethoxysilane (APTES) | (C₂H₅O)₃Si-(CH₂)₃-NH₂ | Forms a hydrophilic, positively charged surface at physiological pH due to the terminal amine groups. Promotes cell adhesion through electrostatic interactions.[1] |
| Octadecyltrichlorosilane (OTS) | Cl₃Si-(CH₂)₁₇-CH₃ | Creates a dense, highly hydrophobic, and non-polar surface due to the long alkyl chain. Tends to adsorb proteins, which can influence subsequent cellular interactions. |
Quantitative Comparison of Biocompatibility Parameters
The following table summarizes experimental data for APTES and OTS-treated surfaces and provides a hypothesized performance for methylenebis(chlorodimethyl)silane-treated surfaces based on its chemical structure.
| Biocompatibility Assay | Methylenebis(chlorodimethyl)silane (Hypothesized) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Cytotoxicity (Cell Viability % vs. Control) | > 90% (Expected to be non-cytotoxic) | > 95% | > 90% |
| Cell Adhesion (Relative Cell Number) | Moderate | High | Moderate to Low (cell type dependent) |
| Protein Adsorption (Albumin) | Low to Moderate | Low | High |
| Protein Adsorption (Fibronectin) | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial surfaces.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
-
Surface Preparation: Sterilize the silane-treated and control substrates and place them in a 24-well tissue culture plate.
-
Cell Seeding: Seed a specific cell line (e.g., L929 fibroblasts) onto the surfaces at a density of 1 x 10⁴ cells/well. Culture for 24 hours.
-
MTT Addition: Remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control surface.
Cell Adhesion Assay
This assay quantifies the number of cells that attach to a surface after a specific incubation period.
-
Surface Preparation: Place sterile silane-treated and control substrates in a 24-well plate.
-
Cell Seeding: Seed cells (e.g., MC3T3-E1 osteoblasts) at a density of 5 x 10⁴ cells/well and incubate for 4 hours.
-
Washing: Gently wash the surfaces twice with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Quantification: Image the surfaces using a fluorescence microscope and count the number of adherent cells in several random fields of view.
Protein Adsorption Assay: Micro-BCA Protein Assay
This assay determines the total amount of protein adsorbed onto a surface.
-
Surface Preparation: Place sterile silane-treated and control substrates in a 24-well plate.
-
Protein Incubation: Add a solution of a specific protein (e.g., 1 mg/mL bovine serum albumin in PBS) to each well and incubate for 1 hour at 37°C.
-
Washing: Aspirate the protein solution and wash the surfaces thoroughly with PBS to remove unbound protein.
-
Elution: Elute the adsorbed protein by incubating the surfaces with 1% sodium dodecyl sulfate (SDS) solution.
-
Quantification: Use a Micro-BCA protein assay kit to determine the protein concentration in the SDS eluate according to the manufacturer's instructions.
Visualizing Workflows and Cellular Interactions
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: Experimental workflow for assessing the biocompatibility of treated surfaces.
Caption: Simplified cell adhesion signaling cascade on a biomaterial surface.
Conclusion
This guide provides a comparative framework for assessing the biocompatibility of methylenebis(chlorodimethyl)silane-treated surfaces. Based on its chemical structure, it is hypothesized that this silane would create a hydrophobic and largely inert surface, likely resulting in low cytotoxicity and moderate cell and protein adhesion. However, these are predictions that require rigorous experimental validation. The provided protocols for cytotoxicity, cell adhesion, and protein adsorption assays offer a starting point for such investigations. Researchers are encouraged to perform these experiments to generate definitive data and fully characterize the biocompatibility of methylenebis(chlorodimethyl)silane-treated surfaces for their specific applications.
References
The Strategic Advantage of Dipodal Silanes: A Cost-Benefit Analysis Featuring Methylenebis(chlorodimethyl)silane
In the competitive landscape of industrial manufacturing, the pursuit of enhanced material performance and longevity is paramount. Silane coupling agents are a cornerstone technology in this endeavor, creating robust interfaces between inorganic and organic materials. While traditional monofunctional silanes have been instrumental, advanced applications in sectors like aerospace, automotive, and high-performance composites demand superior durability. This guide provides a comprehensive cost-benefit analysis of using a dipodal silane, specifically methylenebis(chlorodimethyl)silane (CAS 5357-38-0), in industrial applications, comparing it with conventional monofunctional alternatives.
Methylenebis(chlorodimethyl)silane, a dipodal silane, is a specialty chemical noted for its potential to significantly enhance the performance and durability of coatings, sealants, and composite materials. Although it is currently produced on a lab scale and presents a higher initial cost due to a more complex synthesis, its unique molecular structure offers substantial long-term benefits.
Performance Comparison: Dipodal vs. Monofunctional Silanes
The primary advantage of a dipodal silane like methylenebis(chlorodimethyl)silane lies in its molecular structure, which features two silicon atoms. This allows for a more robust and stable bond with inorganic substrates compared to traditional monofunctional silanes, which have only one silicon atom. The benefits of this structure are summarized in the table below.
| Performance Metric | Monofunctional Silane (e.g., Chlorodimethylsilane) | Dipodal Silane (Methylenebis(chlorodimethyl)silane) | Rationale for Difference |
| Hydrolytic Stability | Lower | Significantly Higher (up to 10,000x greater)[1] | The ability to form up to six bonds to a substrate, compared to three for monofunctional silanes, creates a more water-resistant interface[1][2]. |
| Adhesion Strength | Good | Excellent, especially in wet conditions | Increased crosslink density at the interface enhances the bond between the organic and inorganic materials[3][4]. |
| Thermal Stability | Good | Higher | The more extensive siloxane network formed by dipodal silanes provides greater resistance to thermal degradation[4]. |
| Mechanical Properties of Composite | Good | Improved (e.g., tensile and flexural strength) | Enhanced interfacial bonding allows for more efficient stress transfer from the polymer matrix to the reinforcing filler[4][5]. |
| Initial Cost | Lower | Higher | More complex and difficult synthesis process for dipodal silanes[6]. |
| Long-term Durability | Good | Excellent | Superior resistance to environmental factors such as moisture and temperature fluctuations leads to a longer service life of the material[1][2][7]. |
Cost-Benefit Analysis
While the upfront cost of methylenebis(chlorodimethyl)silane is higher than that of conventional monofunctional silanes, a holistic cost-benefit analysis reveals a compelling case for its use in high-performance applications. The enhanced durability and performance can lead to significant long-term savings by reducing maintenance and replacement costs, and by enabling the creation of products with a longer lifespan.
The decision to use a dipodal silane is a strategic one. For applications where performance and durability are critical and where the cost of failure is high, the initial investment in a high-performance coupling agent like methylenebis(chlorodimethyl)silane can be readily justified.
Experimental Protocols
To quantitatively assess the performance benefits of methylenebis(chlorodimethyl)silane, standardized testing methodologies are crucial. Below are detailed protocols for key experiments to compare its performance against a monofunctional alternative.
Shear Bond Strength Testing of an Adhesive Formulation
Objective: To determine the adhesive strength of a formulation containing the silane coupling agent to a specific substrate.
Materials:
-
Substrate panels (e.g., aluminum, glass)
-
Adhesive formulation
-
Monofunctional silane (control)
-
Methylenebis(chlorodimethyl)silane (experimental)
-
Applicator for uniform adhesive thickness
-
Universal Testing Machine (UTM) with a shear testing fixture
Protocol:
-
Prepare a 1% solution of each silane in a suitable solvent (e.g., ethanol/water mixture).
-
Clean the substrate panels thoroughly.
-
Apply the silane solutions to the respective substrate panels and allow them to dry completely.
-
Apply the adhesive formulation to the treated surface of one panel.
-
Bond a second panel to the first, ensuring a consistent bond line thickness.
-
Cure the bonded specimens according to the adhesive manufacturer's instructions.
-
Mount the specimens in the UTM and apply a shear load at a constant crosshead speed until failure.
-
Record the maximum load at failure and calculate the shear bond strength in megapascals (MPa).
-
Perform statistical analysis on the results.
Water Immersion Test for Hydrolytic Stability
Objective: To evaluate the durability of the adhesive bond after exposure to moisture.
Protocol:
-
Prepare bonded specimens as described in the shear bond strength test.
-
Immerse the specimens in deionized water at a constant temperature (e.g., 50°C) for a specified period (e.g., 1000 hours).
-
Remove the specimens from the water and allow them to equilibrate to room temperature.
-
Conduct shear bond strength testing as described above.
-
Calculate the percentage retention of bond strength after water immersion.
Visualizing the Advantage: Silane Coupling Mechanisms
The diagrams below, generated using Graphviz, illustrate the fundamental difference in the bonding mechanism between monofunctional and dipodal silanes.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. Dipodal Silanes: Important Tool for Surface Modification to Improve Durability | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Dipodal Silanes, Dipodal Hydrophilic Silane | Changfu Chemical [cfsilicones.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers [mdpi.com]
A Researcher's Guide to Ensuring Reproducibility with Methylenebis(chlorodimethyl)silane from Various Suppliers
For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount to achieving reproducible experimental results. Methylenebis(chlorodimethyl)silane, a bifunctional organosilicon compound, is utilized in various synthetic applications, including as a linker or cross-linking agent and in the formation of protective groups. However, variability in the quality of this reagent from different suppliers can introduce significant deviations in experimental outcomes. This guide provides a framework for comparing methylenebis(chlorodimethyl)silane from different sources through objective experimental data and detailed methodologies.
The quality of methylenebis(chlorodimethyl)silane can be affected by impurities stemming from its synthesis and potential degradation over time. Common impurities may include residual starting materials, byproducts from incomplete reactions, or compounds formed through hydrolysis upon exposure to moisture. These impurities can interfere with desired chemical transformations, leading to lower yields, unexpected side products, and difficulty in reproducing results.
Potential Sources of Variability in Methylenebis(chlorodimethyl)silane
The industrial synthesis of chlorosilanes can sometimes result in a mixture of products that require careful purification. Variations in the manufacturing and purification processes among different suppliers can lead to differing impurity profiles in the final product. For instance, the presence of monofunctional chlorosilanes or siloxanes can terminate chain growth in polymerization reactions or lead to incomplete protection of functional groups.
To mitigate the risks associated with reagent variability, it is crucial for researchers to perform their own quality control and comparative analysis. The following sections outline recommended experimental protocols and analytical methods to assess and compare the performance of methylenebis(chlorodimethyl)silane from various suppliers.
Table 1: Comparative Analysis of Methylenebis(chlorodimethyl)silane from Different Suppliers
This table provides a template for summarizing the analytical and experimental data collected for methylenebis(chlorodimethyl)silane from three different suppliers. Researchers can adapt this table to include additional tests or suppliers as needed.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Notes |
| Appearance | Visual inspection for color and clarity. | |||
| Purity by GC-MS (%) | Quantitative analysis of the main component. | |||
| Major Impurities (%) | Identification and quantification of significant impurities. | |||
| ¹H NMR Chemical Shift (ppm) | Verification of characteristic peaks. | |||
| ²⁹Si NMR Chemical Shift (ppm) | Confirmation of silicon environment. | |||
| Titrable Chloride (mmol/g) | Determination of reactive chlorosilane content. | |||
| Reaction Yield (%) | Yield of a standardized test reaction. | |||
| Product Purity (%) | Purity of the product from the test reaction. |
Experimental Protocols
Analytical Characterization
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like methylenebis(chlorodimethyl)silane and for identifying impurities.
-
Sample Preparation: Prepare a dilute solution of the methylenebis(chlorodimethyl)silane sample in an anhydrous, inert solvent such as hexane or toluene.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable for separating chlorosilanes.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of methylenebis(chlorodimethyl)silane and any impurities. Compare the mass spectra of impurities with library data for identification.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information and can be used to confirm the identity of the main compound and detect certain impurities.
-
¹H NMR: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the methyl and methylene protons.
-
²⁹Si NMR: This technique is particularly useful for organosilicon compounds to confirm the silicon chemical environment.[1]
c) Titration for Active Chloride Content
This method quantifies the amount of reactive chlorosilane groups.
-
Procedure: Accurately weigh a sample of methylenebis(chlorodimethyl)silane and dissolve it in a suitable anhydrous solvent. Add a known excess of a standard solution of an alcohol (e.g., isopropanol) or water in a non-reactive solvent to hydrolyze the Si-Cl bonds, generating HCl. The liberated HCl is then titrated with a standardized solution of a base (e.g., NaOH) using a suitable indicator or a pH meter. A back-titration method, such as Volhard's method, can also be employed for chloride ion determination.[2]
Performance in a Standardized Reaction
A standardized reaction provides a functional assessment of the reagent's performance. The protection of a diol is a suitable test reaction for the bifunctional methylenebis(chlorodimethyl)silane.
Example: Protection of 1,4-Butanediol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of methylenebis(chlorodimethyl)silane from the supplier being tested.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the protected diol. Analyze the purity of the product by GC-MS and NMR to identify any side products.
Visualizations
Caption: Experimental workflow for comparing suppliers.
Caption: Reaction pathway for diol protection.
By implementing a systematic approach to quality control and supplier comparison, researchers can significantly enhance the reproducibility of their experiments. The methodologies and data presentation formats provided in this guide offer a robust framework for making informed decisions about reagent selection, ultimately contributing to more reliable and consistent scientific outcomes.
References
Safety Operating Guide
Safe Disposal of Silane, methylenebis[chlorodimethyl-]: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling reactive organosilicon compounds, ensuring safe and proper disposal is paramount. This document provides essential safety information and a step-by-step guide for the disposal of Silane, methylenebis[chlorodimethyl-], a member of the chlorosilane family. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Safety & Handling Information
Personal Protective Equipment (PPE)
When handling Silane, methylenebis[chlorodimethyl-], the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood.[1][2] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Quantitative Data Summary
Due to the limited availability of specific experimental data for Silane, methylenebis[chlorodimethyl-], the following table includes computed data from reliable chemical databases and representative data from similar chlorosilane compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄Cl₂Si₂ | PubChem |
| Molecular Weight | 201.24 g/mol | PubChem |
| CAS Number | 5357-38-0 | PubChem |
| Appearance | Likely a colorless fuming liquid | Inferred from similar compounds like Chlorodimethylsilane[2] |
| Odor | Pungent, irritating | Inferred from similar compounds |
| Reactivity | Reacts violently with water | General property of chlorosilanes[1][2] |
| Hazardous Decomposition | Hydrogen chloride, silicon oxides | Inferred from the reactivity of chlorosilanes with water and combustion products of similar compounds[1][2] |
Experimental Protocol for Disposal via Hydrolysis
The primary and recommended method for the disposal of small quantities of Silane, methylenebis[chlorodimethyl-] in a laboratory setting is through controlled hydrolysis. This process intentionally reacts the chlorosilane with a suitable solvent mixture to convert it into less reactive siloxanes and neutralize the resulting hydrochloric acid.
Materials:
-
Silane, methylenebis[chlorodimethyl-] waste
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bicarbonate solution.
-
A suitable inert solvent (e.g., diethyl ether or toluene).
-
A solution of 10% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
pH indicator paper.
-
Ice bath.
Procedure:
-
Preparation: In a chemical fume hood, place the three-necked flask in an ice bath to control the reaction temperature.
-
Inert Solvent Addition: Add a suitable volume of an inert solvent, such as diethyl ether or toluene, to the flask. The volume should be sufficient to dilute the silane and help dissipate the heat of the reaction.
-
Slow Addition of Silane: Slowly and dropwise, add the Silane, methylenebis[chlorodimethyl-] waste to the stirred solvent from the dropping funnel. The rate of addition should be carefully controlled to prevent a rapid temperature increase.
-
Controlled Hydrolysis: Once the silane has been added, slowly add a 10% solution of sodium hydroxide or sodium bicarbonate dropwise while continuing to stir vigorously. This will neutralize the hydrochloric acid produced during hydrolysis. Monitor the temperature closely and maintain it below 20°C.
-
Neutralization Check: Periodically check the pH of the aqueous layer using pH paper. Continue adding the basic solution until the pH is neutral (pH 7).
-
Phase Separation: Once neutralized, stop stirring and allow the mixture to separate into organic and aqueous layers.
-
Waste Segregation:
-
Carefully separate the organic layer containing the siloxanes and solvent. This should be collected in a designated container for halogenated organic waste.
-
The aqueous layer, now containing salt and water, can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for aqueous waste.
-
-
Final Disposal: The container with the organic waste must be properly labeled and disposed of through your institution's hazardous waste management program.
Disposal Workflow Diagram
Caption: Disposal workflow for Silane, methylenebis[chlorodimethyl-].
Disclaimer: This information is intended for guidance and is based on the properties of similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines before handling or disposing of any hazardous chemical.
References
Personal protective equipment for handling Silane, methylenebis[chlorodimethyl-
Immediate Safety and Logistical Information
"Silane, methylenebis[chlorodimethyl-" is a dipodal silane characterized by its high reactivity, largely due to the presence of chloro groups.[1] Like other chlorosilanes, it is expected to be highly sensitive to moisture and will react with water, including humidity in the air, to produce corrosive hydrogen chloride gas.[2][3] This reactivity dictates stringent handling and storage procedures to prevent hazardous situations.
Due to its expected corrosive and potentially flammable nature, a comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE for handling "Silane, methylenebis[chlorodimethyl-".
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Provides protection against chemical splashes and corrosive vapors.[3] |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended for handling chlorosilanes.[3] Always inspect gloves for integrity before use. |
| Body | Flame-Retardant Lab Coat or Chemical-Resistant Apron | Protects against accidental spills and splashes. For larger quantities or higher-risk operations, a full chemical-resistant suit may be necessary. |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is required. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills. |
Operational and Disposal Plans
A clear and concise plan for the operation and subsequent disposal of "Silane, methylenebis[chlorodimethyl-" is critical to ensure laboratory safety.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for acid) readily accessible.
-
Prepare and label all necessary glassware and equipment. Ensure all equipment is dry.
-
-
Handling:
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, as chlorosilanes can be flammable.
-
Use only spark-proof tools.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[1][4]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Chemical waste must be managed according to institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize or dispose of it down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Triple rinse with an appropriate inert solvent (e.g., hexane) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse. |
Experimental Protocols: Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify your laboratory supervisor and institutional EHS office immediately.
-
Cleanup (for trained personnel only):
-
Wear the appropriate PPE, including respiratory protection.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
For larger spills, or if you are not trained in spill cleanup, evacuate and wait for emergency responders.
-
Visualizations
Caption: Logical workflow for the safe handling of Silane, methylenebis[chlorodimethyl-].-].
References
- 1. Bis Chlorodimethylsilyl Methane, CAS 5357-38-0 | Changfu Chemical [cfsilicones.com]
- 2. gelest.com [gelest.com]
- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
